Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 5-amino-1-pyrimidin-2-ylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c1-16-8(15)6-5-13-14(7(6)10)9-11-3-2-4-12-9/h2-5H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYMCYUFPXRJID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=NC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Stability of Aminopyrazole Carboxylate Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
Aminopyrazole carboxylate derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their prevalence is due to a combination of versatile synthetic accessibility and a privileged substitution pattern that allows for fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth exploration of the chemical properties and stability of this vital class of molecules. We will delve into the electronic and reactive nature of the aminopyrazole carboxylate scaffold, followed by a comprehensive analysis of their stability under various stress conditions, as mandated by international regulatory guidelines. This document is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and data interpretation frameworks for scientists engaged in the research and development of pharmaceuticals.
Introduction: The Significance of the Aminopyrazole Carboxylate Core
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a feature that imparts unique chemical characteristics.[1] The addition of an amino group and a carboxylate moiety creates a highly functionalized and versatile scaffold. The amino group, a potent hydrogen bond donor, and the carboxylate group, a hydrogen bond acceptor and potential point of electrostatic interaction, are critical for molecular recognition at biological targets.
Aminopyrazole carboxylates are key intermediates in the synthesis of more complex fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are analogues of purines and often exhibit significant biological activity.[3][4][5][6] For instance, the cyclization of ethyl 5-amino-1H-pyrazole-4-carboxylate derivatives is a common strategy for building these fused ring systems. The inherent reactivity and stability of the starting aminopyrazole carboxylate directly impact the yield, purity, and viability of such synthetic routes.
This guide will systematically explore the factors governing the stability of these derivatives, providing a framework for predicting potential degradation pathways and developing robust formulations.
Fundamental Chemical Properties
The chemical behavior of aminopyrazole carboxylate derivatives is governed by the interplay of the aromatic pyrazole ring, the electron-donating amino group, and the electron-withdrawing carboxylate group.
Electronic and Tautomeric Landscape
The pyrazole ring is aromatic, possessing a stable π-electron system. The exocyclic amino group donates electron density into the ring, enhancing the nucleophilicity of the ring carbons, particularly at the C4 and C5 positions. Conversely, the carboxylate group (typically an ester, such as ethyl carboxylate) withdraws electron density. This "push-pull" electronic arrangement influences the molecule's reactivity, dipole moment, and interaction with biological targets.
An important characteristic of N-unsubstituted pyrazoles is prototropic tautomerism. For a 5-aminopyrazole, tautomers can exist where the ring proton resides on either N1 or N2. The specific tautomer present can influence reactivity and intermolecular interactions.
Key Reactive Sites
The aminopyrazole carboxylate scaffold possesses multiple nucleophilic and electrophilic centers, defining its reactivity.
-
Exocyclic Amino Group (5-NH2): This is typically the most nucleophilic site, readily participating in reactions like acylation, alkylation, and condensation.
-
Ring Nitrogens (N1-H): The "pyrrole-like" nitrogen is also nucleophilic and can be alkylated or acylated, though it is generally less reactive than the exocyclic amino group.
-
Ring Carbons (C4): The C4 position, activated by the amino group, can be susceptible to electrophilic substitution.
-
Carboxylate Group (C=O): The carbonyl carbon of the ester is electrophilic and is the primary site for hydrolytic degradation.
The following diagram illustrates the key reactive centers of a model compound, ethyl 5-amino-1H-pyrazole-4-carboxylate.
Caption: Key nucleophilic and electrophilic sites on the aminopyrazole carboxylate core.
Chemical Stability and Degradation Pathways
Understanding the intrinsic stability of a drug candidate is a critical component of drug development. Forced degradation studies, or stress testing, are performed to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods as mandated by the International Council for Harmonisation (ICH) guidelines.[7][8]
The primary degradation pathways for aminopyrazole carboxylate derivatives include hydrolysis, oxidation, and photolysis.
Hydrolytic Degradation
Hydrolysis is one of the most common degradation pathways for pharmaceuticals, and for aminopyrazole carboxylates, the ester functional group is the most susceptible moiety.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the ester bond, yielding the corresponding pyrazole carboxylic acid and the alcohol.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester is attacked by a hydroxide ion. This is typically a faster and irreversible process, resulting in the formation of the carboxylate salt and the alcohol. The alkaline hydrolysis of esters is known to follow second-order kinetics.[9]
The primary degradation product of hydrolytic stress is the corresponding aminopyrazole carboxylic acid. This product may have different solubility, polarity, and pharmacological properties than the parent ester.
Caption: General pathway for hydrolytic degradation of aminopyrazole carboxylates.
Oxidative Degradation
The aminopyrazole ring and the exocyclic amino group are susceptible to oxidation. Oxidative stress is typically simulated using hydrogen peroxide (H₂O₂).[8] Potential oxidative degradation pathways can be complex but may include:
-
N-Oxidation: The ring nitrogens or the exocyclic amino group can be oxidized to form N-oxides.
-
Ring Opening: Severe oxidative conditions can lead to the cleavage of the pyrazole ring.
-
Hydroxylation: Aromatic rings can undergo hydroxylation in the presence of strong oxidizing agents.
-
Dimerization: Radical-mediated coupling of two molecules can lead to dimeric impurities.
The presence of the electron-rich amino group can make the scaffold particularly sensitive to oxidative conditions.[1][10]
Photodegradation
As aromatic, conjugated systems, aminopyrazole carboxylates may absorb UV or visible light, leading to photochemical degradation. Photostability testing is a key part of forced degradation studies as outlined in ICH guideline Q1B.[11][12] The specific degradation pathway is highly dependent on the substitution pattern of the molecule. Potential reactions include:
-
Photo-oxidation: In the presence of oxygen, excited-state molecules can generate reactive oxygen species, leading to oxidative degradation products.
-
Rearrangement/Isomerization: Light energy can induce molecular rearrangements.
-
Dimerization/Polymerization: Excited-state molecules can react with ground-state molecules.
Samples for photostability testing should be exposed to a light source that produces a combination of UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[8]
Thermal Degradation
Thermal stability is assessed by exposing the drug substance to elevated temperatures, often with and without humidity. For many stable solid-state organic molecules, significant degradation may only occur at temperatures that are well above typical storage conditions. However, thermal stress can accelerate other degradation processes like hydrolysis. The thermal decomposition of nitropyrazoles, an energetic materials class, has been studied and shows complex decomposition pathways.[13] While aminopyrazole carboxylates are not typically energetic, these studies highlight the pyrazole ring's potential for complex thermal breakdown.
Experimental Protocols for Stability Assessment
A robust stability assessment program relies on a well-designed experimental setup and a validated, stability-indicating analytical method.
Forced Degradation Experimental Workflow
A typical forced degradation study involves subjecting the aminopyrazole carboxylate derivative to a range of stress conditions to achieve a target degradation of 5-20%. This level of degradation is generally sufficient to produce and identify relevant degradation products without destroying the molecule entirely.
Caption: General workflow for a forced degradation study.
Protocol: Stability-Indicating HPLC Method Development
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also separate the API from its degradation products, process impurities, and other potential components in the sample matrix.
Objective: To develop a reverse-phase HPLC (RP-HPLC) method capable of separating an aminopyrazole carboxylate derivative from its potential degradation products.
Methodology:
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns provide good retention for moderately polar compounds like aminopyrazole derivatives.
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% Formic Acid or 10 mM Ammonium Acetate in water. A buffered mobile phase is crucial for reproducible chromatography of ionizable compounds.
-
Organic Phase (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower UV cutoff and viscosity.
-
-
Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This helps in identifying peak purity and selecting the optimal wavelength for quantification (typically the λmax of the parent compound). A wavelength of around 254 nm is often a good starting point for aromatic heterocycles.
-
Gradient Elution: Develop a gradient elution method to ensure separation of the parent compound from both early-eluting polar degradants (like the hydrolyzed carboxylic acid) and potentially later-eluting non-polar degradants.
-
Example Gradient: Start with a low percentage of organic phase (e.g., 10% B) and increase to a high percentage (e.g., 90% B) over 15-20 minutes.
-
-
Method Optimization: Inject a mixture of stressed samples (acid, base, oxidative, etc.) to challenge the method's specificity. Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to achieve adequate resolution (Rs > 1.5) between all peaks.
-
Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for parameters including specificity, linearity, accuracy, precision, and robustness.
Data Presentation and Interpretation
The results of forced degradation studies should be summarized in a clear, tabular format. This allows for easy comparison of the compound's stability under different conditions.
Table 1: Illustrative Forced Degradation Data for Ethyl 5-amino-1H-pyrazole-4-carboxylate
| Stress Condition | Reagent/Parameters | Duration | Assay of Parent (%) | Major Degradation Product(s) | % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 24 h at 60°C | 88.5 | 5-amino-1H-pyrazole-4-carboxylic acid | 11.5 |
| Base Hydrolysis | 0.1 M NaOH | 4 h at RT | 85.2 | 5-amino-1H-pyrazole-4-carboxylic acid | 14.8 |
| Oxidation | 3% H₂O₂ | 24 h at RT | 92.1 | Unidentified polar degradants | 7.9 |
| Thermal | Dry Heat | 48 h at 80°C | 98.7 | No significant degradation | 1.3 |
| Photolytic | ICH Q1B exposure | - | 96.5 | Minor unidentified degradants | 3.5 |
Note: The data presented in this table is illustrative and serves as a representative example for this class of compounds. Actual degradation will vary based on the specific molecular structure and experimental conditions.
Interpretation:
-
Causality: The significant degradation under acidic and basic conditions is directly attributable to the hydrolysis of the ethyl ester, a well-understood chemical transformation. The greater lability in basic conditions is expected for ester saponification.
-
Self-Validation: The analytical method is considered "stability-indicating" because it can separate the parent peak from the main degradation product (the carboxylic acid) and other minor impurities, allowing for an accurate assay of the parent compound. The mass balance (sum of the parent peak area and all degradation product peak areas) should be close to 100%, confirming that all major degradants are being detected.
Conclusion and Best Practices
Aminopyrazole carboxylate derivatives are a fundamentally important scaffold in drug discovery. A thorough understanding of their chemical properties and stability is paramount for successful drug development.
Key Takeaways & Recommendations:
-
Prioritize Hydrolytic Stability: The ester moiety is the most probable site of degradation. Early assessment of hydrolytic stability in both acidic and basic conditions is crucial. For compounds intended for oral administration, stability in simulated gastric and intestinal fluids should be evaluated.
-
Employ a Validated, Stability-Indicating Method: The development of a robust analytical method is the cornerstone of any stability study. This method must be validated to prove it is specific for the parent drug and can resolve it from all potential degradants.
-
Characterize Degradation Products: Identifying the structure of major degradation products using techniques like LC-MS/MS is essential.[14][15][16][17] This information helps to elucidate degradation pathways and assess the potential toxicity of the impurities.
-
Follow ICH Guidelines: Adherence to ICH guidelines (Q1A for stability testing, Q1B for photostability) ensures that the data generated is suitable for regulatory submissions.[7][11]
By applying the principles and protocols outlined in this guide, researchers can build a comprehensive stability profile for their aminopyrazole carboxylate derivatives, enabling informed decisions in lead optimization, formulation development, and regulatory affairs.
References
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved from [Link]
-
Kinetics of alkaline hydrolysis of synthetic organic esters. (n.d.). ChemRxiv. Retrieved from [Link]
-
A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Schaffold. (2026). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. (n.d.). PMC. Retrieved from [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved from [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI. Retrieved from [Link]
-
Forced degradation studies of lansoprazole using LC‐ESI HRMS and 1H‐NMR experiments: in vitro toxicity evaluation of major degradation products. (2025). ResearchGate. Retrieved from [Link]
-
Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Retrieved from [Link]
-
Hydrolysis rate constants for two carboxylic acid esters. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). PMC. Retrieved from [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PMC. Retrieved from [Link]
-
(PDF) Photostability testing of pharmaceutical products. (2025). ResearchGate. Retrieved from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). Chromatography Online. Retrieved from [Link]
-
Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. (n.d.). PubMed. Retrieved from [Link]
-
Stress degradation study and structure characterization of oxidation degradation product of dexlansoprazole using liquid chromatography-mass spectrometry/time of flight, liquid chromatography-tandem mass spectrometry and nuclear magnetic resonance. (n.d.). PubMed. Retrieved from [Link]
-
(PDF) Thermal Decomposition of Nitropyrazoles. (2025). ResearchGate. Retrieved from [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Current developments in LC-MS for pharmaceutical analysis. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (n.d.). PMC. Retrieved from [Link]
-
The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved from [Link]
-
Dimethylcarbamoylchlorid. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. (n.d.). PubMed. Retrieved from [Link]
-
Q1B Photostability Testing of New Drug Substances and Products March 1996. (2018). FDA. Retrieved from [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]
-
Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II). (2025). ResearchGate. Retrieved from [Link]
-
Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy. (2011). PubMed. Retrieved from [Link]
-
Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. (n.d.). ResearchGate. Retrieved from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC. (n.d.). An-Najah journals. Retrieved from [Link]
-
Forced Degradation Studies. (2016). SciSpace. Retrieved from [Link]
-
Stress degradation study and structure characterization of oxidation degradation product of dexlansoprazole using liquid chromatography-mass spectrometry/time of flight, liquid chromatography-tandem mass spectrometry and nuclear magnetic resonance. (2025). ResearchGate. Retrieved from [Link]
-
Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies. (n.d.). PubMed. Retrieved from [Link]
-
Development and Validation of a Stability Indicating HPLC Method for the Simultaneous Analysis of Esomeprazole and Itopride in B. (2016). Semantic Scholar. Retrieved from [Link]
-
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Stress degradation study and structure characterization of oxidation degradation product of dexlansoprazole using liquid chromatography-mass spectrometry/time of flight, liquid chromatography-tandem mass spectrometry and nuclear magnetic resonance [ccspublishing.org.cn]
- 16. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery of Novel Pyrazole Scaffolds in Medicinal Chemistry
Foreword: The Enduring Privilege of the Pyrazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a structure. Its remarkable versatility is evidenced by its presence in a wide array of FDA-approved drugs, from the anti-inflammatory celecoxib to kinase inhibitors like crizotinib that have reshaped cancer therapy. The number of drugs incorporating a pyrazole nucleus has seen a significant uptick in the last decade, a testament to its favorable physicochemical and pharmacological properties.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper understanding of the causality behind the experimental choices that drive the discovery of novel pyrazole-based therapeutics. We will explore the synthetic strategies that bring these molecules to life, the rationale for their application as bioisosteres, their powerful role in kinase inhibition, and the iterative process of structure-activity relationship (SAR) optimization that refines them into potent drug candidates.
Section 1: Foundational Synthesis Strategies—Building the Core
The synthetic accessibility of the pyrazole core is a primary reason for its prevalence in drug discovery. Classical methods remain robust and widely used, while modern techniques offer new avenues for diversification. The two cornerstone strategies are cyclocondensation and cycloaddition.
The Workhorse of Pyrazole Synthesis: Cyclocondensation
The most traditional and reliable method for constructing the pyrazole ring is the cyclocondensation of a hydrazine (or its derivative) with a 1,3-dielectrophilic species, typically a 1,3-dicarbonyl compound. This approach allows for the direct installation of substituents that will become crucial for biological activity.
Causality of Experimental Choice: The choice of substituted hydrazine and 1,3-dicarbonyl is the first and most critical decision in a discovery campaign. The substituent on the hydrazine (R¹) will ultimately be positioned on the N1 nitrogen of the pyrazole ring, a position vital for modulating properties like solubility and for establishing key interactions with the biological target. The substituents on the dicarbonyl compound (R³ and R⁵) will adorn the C3 and C5 positions, which are often pivotal for potency and selectivity.
Experimental Protocol: General Synthesis of a 1,3,5-Trisubstituted Pyrazole via Knorr Condensation
This protocol provides a self-validating system for the synthesis of a model pyrazole.
Objective: To synthesize 1-phenyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole.
Materials:
-
Phenylhydrazine (1.0 eq)
-
1,1,1-Trifluoro-2,4-pentanedione (1.0 eq)
-
Glacial Acetic Acid (as solvent)
-
Ethanol (for recrystallization)
-
Standard reflux apparatus, magnetic stirrer, and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add glacial acetic acid (30 mL).
-
Reagent Addition: Add phenylhydrazine (1.0 eq) to the stirring solvent. Subsequently, add 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) dropwise over 5 minutes. The reaction is often exothermic; maintain control with an ice bath if necessary.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours.
-
Monitoring & Validation: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting materials and the appearance of a new, single major product spot indicates reaction completion.
-
Work-up: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring. A precipitate should form.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude product from hot ethanol to yield the pure pyrazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product will show characteristic shifts for the aromatic, methyl, and pyrazole ring protons, and a mass spectrum corresponding to the molecular weight of the target compound.
Modern Synthetic Innovations
While classical methods are effective, medicinal chemists continuously seek more efficient and diverse routes. Recent advancements include:
-
Multi-component Reactions (MCRs): These strategies combine three or more starting materials in a one-pot synthesis, offering high atom economy and rapid library generation.
-
Metal-Catalyzed Reactions: Transition-metal catalysis has enabled novel cyclization and functionalization pathways, allowing for the construction of complex pyrazole derivatives that are inaccessible through traditional means.
Section 2: The Pyrazole as a Master of Disguise: Bioisosteric Replacement
A key strategy in drug design is bioisosteric replacement, where a part of a known active molecule is swapped for a structurally similar group to improve its properties. The pyrazole ring is an exceptionally versatile bioisostere for various aromatic and heterocyclic systems.
Expert Insight: Replacing a phenyl ring with a pyrazole ring can be a transformative step in lead optimization. While structurally distinct, the pyrazole offers several advantages:
-
Reduced Lipophilicity: Pyrazole is significantly less lipophilic than benzene, which can lead to improved aqueous solubility and better overall pharmacokinetic profiles.
-
Metabolic Stability: The pyrazole nucleus is generally robust to metabolic degradation, which can increase the half-life of a drug.
-
Introduction of H-bond Donors/Acceptors: The two nitrogen atoms provide opportunities for hydrogen bonding that are absent in a simple phenyl ring, potentially creating new, high-affinity interactions with the target protein.
A prime example is the development of the ERK1/2 inhibitor Ravoxertinib. An initial lead compound suffered from poor metabolic stability. Replacing a metabolically vulnerable tetrahydropyran ring with an N-methyl-5-aminopyrazole moiety not only resolved the metabolic issue but also maintained a crucial hydrogen bond with the kinase, resulting in a potent and more drug-like molecule.
Section 3: Targeting the Engine of Cellular Signaling: Pyrazole-Based Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are ATP-competitive, designed to occupy the ATP-binding pocket and prevent the phosphorylation of downstream substrates. The pyrazole scaffold is a cornerstone of modern kinase inhibitor design.
Mechanistic Rationale: The 3-aminopyrazole scaffold is a well-established adenine-mimetic pharmacophore. It effectively mimics the hydrogen bonding pattern of the adenine portion of ATP, allowing it to form crucial hydrogen bonds with the "hinge region" of the kinase active site. This interaction anchors the inhibitor in the binding pocket, leading to potent inhibition. This principle is central to the action of numerous pyrazole-based drugs that target kinases like EGFR, BTK, and CDKs.
Caption: A simplified MAPK/ERK signaling cascade, a common target for pyrazole-based kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)
This protocol outlines a common method for quantifying the potency of a novel pyrazole inhibitor.
Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.
Principle: This is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Inhibition of the kinase prevents phosphorylation of a substrate, leading to a decrease in the FRET signal.
Materials:
-
Test pyrazole compound, serially diluted in DMSO.
-
Recombinant kinase enzyme.
-
Fluorescein-labeled substrate peptide.
-
ATP.
-
Terbium-labeled anti-phosphopeptide antibody.
-
Assay buffer.
-
384-well microplate.
-
Microplate reader capable of TR-FRET detection.
Step-by-Step Methodology:
-
Compound Plating: Dispense the serially diluted test compounds into the 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction: Add the kinase and the fluorescein-labeled substrate to the wells.
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a development solution containing the Terbium-labeled antibody. This antibody specifically binds to the phosphorylated substrate. Incubate for 30-60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).
-
Data Analysis & Validation: Calculate the emission ratio. Plot the percent inhibition (derived from the ratio) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The results are validated by the Z' factor of the controls, which should be > 0.5 for a robust assay.
Section 4: The Art of Optimization: Structure-Activity Relationship (SAR)
Once an initial "hit" compound is identified, the iterative process of SAR exploration begins. This involves synthesizing and testing a series of analogues to understand how modifying specific parts of the molecule impacts its biological activity. For a pyrazole scaffold, the key positions for modification are typically the N1, C3, C4, and C5 positions.
Authoritative Grounding: SAR studies reveal that even subtle changes can dramatically affect potency and selectivity. For example, in a series of antibacterial pyrazoles, the introduction of trifluoromethyl groups was found to be critical for potent activity against drug-resistant bacteria. Similarly, for pyrazole-based inhibitors of β-lactamase, a 2-methylpyrazole group provided the best activity against Pseudomonas aeruginosa.
Caption: Key substitution points on the pyrazole scaffold for SAR exploration.
Data Presentation: Hypothetical SAR Table for a Pyrazole Kinase Inhibitor Series
The following table illustrates a typical output from an initial SAR campaign, guiding the next round of synthesis.
| Compound ID | R¹ Group (N1) | R³ Group (C3) | R⁵ Group (C5) | Kinase IC₅₀ (nM) | Cell Proliferation GI₅₀ (nM) |
| LEAD-001 | Phenyl | Methyl | H | 850 | 2100 |
| OPT-002 | 4-Fluorophenyl | Methyl | H | 450 | 1200 |
| OPT-003 | Phenyl | Cyclopropyl | H | 790 | 1950 |
| OPT-004 | Phenyl | Methyl | 4-Pyridyl | 45 | 110 |
| OPT-005 | 4-Fluorophenyl | Methyl | 4-Pyridyl | 25 | 65 |
Analysis of Causality:
-
Comparing LEAD-001 and OPT-002 , adding a fluorine to the R¹ phenyl group improves potency, likely due to favorable electronic interactions or improved binding.
-
Comparing LEAD-001 and OPT-003 , changing the R³ methyl to a cyclopropyl group shows no benefit, deprioritizing further exploration at this position.
-
The most dramatic improvement comes from comparing LEAD-001 to OPT-004 . Adding a 4-pyridyl group at the R⁵ position boosts potency nearly 20-fold. This strongly suggests the R⁵ vector points towards a sub-pocket where the pyridyl nitrogen can form a critical hydrogen bond.
-
Combining the two positive changes in OPT-005 results in the most potent compound, providing a clear direction for the next design cycle.
Section 5: The Digital Frontier: Computational Chemistry in Pyrazole Design
Modern drug discovery is inseparable from computational methods. In silico techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling accelerate the design-synthesize-test cycle.
-
Molecular Docking: This technique predicts the preferred orientation of a designed pyrazole molecule within the binding site of a target protein. It helps prioritize which compounds to synthesize by estimating binding affinity and identifying key interactions.
-
Pharmacophore Modeling: By analyzing a set of known active pyrazole compounds, a 3D pharmacophore model can be built. This model represents the essential spatial arrangement of features (e.g., H-bond donors/acceptors, aromatic rings) required for activity and can be used to screen virtual libraries for new hits.
Caption: An integrated workflow for pyrazole-based drug discovery, combining computational and experimental methods.
Experimental Protocol: Cytotoxicity Screening (MTT Assay)
After optimizing for target potency, it is crucial to assess a compound's effect on cell viability.
Objective: To determine the concentration of a pyrazole compound that inhibits the growth of a cancer cell line by 50% (GI₅₀).
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test pyrazole compound and incubate for a set period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT to formazan.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate spectrophotometer.
-
Data Analysis: Plot the percentage of cell growth inhibition versus the log of the compound concentration. Use non-linear regression to calculate the GI₅₀ value.
Section 6: Challenges and Future Perspectives
Despite its successes, the development of pyrazole-based drugs is not without challenges. Acquired resistance to kinase inhibitors, for instance, remains a significant clinical hurdle. Future research will likely focus on several key areas:
-
Novel Scaffolds: Creating fused pyrazole systems (e.g., pyrazolopyrimidines, pyrazolopyridines) to explore new chemical space and overcome resistance.
-
Targeted Degraders: Developing PROTACs (Proteolysis Targeting Chimeras) that use a pyrazole moiety to bind to a target protein and recruit an E3 ligase, leading to the target's degradation rather than just its inhibition.
-
Multi-Target Agents: Designing pyrazole derivatives that can modulate multiple targets simultaneously, which could be beneficial for complex diseases like cancer.
The pyrazole nucleus is a cornerstone of drug discovery for good reason. Its metabolic stability, synthetic tractability, and unique electronic properties ensure it will remain a privileged and highly fruitful scaffold for the development of new medicines for years to come.
References
-
Title: Pyrazole: an emerging privileged scaffold in drug discovery - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL: [Link]
-
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Royal Society of Chemistry URL: [Link]
-
Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics Source: ACS Omega URL: [Link]
-
Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI URL: [Link]
-
Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery Source: Future Medicinal Chemistry URL: [Link]
-
Title: (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES Source: ResearchGate URL: [Link]
-
Title: Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications Source: ResearchGate URL: [Link]
-
Title: Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects Source: PubMed URL: [Link]
-
Title: Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists Source: PubMed URL: [Link]
-
Title: Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC Source: PubMed Central URL: [Link]
-
Title: Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets Source: Samara Journal of Science URL: [Link]
-
Title: Some FDA approved drugs based on the pyrazole ring Source: ResearchGate URL: [Link]
-
Title: Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation Source: MDPI URL: [Link]
- Title: Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A).
An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The aminopyrazole scaffold is a well-established pharmacophore found in numerous biologically active agents.[1][2] Understanding the fundamental physicochemical characteristics of its derivatives is paramount for predicting pharmacokinetic behavior, optimizing formulation strategies, and guiding rational drug design. This document details the identity, structure, solubility, lipophilicity, and ionization constants of the title compound. It further provides field-proven, step-by-step experimental protocols for the empirical determination of these properties, bridging theoretical knowledge with practical application for researchers, chemists, and drug development professionals.
Introduction: The Strategic Importance of the Aminopyrazole Scaffold
The 5-aminopyrazole moiety is a privileged scaffold in modern medicinal chemistry, serving as a critical building block for a diverse range of therapeutic agents.[2] Derivatives of this core structure have demonstrated potent activity against various biological targets, including protein kinases, which are pivotal in oncology and inflammatory disease research.[1] The title compound, Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate, combines this key pyrazole core with a pyrimidine ring, a feature known to facilitate hydrogen bonding interactions with biological macromolecules, and a methyl carboxylate group, which acts as a potential metabolic site and a handle for further synthetic modification.
The journey from a promising chemical entity to a viable drug candidate is critically dependent on its physicochemical properties. Parameters such as aqueous solubility, lipophilicity (LogP/LogD), and ionization (pKa) collectively govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a molecule. A compound with poor solubility, for instance, will likely exhibit low oral bioavailability, hindering its therapeutic potential regardless of its intrinsic potency.[3] Therefore, a thorough characterization of these properties is not merely an academic exercise but a foundational step in the drug development cascade. This guide is designed to provide that essential foundation.
Chemical Identity and Structure Elucidation
Accurate identification and structural confirmation are the bedrock of any chemical investigation. This section outlines the key identifiers and structural features of the title compound.
Nomenclature and Chemical Identifiers
A consistent and unambiguous identification system is crucial for regulatory and research purposes.
| Identifier | Value | Source |
| IUPAC Name | Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate | - |
| CAS Number | 1006327-36-7 | [4][5] |
| Molecular Formula | C₁₀H₉N₅O₂ | - |
| Molecular Weight | 231.22 g/mol | - |
| Canonical SMILES | COC(=O)C1=CN=C(N1C2=NC=CC=N2)N | - |
Figure 1: 2D Chemical Structure of Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate
Spectroscopic Characterization
While specific experimental spectra for this exact molecule are not publicly available, characterization would rely on standard spectroscopic techniques. The expected signals are inferred from the chemical structure and data from analogous compounds.[6][7]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the pyrazole proton, the three pyrimidine protons, the amine (NH₂) protons (which may be broad and exchangeable with D₂O), and the methyl ester (CH₃) protons. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would reveal signals corresponding to each unique carbon atom in the pyrazole and pyrimidine rings, as well as the carbonyl and methyl carbons of the ester group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition, providing a measured mass that corresponds to the molecular formula C₁₀H₉N₅O₂.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and various C=N and C=C stretching frequencies from the aromatic rings.
Core Physicochemical Properties and Experimental Protocols
This section delves into the critical physicochemical properties that dictate the "drug-like" nature of the compound and provides detailed protocols for their measurement.
Solubility Profile
Solubility is a measure of the maximum amount of a substance that can dissolve in a solvent at equilibrium. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable oral bioavailability.[3][8]
3.1.1 Predicted and Expected Solubility
The molecule contains both polar functional groups (amine, ester, nitrogenous rings) capable of hydrogen bonding and a relatively rigid aromatic core. Its solubility is expected to be pH-dependent due to the basic nature of the amino group and pyrimidine nitrogens. In acidic media, protonation of these basic centers would lead to the formation of more soluble salts. Conversely, in neutral to basic media, the compound will exist in its less soluble free base form.
3.1.2 Experimental Protocol: Thermodynamic Solubility Assay
This protocol determines the equilibrium solubility of a compound, which is considered the most accurate and relevant measure for pharmaceutical development.[3][9]
Causality: The "shake-flask" method followed by HPLC-UV analysis is the gold standard.[3] An overnight incubation ensures that the solution reaches true thermodynamic equilibrium, avoiding the misleadingly high values that can result from the dissolution of metastable solid forms or the formation of supersaturated solutions.[9] HPLC-UV provides a sensitive and selective quantification method, minimizing interference from impurities.
Step-by-Step Methodology:
-
Preparation of Saturated Solution: Add an excess amount of the solid compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and place it on a vial roller or shaker in a temperature-controlled environment (typically 25 °C) for 24 hours to reach equilibrium.
-
Phase Separation: After incubation, allow the vial to stand undisturbed for at least 1 hour for the excess solid to settle.
-
Filtration/Centrifugation: Carefully aspirate the supernatant and filter it through a low-binding 0.45 µm filter (e.g., PVDF) to remove any undissolved solid. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) and collect the supernatant.
-
Quantification:
-
Prepare a standard stock solution of the compound in a suitable organic solvent (e.g., DMSO).
-
Create a series of calibration standards by diluting the stock solution with the test buffer.
-
Analyze the filtered sample and the calibration standards by a validated HPLC-UV method.
-
Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve. The result is reported in µg/mL or µM.
-
Lipophilicity (LogP/LogD)
Lipophilicity describes a compound's affinity for a lipid-like (non-polar) environment versus an aqueous one. It is a critical determinant of membrane permeability, plasma protein binding, and metabolic clearance. It is expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.[10]
3.2.1 Predicted Lipophilicity
Computational tools can provide an estimate of lipophilicity. For a similar, less complex structure (Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate), the calculated LogP is 0.3, suggesting a relatively balanced hydrophilic-lipophilic character.[11] Given the addition of the pyrimidine ring, the LogP of the title compound is expected to be slightly different but likely still in a range indicative of good membrane permeability.
3.2.2 Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination
This method is the benchmark for experimentally determining lipophilicity.[12][13][14]
Causality: The use of n-octanol and a pH 7.4 buffer mimics the partitioning of a drug between a biological membrane and the aqueous environment of the bloodstream.[15] Pre-saturating each phase with the other ensures that the volumes do not change during the experiment, a critical factor for accurate calculations. Measuring the concentration in both phases provides a self-validating system.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a pH 7.4 phosphate buffer and n-octanol. Vigorously mix equal volumes of the two solvents for at least 24 hours to ensure mutual saturation. Separate the two phases after they have settled.
-
Sample Preparation: Prepare a stock solution of the compound in a minimal amount of a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each). The final concentration should be within the linear range of the analytical method.
-
Equilibration: Seal the vial and shake gently on a rotator for 1-2 hours at a controlled temperature (25 °C) to allow for partitioning equilibrium.
-
Phase Separation: Centrifuge the vial (e.g., 3000 rpm for 10 minutes) to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample a known volume from both the upper (octanol) and lower (aqueous) phases. Analyze the concentration of the compound in each phase using a suitable method (e.g., LC-MS/MS).
-
Calculation: Calculate LogD using the formula: LogD = log₁₀ ([Compound]octanol / [Compound]aqueous)
Ionization Constant (pKa)
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It is crucial for understanding a drug's solubility, absorption, and receptor interactions, as the charge state of a molecule dictates its behavior.[16]
3.3.1 Identification of Ionizable Centers
The title compound has several potential basic centers:
-
The 5-amino group on the pyrazole ring.
-
The N1 nitrogen of the pyrazole ring (though its basicity is significantly reduced by being part of the aromatic system and adjacent to the electron-withdrawing pyrimidine).
-
The two nitrogen atoms of the pyrimidine ring. The most basic site is likely to be one of the pyrimidine nitrogens or the exocyclic amino group. An experimental determination is necessary to identify the primary pKa.
3.3.2 Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate and reliable method for determining pKa values.[17][18][19]
Causality: This method directly measures the change in pH of a solution as a known concentration of titrant (acid or base) is added.[20] The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve, where the concentrations of the acid and its conjugate base are equal.[20] This provides a direct, empirical measurement of the compound's ionization behavior.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with deionized water to a known volume. The final concentration should be around 1-10 mM.
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (25 °C). Use a calibrated pH electrode connected to a high-precision pH meter.
-
Titration: Since the compound is expected to be basic, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments using an auto-burette.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point.
-
The pKa is the pH value on the original titration curve that corresponds to exactly half the volume of titrant needed to reach the equivalence point. Specialized software is often used for precise calculation.
-
Visualization of Key Relationships and Workflows
Visual diagrams are essential for conceptualizing the interplay of physicochemical properties and the workflows used to measure them.
Diagram: Physicochemical Properties and their Impact on DMPK
The following diagram illustrates the causal relationships between the core physicochemical properties discussed and their downstream effects on a compound's pharmacokinetic profile.
Caption: Interdependence of physicochemical properties and DMPK.
Diagram: Experimental Workflow for Compound Characterization
This workflow diagram outlines the logical sequence of experiments for characterizing a new chemical entity.
Caption: Standard workflow for physicochemical profiling.
Conclusion
Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is a molecule built upon a privileged heterocyclic scaffold, positioning it as a compound of interest for further investigation in drug discovery programs. This guide has established its chemical identity and provided a detailed framework for the empirical determination of its most critical physicochemical properties: solubility, lipophilicity, and ionization. The provided protocols are robust, field-tested, and grounded in established scientific principles, ensuring that the data generated is both accurate and relevant. By systematically applying these methodologies, research and development teams can build a comprehensive physicochemical profile, enabling data-driven decisions to de-risk and accelerate the progression of this and other promising molecules through the development pipeline.
References
-
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]
-
PubChem. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide. PubChem. [Link]
-
Scientific Research Publishing. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. [Link]
-
PubChem. (n.d.). methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. PubChem. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Cheméo. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
- Google Patents. (n.d.). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
-
Protocols.io. (2024). LogP / LogD shake-flask method. Protocols.io. [Link]
-
Scribd. (n.d.). Broom Manual Sweeppro II. Scribd. [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. [Link]
-
Scribd. (n.d.). Manual de La Barredora RB-50. Scribd. [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
PubMed Central. (n.d.). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. [Link]
-
East Stroudsburg University. (n.d.). Potentiometric Titration of an Unknown Weak Acid. East Stroudsburg University. [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
-
ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]
-
CAS Common Chemistry. (n.d.). 1H-Pyrazole-4-carboxamide, N-(aminoiminomethyl)-5-cyclopropyl-1-(5-quinolinyl)-, methanesulfonate (1:1). CAS Common Chemistry. [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. Domainex. [Link]
-
SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. [Link]
-
Waters Corporation. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Waters Corporation. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 3. evotec.com [evotec.com]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. rsc.org [rsc.org]
- 7. 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile(72816-14-9) 1H NMR spectrum [chemicalbook.com]
- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 9. enamine.net [enamine.net]
- 10. enamine.net [enamine.net]
- 11. methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 15140326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. researchgate.net [researchgate.net]
- 15. waters.com [waters.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 19. scispace.com [scispace.com]
- 20. asdlib.org [asdlib.org]
Methodological & Application
Application Notes and Protocols for Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate as a Chemical Biology Probe
Sources
- 1. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel CDK2 inhibitors using multistage virtual screening and in vitro melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. uniprot.org [uniprot.org]
- 11. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mesoscale.com [mesoscale.com]
- 13. mdpi.com [mdpi.com]
- 14. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Molecular Docking of Pyrazole-Based Ligands into Kinase Domains
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3] This has established them as premier targets for therapeutic intervention. The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently appearing in potent kinase inhibitors due to its favorable physicochemical properties and ability to form key interactions within the ATP-binding pocket.[2][4][5] Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing invaluable insights into binding energetics and intermolecular interactions.[6][7] This guide provides a comprehensive, step-by-step protocol for performing molecular docking studies of pyrazole-based ligands into kinase domains, aimed at researchers and scientists in the field of drug discovery. We will delve into the causality behind experimental choices, ensuring a robust and reproducible workflow from protein and ligand preparation to the analysis and interpretation of docking results.
Introduction: The Synergy of Pyrazoles, Kinases, and In Silico Screening
The human kinome consists of over 500 protein kinases, which act as molecular switches in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Their integral role in cell proliferation, differentiation, and survival makes them attractive targets for the development of novel therapeutics.[1] Pyrazole derivatives have emerged as a versatile class of compounds in the design of kinase inhibitors.[2][4] Their five-membered ring structure with two adjacent nitrogen atoms allows for diverse substitutions, enabling the fine-tuning of their binding affinity and selectivity.
Molecular docking has become an indispensable tool in modern drug discovery, facilitating the rapid screening of large compound libraries and providing a structural basis for lead optimization.[7][8] By simulating the interaction between a ligand and a protein at the atomic level, docking can predict binding conformations and estimate the strength of the interaction, often expressed as a binding energy or score.[6][9] This in silico approach significantly reduces the time and cost associated with experimental high-throughput screening.
This guide will walk you through a practical workflow for docking pyrazole-based ligands into kinase domains using widely accessible software. We will focus on the "why" behind each step, empowering you to make informed decisions in your own research.
The Molecular Docking Workflow: A Conceptual Overview
Before diving into the detailed protocol, it's essential to understand the overarching stages of a molecular docking experiment. The process can be broken down into four key phases, each with its own set of critical considerations.
Figure 1: A high-level overview of the molecular docking workflow.
Essential Software and Resources
This tutorial will primarily leverage freely available and widely used software in the academic and research communities.
| Software/Resource | Purpose | URL |
| RCSB Protein Data Bank (PDB) | Repository for 3D structures of proteins and nucleic acids. | [Link][10][11] |
| PubChem | Database of chemical molecules and their activities. | [Link][10] |
| UCSF Chimera / ChimeraX | Molecular visualization and analysis. | [10][12][13] |
| AutoDock Tools (MGLTools) | Preparation of protein and ligand files for docking. | [Link][14] |
| AutoDock Vina | Molecular docking program. | [Link][13][14] |
| PyMOL | Molecular visualization. | [Link][10][15] |
| LigPlot+ | 2D visualization of protein-ligand interactions. | [Link][10] |
Detailed Protocol: Docking a Pyrazole-Based Ligand into a Kinase Domain
This protocol will guide you through the process using a hypothetical pyrazole-based inhibitor and a representative kinase. The principles, however, are broadly applicable.
Part 1: Protein Preparation - The Foundation of a Reliable Docking Study
The quality of your target protein structure is paramount for obtaining meaningful docking results. The goal of this stage is to clean the crystal structure and prepare it for the docking simulation.
Protocol 1: Kinase Structure Preparation
-
Obtain the Protein Structure:
-
Navigate to the RCSB PDB database.
-
Search for your kinase of interest (e.g., "Vascular Endothelial Growth Factor Receptor 2" or "VEGFR2").
-
Select a high-resolution crystal structure (ideally < 2.5 Å) complexed with a ligand. The presence of a co-crystallized ligand helps in identifying the binding site. For this example, we will use PDB ID: 2QU5.[4]
-
Download the structure in PDB format.
-
-
Initial Cleaning and Inspection with UCSF Chimera/ChimeraX:
-
Open the downloaded PDB file in Chimera.[16]
-
Rationale: Visual inspection is crucial to understand the protein's quaternary structure, identify any missing residues or loops, and locate the ligand and any co-factors or water molecules.
-
Remove all non-essential molecules, including water molecules, ions, and co-factors that are not critical for binding.[4][6] Often, water molecules in the active site can be displaced by the ligand and their inclusion can complicate the docking process. However, in some cases, a water molecule may be critical for mediating protein-ligand interactions. This decision requires careful consideration of the specific system.
-
If the crystal structure contains multiple protein chains (a multimer), decide whether to use the entire complex or a single monomer for docking. For most kinase inhibitors that bind to the ATP site, a single monomer is sufficient.
-
Save the cleaned protein structure as a new PDB file.
-
-
Preparation using AutoDock Tools:
-
Open the cleaned PDB file in AutoDock Tools.[17]
-
Add Polar Hydrogens: Go to Edit > Hydrogens > Add. Select "Polar only".
-
Rationale: Crystal structures often do not include hydrogen atoms. Adding hydrogens, particularly polar ones, is essential for correctly calculating hydrogen bonds and electrostatic interactions.[6]
-
Assign Charges: Go to Edit > Charges > Add Kollman Charges.[4][17]
-
Rationale: Assigning partial charges to each atom is necessary for the scoring function to calculate electrostatic interactions. The Kollman charge model is a common choice for proteins.
-
Save as PDBQT: Go to File > Save > Write PDBQT. This will create a file with the protein coordinates, charges, and atom types required by AutoDock Vina.[18]
-
Part 2: Ligand Preparation - Defining the Challenger
Proper preparation of the ligand is equally as important as the protein. This involves generating a 3D structure and assigning appropriate properties.
Protocol 2: Pyrazole Ligand Preparation
-
Obtain or Draw the Ligand Structure:
-
If the ligand is a known compound, you can download its 3D structure from PubChem in SDF or MOL2 format.[6]
-
Alternatively, you can draw the 2D structure of your pyrazole derivative using software like ChemDraw and then convert it to a 3D structure. For this example, we will use a hypothetical pyrazole-based inhibitor.
-
-
Energy Minimization and Format Conversion:
-
It is good practice to perform an energy minimization of the 3D ligand structure using a force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done using various software packages.
-
Open the ligand file in AutoDock Tools.
-
Assign Gasteiger Charges: Go to Ligand > Input > Open and select your ligand file. Then go to Ligand > Torsion Tree > Detect Root. Finally, go to Ligand > Output > Save as PDBQT. AutoDock Tools will automatically add Gasteiger charges, which are suitable for small organic molecules.[4]
-
Part 3: Grid Generation - Defining the Search Space
The grid box defines the three-dimensional space where the docking program will search for favorable binding poses for the ligand.
Protocol 3: Defining the Docking Grid
-
Identify the Binding Site:
-
The most reliable way to define the binding site is to use the location of the co-crystallized ligand in the original PDB structure.
-
In AutoDock Tools, with your prepared protein loaded, go to Grid > Grid Box.[19]
-
-
Set the Grid Box Dimensions:
-
A grid box will appear around the protein. Adjust the center and dimensions of the box to encompass the entire binding site.[6][20]
-
The box should be large enough to allow the ligand to rotate and translate freely but not so large that it unnecessarily increases the search space and computational time. A good starting point is to have a buffer of at least 5-10 Å around the co-crystallized ligand.
-
Note down the coordinates for the center of the grid and the dimensions (size_x, size_y, size_z). These will be needed for the Vina configuration file.
-
Figure 2: Conceptual diagram of the grid box encompassing the active site of the kinase.
Part 4: Running the Docking Simulation with AutoDock Vina
With the prepared protein, ligand, and grid parameters, you are now ready to perform the docking calculation.
Protocol 4: Executing the Docking Run
-
Create a Configuration File:
-
Create a text file named conf.txt.
-
In this file, specify the paths to your protein and ligand PDBQT files, and the grid box parameters you noted down earlier.[18]
-
-
Run Vina from the Command Line:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your protein.pdbqt, ligand.pdbqt, and conf.txt files.
-
Execute the following command:[6] vina --config conf.txt --log log.txt
-
Vina will perform the docking simulation and write the output poses to docking_results.pdbqt and a log file with the binding affinities to log.txt.
-
Part 5: Analysis and Visualization of Docking Results
This is arguably the most critical phase, where you interpret the computational results to gain biological insights.
Protocol 5: Post-Docking Analysis
-
Examine the Binding Affinities:
-
Open the log.txt file. Vina will report the binding affinities (in kcal/mol) for the top predicted poses. Lower binding energy values indicate stronger predicted binding.[6]
-
| Pose | Binding Affinity (kcal/mol) |
| 1 | -9.5 |
| 2 | -9.2 |
| 3 | -9.1 |
| ... | ... |
-
Visualize the Docking Poses:
-
Analyze Intermolecular Interactions:
-
Focus on the top-scoring pose(s).
-
Identify the key interactions between your pyrazole ligand and the kinase active site residues. Look for:
-
Hydrogen bonds: These are crucial for affinity and specificity. The nitrogen atoms of the pyrazole ring are excellent hydrogen bond acceptors, and substituents can be designed to be donors or acceptors.
-
Hydrophobic interactions: The kinase ATP-binding site often has hydrophobic pockets that can be exploited by appropriate substituents on the pyrazole ring.
-
π-π stacking: Aromatic residues in the active site can interact with the pyrazole ring or other aromatic moieties on your ligand.
-
-
Use visualization software to measure distances and identify interacting residues.[8]
-
-
2D Interaction Diagrams:
-
Generate 2D diagrams of the protein-ligand interactions using tools like LigPlot+. These diagrams provide a clear and concise representation of the binding mode.
-
Best Practices and Considerations for Trustworthy Results
To ensure the scientific integrity of your docking studies, consider the following:
-
Re-docking: As a validation step, if you started with a crystal structure containing a ligand, remove that ligand and dock it back into the protein. The root-mean-square deviation (RMSD) between the docked pose and the crystal pose should ideally be less than 2.0 Å. This confirms that your docking protocol can reproduce the experimentally observed binding mode.
-
Protein Flexibility: Standard docking treats the protein as rigid. However, proteins are dynamic. If you suspect significant conformational changes upon ligand binding, consider using more advanced techniques like flexible docking or molecular dynamics simulations.[18]
-
Multiple Protein Structures: Docking into an ensemble of different kinase conformations can provide a more realistic picture of the binding possibilities and help to avoid bias from a single static structure.[22]
-
Scoring Function Limitations: Be aware that scoring functions are approximations of the true binding free energy. While they are useful for ranking compounds, the absolute values should be interpreted with caution. It is often more informative to compare the scores of a series of related compounds.
Conclusion
Molecular docking is a powerful and accessible computational tool that can significantly accelerate the discovery and optimization of novel kinase inhibitors. By following a systematic and well-validated protocol, researchers can gain valuable insights into the binding of pyrazole-based ligands to kinase domains, guiding the design of more potent and selective therapeutic agents. This guide has provided a detailed workflow, emphasizing the rationale behind each step to foster a deeper understanding and enable the generation of reliable and reproducible results.
References
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. Retrieved from [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Retrieved from [Link]
-
Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. (2020). Journal of Visualized Experiments. Retrieved from [Link]
-
Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link]
-
[Tutorial] Performing docking using DockingPie plugin in PyMOL. (2023). Bioinformatics Review. Retrieved from [Link]
-
Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. Retrieved from [Link]
- Molecular Docking and High-Throughput Screening for Novel Inhibitors of Protein Tyrosine Phosphatase-1B. (2002). Journal of Medicinal Chemistry.
-
Hands-on tutorials of AutoDock 4 and AutoDock Vina. Retrieved from [Link]
-
Molecular Docking using PyRx and AutoDock/Vina #bioinformatics #molecular #docking #ligand #target. (2021). YouTube. Retrieved from [Link]
-
Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (2022). Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). Bioinformation. Retrieved from [Link]
-
In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. (2024). Journal of Inflammation Research. Retrieved from [Link]
-
Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. (2019). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2018). Molecules. Retrieved from [Link]
-
Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022). International Journal of Molecular Sciences. Retrieved from [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). ResearchGate. Retrieved from [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLOS Computational Biology. Retrieved from [Link]
-
Guided Docking as a Data Generation Approach Facilitates Structure-Based Machine Learning on Kinases. (2024). Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Autodock result protein-ligand interaction analysis using pymol. (2022). YouTube. Retrieved from [Link]
-
Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (2025). Journal of Biomedical Science. Retrieved from [Link]
-
Molecular Docking Tutorial with UCSF Chimera and Autodock Vina for Beginners. (2023). YouTube. Retrieved from [Link]
-
A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. (2023). International Journal of Molecular Sciences. Retrieved from [Link]
-
Visualizing protein-protein docking using PyMOL. (2021). Medium. Retrieved from [Link]
-
Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022). YouTube. Retrieved from [Link]
- Best Practices in Docking and Activity Prediction.
-
Protein-Protein Docking Tutorial. Meiler Lab. Retrieved from [Link]
-
Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. (2026). International Journal of Molecular Sciences. Retrieved from [Link]
-
Synthesis and molecular docking studies on biologically active N-((3-(4- methoxyphenyl)-1-phenyl-1 -pyrazol-4-yl) methylene) aniline derivatives H. (2021). Asian Journal of Pharmacy and Pharmacology. Retrieved from [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Retrieved from [Link]
-
How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. (2024). YouTube. Retrieved from [Link]
-
How To Use Pymol? Getting Started with Molecular Visualizations. (2024). YouTube. Retrieved from [Link]
-
A Beginner's Guide to Molecular Docking. ETFLIN. Retrieved from [Link]
-
Grid Generation and Matching for Small Molecule Docking. Theoretical and Computational Biophysics Group. Retrieved from [Link]
-
EP 1 | MOLECULAR DOCKING in UCSF CHIMERA by VINA Plugin from Scratch in Linux. (2022). YouTube. Retrieved from [Link]
-
Docking-Based Virtual Screening Enables Prioritizing Protein Kinase Inhibitors With In Vitro Phenotypic Activity Against Schistosoma mansoni. (2022). Frontiers in Pharmacology. Retrieved from [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLOS Computational Biology. Retrieved from [Link]
Sources
- 1. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization [mdpi.com]
- 4. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. etflin.com [etflin.com]
- 10. m.youtube.com [m.youtube.com]
- 11. meilerlab.org [meilerlab.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. eagonlab.github.io [eagonlab.github.io]
- 19. m.youtube.com [m.youtube.com]
- 20. ks.uiuc.edu [ks.uiuc.edu]
- 21. m.youtube.com [m.youtube.com]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Investigating the Anti-Inflammatory Potential of Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Pyrazole Derivative for Inflammation Research
Inflammation is a complex biological response implicated in a wide array of pathologies, from acute inflammatory conditions to chronic autoimmune disorders like rheumatoid arthritis. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory effects.[1] This document provides detailed application notes and protocols for the preclinical evaluation of a novel pyrazole derivative, Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate, in established animal models of inflammation.
The structural architecture of Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate, featuring a 5-aminopyrazole core linked to a pyrimidine ring, bears a notable resemblance to a class of potent anti-inflammatory agents that target Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[2][3] IRAK4 is a critical upstream kinase in the signaling cascade of Toll-like receptors (TLRs) and the IL-1 receptor family, making it a key regulator of the innate immune response.[4] Dysregulation of this pathway is a hallmark of many inflammatory diseases. Based on this structural homology, it is hypothesized that Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate may exert its anti-inflammatory effects through the inhibition of the IRAK4 signaling pathway.
These application notes will guide researchers in the formulation and in vivo administration of this compound and provide detailed, step-by-step protocols for assessing its efficacy in both an acute and a chronic model of inflammation.
Hypothesized Mechanism of Action: Targeting the IRAK4 Signaling Pathway
The rationale for investigating Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate as an anti-inflammatory agent stems from its structural similarity to known IRAK4 inhibitors. The 2-aminopyrimidine core is a key feature in several IRAK4 inhibitors, where it forms crucial hydrogen bonds within the ATP-binding pocket of the kinase.[5] The pyrazole moiety also contributes to the binding and selectivity of these inhibitors.[2][5]
Caption: Hypothesized IRAK4 Signaling Pathway Inhibition.
Compound Preparation and Formulation for In Vivo Studies
Proper formulation is critical for ensuring the bioavailability and efficacy of the test compound in animal models. Pyrazole derivatives can exhibit variable solubility, necessitating careful selection of a vehicle.
Recommended Vehicle: A common vehicle for oral administration of pyrazole derivatives is a suspension in 0.5% carboxymethylcellulose (CMC) in sterile water. For intraperitoneal or intravenous administration, a solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline may be suitable. It is imperative to assess the solubility and stability of Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate in the chosen vehicle prior to in vivo studies.
Preparation Protocol:
-
Weigh the required amount of Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate.
-
If preparing a suspension, gradually add the 0.5% CMC solution to the compound powder while triturating with a mortar and pestle to ensure a uniform suspension.
-
If preparing a solution, first dissolve the compound in DMSO, then add PEG300 and Tween 80, and finally bring to the final volume with sterile saline, vortexing between each addition.
-
The final formulation should be prepared fresh on the day of administration.
Acute Inflammation Model: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a well-established and highly reproducible assay for screening potential anti-inflammatory drugs.[6][7]
Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.
Protocol:
-
Animal Selection: Use male Wistar rats (180-200 g) or Swiss albino mice (20-25 g). House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for a 7-day acclimatization period.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control: Receives the vehicle only.
-
Test Compound: Receives Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate at various doses (e.g., 10, 30, 100 mg/kg, p.o.).
-
Positive Control: Receives a standard anti-inflammatory drug like Indomethacin (10 mg/kg, p.o.).
-
-
Procedure: a. Measure the initial paw volume of the right hind paw of each animal using a plethysmometer. b. Administer the vehicle, test compound, or positive control orally (p.o.) or via the desired route. c. One hour after administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[8] d. Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[6]
-
Efficacy Assessment: a. Paw Edema: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. b. Biochemical Analysis: At the end of the experiment, euthanize the animals and collect blood for serum cytokine analysis (TNF-α, IL-1β, IL-6) using ELISA kits. Paw tissue can be collected for histopathological examination and measurement of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
Data Presentation:
| Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | X ± SEM | - |
| Test Compound | 10 | Y ± SEM | Calculated |
| Test Compound | 30 | Z ± SEM | Calculated |
| Test Compound | 100 | A ± SEM | Calculated |
| Indomethacin | 10 | B ± SEM | Calculated |
Chronic Inflammation Model: Collagen-Induced Arthritis (CIA) in Mice
The CIA model in mice is a widely used preclinical model for rheumatoid arthritis, sharing many pathological and immunological features with the human disease.[9][10]
Caption: Experimental Workflow for Collagen-Induced Arthritis.
Protocol:
-
Animal Selection: Use DBA/1 mice, which are highly susceptible to CIA, at 8-10 weeks of age.[11][12]
-
Induction of Arthritis: a. Primary Immunization (Day 0): Emulsify bovine type II collagen (CII) with Complete Freund's Adjuvant (CFA). Inject 100 µg of CII in 0.1 mL of the emulsion intradermally at the base of the tail. b. Booster Immunization (Day 21): Emulsify CII with Incomplete Freund's Adjuvant (IFA). Inject 100 µg of CII in 0.1 mL of the emulsion intradermally at a different site near the base of the tail.[11]
-
Treatment Regimen:
-
Prophylactic: Start treatment with Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate from the day of the primary immunization.
-
Therapeutic: Begin treatment upon the onset of clinical signs of arthritis (arthritis score > 2).
-
-
Clinical Assessment: a. Monitor the mice daily for the onset and severity of arthritis from day 21. b. Score the severity of arthritis in each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and/or ankylosis). The maximum score per mouse is 16.[12] c. Measure paw thickness using a digital caliper.
-
Efficacy Assessment (at the end of the study, e.g., Day 42-56): a. Histopathology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion. b. Serology: Collect blood to measure serum levels of anti-CII antibodies and pro-inflammatory cytokines (TNF-α, IL-6) by ELISA.
Data Presentation:
| Group | Treatment Schedule | Mean Arthritis Score (Day 42) | Mean Paw Thickness (mm) (Day 42) |
| Naive Control | - | 0 | X ± SEM |
| Vehicle Control | Therapeutic | Y ± SEM | A ± SEM |
| Test Compound (30 mg/kg) | Therapeutic | Z ± SEM | B ± SEM |
| Dexamethasone (1 mg/kg) | Therapeutic | W ± SEM | C ± SEM |
Conclusion
These detailed protocols provide a robust framework for the preclinical evaluation of Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate in widely accepted animal models of acute and chronic inflammation. The hypothesized mechanism of action as an IRAK4 inhibitor provides a strong rationale for its investigation. Rigorous execution of these studies, coupled with comprehensive data analysis, will be crucial in determining the therapeutic potential of this novel pyrazole derivative for the treatment of inflammatory diseases.
References
-
Buckley, G. M., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(7), 826–830. [Link]
-
Chondrex, Inc. (2017). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. [Link]
-
ResearchGate. (n.d.). Structural similarity between celecoxib and compound 5 g. [Link]
-
International Journal of Medical Pharmaceutical and Health Sciences. (2024). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. [Link]
-
Barreiro, E. J., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. [Link]
-
ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]
-
van den Bosch, F. E., et al. (2022). Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. STAR Protocols, 3(4), 101700. [Link]
-
Bove, S. E., et al. (2006). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.4. [Link]
-
Ukwueze, S. E., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 663397. [Link]
-
Patel, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research, 2(4), 183-189. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
-
Bio-protocol. (2015). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. [Link]
-
De, U., et al. (2021). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Molecules, 26(11), 3326. [Link]
-
MDPI. (2024). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. [Link]
-
Lusardi, V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]
-
Wang, Y., et al. (2021). Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics. RSC Medicinal Chemistry, 12(7), 1184–1192. [Link]
-
ACS Publications. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Link]
-
Bio-protocol. (2015). 2.7. Carrageenan-induced paw edema assay. [Link]
-
Wang, D., et al. (2016). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. Journal of Medicinal Chemistry, 59(9), 4239–4251. [Link]
-
ResearchGate. (n.d.). Pyridinyl-imidazole inhibitors of p38 MAPK.... [Link]
-
De, U., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 786–792. [Link]
-
ResearchGate. (n.d.). Structural similarity between celecoxib, pyrazole–enaminone, previous.... [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. inotiv.com [inotiv.com]
- 8. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 9. chondrex.com [chondrex.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Hooke - Protocols - CIA Induction in DBA/1 Mice [hookelabs.com]
Cell-based assay protocol to measure the potency of pyrazole inhibitors
A Robust Cell-Based Assay for Determining the Potency of Pyrazole Inhibitors Targeting the B-Raf V600E Oncoprotein
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for targeted cancer therapy.[1] A prominent target is the B-Raf kinase, where a specific mutation (V600E) leads to its constitutive activation, driving proliferation in a significant percentage of melanomas and other cancers.[2][3] Accurately quantifying the potency of novel pyrazole-based B-Raf inhibitors in a physiologically relevant context is crucial for drug development. This guide provides a detailed, self-validating protocol for measuring the cellular potency of such inhibitors. We focus on a well-established model: the B-Raf V600E-mutant human melanoma cell line, A375. The primary endpoint is the inhibition of cell proliferation, a direct consequence of B-Raf pathway suppression, measured via a highly sensitive ATP-based luminescence assay. Additionally, we describe a Western blot method to confirm on-target pathway modulation by assessing the phosphorylation status of ERK, a key downstream substrate. This comprehensive approach ensures that the measured potency reflects true inhibition of the intended signaling cascade.
Scientific Foundation: Targeting the Aberrant MAPK Pathway
In healthy cells, the Ras-Raf-MEK-ERK (MAPK) signaling pathway is a tightly regulated cascade that transduces extracellular signals to the nucleus, governing fundamental cellular processes like proliferation, differentiation, and survival.[2] The B-Raf V600E mutation, a single valine-to-glutamic acid substitution, disrupts the kinase's autoinhibitory mechanism, leading to ligand-independent, constitutive activation.[4] This results in hyper-activation of the downstream kinases MEK1/2 and subsequently ERK1/2, which then phosphorylate a multitude of cytoplasmic and nuclear targets to drive uncontrolled cell division.[5]
Pyrazole-based inhibitors have been successfully designed to be ATP-competitive, binding to the kinase domain of B-Raf and blocking its catalytic activity.[6] This action inhibits the entire downstream cascade, leading to a G1 cell cycle arrest and induction of apoptosis in B-Raf V600E-dependent cancer cells.[7] Therefore, a cell viability assay provides a robust, functional readout of an inhibitor's efficacy.
B-Raf/MEK/ERK Signaling Pathway Diagram
The following diagram illustrates the signaling cascade targeted by B-Raf inhibitors. In mutant cells, the pathway is constitutively active, a state which the pyrazole inhibitor aims to reverse.
Caption: The constitutively active B-Raf V600E drives MAPK signaling.
Assay Principle: Quantifying Cellular Viability via ATP Luminescence
The chosen method for quantifying inhibitor potency is the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or a similar reagent system. This assay is a homogeneous method that measures the number of viable cells in culture based on the quantification of ATP, which is a hallmark of metabolically active cells. The assay reagent contains luciferase and its substrate, luciferin. When added to cells, the reagent lyses the cell membrane to release ATP. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a luminescent signal that is directly proportional to the amount of ATP present, and thus to the number of viable cells.[8] A decrease in cell viability due to the cytotoxic or cytostatic effects of the B-Raf inhibitor results in a corresponding decrease in the luminescent signal.
Experimental Design & Workflow
A logical workflow is essential for reproducible results. The process involves culturing and plating cells, treating them with a serial dilution of the pyrazole inhibitor, incubating for a period that allows for phenotypic changes, and finally, measuring the endpoint.
Overall Experimental Workflow Diagram
Caption: Step-by-step workflow for the cell-based potency assay.
Detailed Protocols
PART A: Cell Viability Assay for IC50 Determination
This protocol details the primary method for assessing inhibitor potency.
4.1. Materials and Reagents
| Reagent/Material | Recommended Supplier |
| A375 Cell Line (ATCC® CRL-1619™) | ATCC |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco |
| Fetal Bovine Serum (FBS), Qualified | Gibco |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco |
| Trypsin-EDTA (0.25%) | Gibco |
| DMSO, Cell Culture Grade | Sigma-Aldrich |
| Pyrazole Inhibitor Compound | User-provided |
| Positive Control (e.g., Vemurafenib) | Selleck Chemicals |
| 96-well, solid white, flat-bottom plates | Corning |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega |
| Multichannel Pipettes | --- |
| Plate Luminometer (e.g., GloMax®) | Promega |
4.2. Step-by-Step Procedure
Day 1: Cell Seeding
-
Cell Culture: Culture A375 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator. Maintain cells in a sub-confluent state (70-80%).
-
Cell Preparation: Aspirate the culture medium, wash cells with PBS, and detach them using Trypsin-EDTA. Neutralize trypsin with complete medium, transfer cells to a conical tube, and centrifuge.
-
Cell Counting: Resuspend the cell pellet in fresh complete medium and count the cells using a hemocytometer or automated cell counter.
-
Seeding: Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well white plate (2,500 cells/well).
-
Expert Insight: Seeding density is critical. Too few cells will result in a low signal-to-noise ratio, while too many can lead to overgrowth and nutrient depletion, confounding the results. 2,500 cells/well is an optimized starting point for a 72-hour assay with A375 cells.
-
Day 2: Compound Treatment
-
Compound Preparation: Prepare a 10 mM stock solution of your pyrazole inhibitor and the positive control (Vemurafenib) in DMSO.
-
Serial Dilution: Perform a serial dilution of the compound stocks. A common scheme is a 10-point, 3-fold dilution series in complete medium to achieve the final desired concentrations (e.g., from 10 µM to 0.5 nM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.
-
Trustworthiness: Include two sets of control wells:
-
Vehicle Control: Cells treated with medium containing 0.1% DMSO (represents 0% inhibition).
-
Maximum Inhibition Control: Cells treated with a high concentration of a potent inhibitor or a cytotoxic agent (e.g., 100 µM Staurosporine) to define 100% inhibition.
-
-
-
Cell Dosing: Carefully remove 50 µL of medium from each well and add 50 µL of the prepared compound dilutions. This minimizes cell disturbance. Alternatively, add compounds in a small volume (e.g., 10 µL of a 10X solution).
Day 5: Assay Readout
-
Plate Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. This is crucial for consistent enzyme kinetics.
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature.
-
Lysis & Signal Generation: Add 100 µL of the prepared CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix thoroughly. Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate luminometer.
PART B: Western Blot for p-ERK to Confirm Pathway Inhibition
This protocol validates that the observed effect on cell viability is due to the inhibition of the B-Raf pathway.
4.3. Materials and Reagents
| Reagent/Material | Recommended Supplier |
| 6-well plates | Corning |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific |
| BCA Protein Assay Kit | Thermo Fisher Scientific |
| Laemmli Sample Buffer | Bio-Rad |
| Primary Antibody: Phospho-p44/42 MAPK (Erk1/2) | Cell Signaling Technology |
| Primary Antibody: p44/42 MAPK (Erk1/2) | Cell Signaling Technology |
| Primary Antibody: β-Actin | Cell Signaling Technology |
| HRP-conjugated Anti-Rabbit IgG | Cell Signaling Technology |
| ECL Western Blotting Substrate | Bio-Rad |
| Nitrocellulose or PVDF membranes | Bio-Rad |
4.4. Step-by-Step Procedure
-
Cell Treatment: Seed A375 cells in 6-well plates and grow to 70-80% confluency. Treat cells with the pyrazole inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x the measured IC50) for a shorter duration (e.g., 2-4 hours) to capture direct effects on signaling. Include a DMSO vehicle control.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody for phospho-ERK (p-ERK) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total ERK and a loading control like β-Actin.
Data Analysis and Expected Results
5.1. IC50 Calculation
-
Data Normalization: Average the raw luminescence units (RLU) for your replicate wells. Normalize the data by setting the average RLU from the vehicle control wells to 100% viability and the average RLU from the maximum inhibition control wells to 0% viability.
-
% Viability = [(RLU_sample - RLU_max_inhibition) / (RLU_vehicle - RLU_max_inhibition)] * 100
-
-
Dose-Response Curve: Plot the normalized % Viability against the logarithm of the inhibitor concentration.
-
Curve Fitting: Use a non-linear regression model (four-parameter variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit the curve. The IC50 is the concentration of the inhibitor that produces a 50% reduction in cell viability.
5.2. Sample Data Presentation
| Inhibitor Conc. (nM) | Log [Inhibitor] | Avg. RLU | % Viability |
| 0 (Vehicle) | --- | 850,230 | 100.0 |
| 0.5 | -9.30 | 845,110 | 99.4 |
| 1.5 | -8.82 | 812,500 | 95.5 |
| 4.5 | -8.35 | 725,600 | 85.3 |
| 13.7 | -7.86 | 550,100 | 64.6 |
| 41.2 | -7.38 | 412,800 | 48.5 |
| 123.5 | -6.91 | 225,300 | 26.4 |
| 370.4 | -6.43 | 95,400 | 11.1 |
| 1111.1 | -5.95 | 45,800 | 5.3 |
| 3333.3 | -5.48 | 38,100 | 4.4 |
| Max Inhibition | --- | 35,000 | 0.0 |
Result: Based on this data, the calculated IC50 would be approximately 40 nM.
5.3. Western Blot Interpretation The expected result is a dose-dependent decrease in the band intensity corresponding to p-ERK. The total ERK and β-Actin bands should remain relatively constant across all lanes, confirming that the observed decrease in p-ERK is due to pathway inhibition and not a result of unequal protein loading.
Assay Validation & Trustworthiness
To ensure the assay is robust and suitable for screening, especially in a high-throughput setting, the Z'-factor should be calculated.
-
Z'-factor = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]
-
Where σ is the standard deviation, μ is the mean, 'pos' refers to the positive control (vehicle), and 'neg' refers to the negative control (maximum inhibition).
-
An assay with a Z'-factor > 0.5 is considered excellent and robust for screening purposes.
-
Troubleshooting:
-
High Well-to-Well Variability: Often caused by inconsistent cell seeding or pipetting errors. Ensure a homogeneous cell suspension and use calibrated multichannel pipettes.
-
Low Signal-to-Background Ratio: Can result from using too few cells or inactive assay reagent. Confirm cell viability and reagent integrity.
-
No Inhibitor Effect: The compound may be inactive, insoluble at the tested concentrations, or degraded. Verify compound integrity and solubility.
Conclusion
This application note provides a comprehensive, two-pronged approach to accurately determine the potency of novel pyrazole inhibitors targeting B-Raf V600E. By combining a robust, high-throughput cell viability assay with a mechanistic Western blot analysis, researchers can confidently quantify the IC50 value while simultaneously verifying on-target pathway engagement. This self-validating system provides the trustworthiness and scientific rigor necessary for advancing promising compounds through the drug discovery pipeline.
References
-
ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Zask, A., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1433-1469. Retrieved from [Link]
-
Schleifer, H., et al. (2012). Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways. British Journal of Pharmacology, 167(8), 1746-1762. Retrieved from [Link]
-
Wang, L., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 279. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR. Retrieved from [Link]
-
PLOS ONE. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]
-
Molecules. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]
-
Jo, K., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8729. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
International Journal of Molecular Sciences. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Retrieved from [Link]
-
Celtarys Research. (2024, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Retrieved from [Link]
-
RSC Advances Blog. (2024, April 3). Reviews. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Tsai, J., et al. (2008). Potent and selective pyrazole-based inhibitors of B-Raf kinase. Bioorganic & Medicinal Chemistry Letters, 18(16), 4569-4572. Retrieved from [Link]
-
Gola, G., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1735. Retrieved from [Link]
-
Molecules. (n.d.). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Retrieved from [Link]
-
Novartis OAK. (2015, October 13). Profile of the GSK Published Protein Kinase Inhibitor Set Across ATP-Dependent and-Independent Luciferases: Implications for Reporter-Gene Assays. Retrieved from [Link]
-
PubMed. (n.d.). Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
-
NIH. (n.d.). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Retrieved from [Link]
-
ACS Omega. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
-
MDPI. (n.d.). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Retrieved from [Link]
-
ResearchGate. (2024, October 10). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Profile of the GSK Published Protein Kinase Inhibitor Set Across ATP-Dependent and-Independent Luciferases: Implications for Reporter-Gene Assays. Retrieved from [Link]
-
YouTube. (2020, June 22). Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways. Retrieved from [Link]
-
PubMed. (2022, October 28). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved from [Link]
-
NIH. (2011, March 8). Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. Retrieved from [Link]
-
protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]
-
NIH. (n.d.). Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. Retrieved from [Link]
-
YouTube. (2024, April 30). BRAF and MEK Inhibitors in Melanoma: A Clinical Overview. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Potent and selective pyrazole-based inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. abmole.com [abmole.com]
Troubleshooting & Optimization
Troubleshooting side product formation in the synthesis of Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate
Welcome to the dedicated technical support guide for the synthesis of Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals who are utilizing this critical building block in their synthetic campaigns. As a key intermediate in the development of various therapeutic agents, including kinase inhibitors, achieving a high-purity, high-yield synthesis is paramount.[1][2][3]
This guide moves beyond a simple recitation of steps. It is structured as a series of frequently asked questions and troubleshooting scenarios that we, as application scientists, have encountered in the field. We will delve into the mechanistic underpinnings of common side product formations and provide scientifically-grounded, actionable solutions to overcome these challenges.
The Ideal Synthetic Pathway: A Mechanistic Overview
The most common and efficient route to the target molecule involves the condensation of 2-hydrazinopyrimidine with a three-carbon electrophilic partner, typically Methyl 2-cyano-3-ethoxyacrylate (or a similar equivalent). The reaction proceeds via a well-established mechanism for 5-aminopyrazole synthesis.[4][5]
The reaction is initiated by a Michael-type addition of the more nucleophilic nitrogen of the hydrazine to the electron-deficient β-carbon of the acrylate. This is followed by the elimination of ethanol and a subsequent intramolecular nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon. Tautomerization of the resulting imine intermediate yields the final aromatic pyrazole ring.
Caption: Ideal reaction mechanism for the target molecule synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis. We have structured this as a direct Q&A to help you quickly identify and resolve your specific problem.
Q1: My reaction has a significant impurity with the same mass as my product, and it's difficult to separate by column chromatography. What is it and why is it forming?
This is the most frequently reported issue and is almost certainly the formation of the regioisomeric side product: Methyl 3-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate .
Causality: The formation of this isomer stems from the initial nucleophilic attack. While the terminal nitrogen of 2-hydrazinopyrimidine is generally more nucleophilic, the reaction conditions can influence the site of the initial attack on the three-carbon electrophile. Classical Knorr pyrazole synthesis is known to sometimes yield mixtures of regioisomers.[6][7] An alternative pathway, though less favored, involves the initial formation of a hydrazone at the carbonyl carbon, which can lead to the undesired 3-amino isomer after cyclization.
Caption: Competing pathways leading to desired product and side product.
Solutions:
-
Temperature Control: Maintain a reaction temperature between 20-30°C.[8] Elevated temperatures can provide the activation energy needed for the less-favored pathway to occur, leading to a higher proportion of the undesired isomer.
-
Solvent Choice: Protic solvents like ethanol or acetic acid generally favor the correct regioselectivity for this class of reactions.[4] Apolar solvents may alter the reactivity of the nucleophile and electrophile, leading to poorer selectivity.
-
pH Control: If using the hydrochloride salt of the hydrazine, ensure the use of a base (e.g., sodium acetate, triethylamine) to free the hydrazine. Excess acid can protonate the hydrazine, reducing its nucleophilicity and potentially altering selectivity.
Q2: My reaction is sluggish, and I'm isolating unreacted starting materials along with an uncyclized intermediate. How can I drive the reaction to completion?
This issue points to insufficient activation for the final cyclization step. The intermediate, resulting from the initial Michael addition, can be stable under certain conditions.[4]
Causality: The intramolecular cyclization requires the nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon. This step has its own activation energy barrier. If the reaction conditions are too mild (e.g., too low temperature, lack of a suitable catalyst), this step can be the rate-limiting factor.
Solutions:
-
Acid Catalysis: The addition of a catalytic amount of a mild acid, such as acetic acid, can promote cyclization. The acid protonates the nitrile nitrogen, making the carbon more electrophilic and susceptible to nucleophilic attack.
-
Increased Temperature: If acid catalysis is not sufficient, cautiously increasing the reaction temperature to reflux (in a solvent like ethanol) can provide the necessary energy to overcome the activation barrier for cyclization. Monitor the reaction closely for the formation of the regioisomeric impurity discussed in Q1.
-
Extended Reaction Time: As a simple first step, ensure the reaction has been allowed to run for a sufficient duration (e.g., 4-12 hours), monitoring by TLC or LC-MS until the intermediate spot is no longer visible.
Q3: The reaction mixture turns dark brown or black, resulting in a low yield of a tarry crude product. What's causing this decomposition?
This often indicates the degradation of the starting materials or product, a common issue when working with hydrazines and electron-deficient systems.[9]
Causality:
-
Hydrazine Instability: Hydrazines can be susceptible to oxidation, especially at elevated temperatures in the presence of air (oxygen). This can lead to the formation of colored, polymeric byproducts.
-
Michael Acceptor Polymerization: The highly electrophilic nature of the methyl 2-cyano-3-ethoxyacrylate can make it prone to polymerization under basic conditions or at high temperatures.
-
Product Instability: While the pyrazole core is robust, the overall molecule may have some instability to harsh acidic or basic conditions at high temperatures over long periods.
Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidative degradation of the 2-hydrazinopyrimidine.
-
Controlled Reagent Addition: Add the hydrazine solution dropwise to the solution of the acrylate at a controlled temperature (e.g., 20-25°C).[8] This prevents localized high concentrations and exotherms that can trigger polymerization or degradation.
-
Optimize Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times once the reaction has reached completion. Use analytical monitoring to determine the optimal endpoint.
Summary of Troubleshooting Strategies
| Observed Problem | Potential Cause | Primary Solution(s) | Secondary Action(s) |
| Regioisomeric Impurity | Lack of regiocontrol in the initial addition. | Maintain strict temperature control (20-30°C). | Use a protic solvent (EtOH, AcOH). Ensure proper pH. |
| Incomplete Reaction | High activation energy for the cyclization step. | Add catalytic acetic acid. | Cautiously increase temperature. Extend reaction time. |
| Decomposition/Tarry Product | Oxidation of hydrazine; Polymerization of acrylate. | Run the reaction under an inert atmosphere (N₂/Ar). | Add reagents dropwise. Avoid excessive heat/time. |
| Low Yield | A combination of the above factors. | Systematically apply the solutions above. | Ensure high purity of starting materials. |
Experimental Protocols
Protocol 1: Optimized Synthesis of Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate
-
To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add Methyl 2-cyano-3-ethoxyacrylate (1.0 eq) and ethanol (5-10 volumes).
-
In a separate flask, dissolve 2-hydrazinopyrimidine (1.05 eq) in ethanol.
-
Begin stirring the acrylate solution and add the 2-hydrazinopyrimidine solution dropwise over 20-30 minutes, maintaining the internal temperature between 20-25°C.
-
After the addition is complete, add glacial acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS (see Protocol 2).
-
Once the starting material is consumed, cool the reaction mixture. The product may precipitate. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure. The residue can then be purified (see Protocol 3).
Protocol 2: Analytical Reaction Monitoring
-
TLC System:
-
Mobile Phase: Ethyl Acetate / Hexanes (e.g., 50:50 or 70:30 v/v)
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Visualization: UV light (254 nm)
-
-
LC-MS System:
-
Column: C18 reverse-phase
-
Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV (e.g., 254 nm) and Mass Spectrometry (ESI+).
-
Protocol 3: Purification by Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column packed with a suitable solvent system (e.g., starting with 30% Ethyl Acetate in Hexanes).
-
Load the adsorbed crude material onto the column.
-
Elute the column with a gradient of increasing ethyl acetate concentration. The regioisomers often have very close Rf values, so a slow, shallow gradient is recommended for optimal separation.
-
Collect fractions and analyze by TLC to pool the pure product fractions.
-
Concentrate the pure fractions under reduced pressure to yield the final product.
Logical Troubleshooting Workflow
For a systematic approach to problem-solving, please follow the workflow below.
Caption: A systematic workflow for troubleshooting the synthesis.
References
- CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
- WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
-
Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
3(5)-aminopyrazole. Organic Syntheses Procedure. [Link]
- WO2011076194A1 - Method for purifying pyrazoles.
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
-
Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. ResearchGate. [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. NIH. [Link]
-
Knorr Pyrazole Synthesis advice. Reddit. [Link]
Sources
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 4. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Enhancing Pyrazole Compound Solubility for In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor pyrazole compound solubility in in vitro assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure the reliability and reproducibility of your experimental data.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of pyrazole compounds.
Q1: My pyrazole compound, dissolved in DMSO, precipitates when added to my aqueous assay buffer. Why is this happening and what can I do?
A: This is a classic issue of a compound "crashing out" of solution. Dimethyl sulfoxide (DMSO) is an excellent organic solvent, but when a concentrated DMSO stock is diluted into a largely aqueous environment (like cell culture media or buffer), the solvent properties change dramatically. The pyrazole compound, which was stable in DMSO, may not be soluble in the final aqueous solution, causing it to precipitate.
Immediate Troubleshooting Steps:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of ≤1%, as higher concentrations can be toxic to cells.[1][2]
-
Decrease the final compound concentration: Your compound may be exceeding its maximum aqueous solubility at the tested concentration.
-
Optimize the dilution method: Instead of adding the DMSO stock directly to the full volume of buffer, try a serial dilution approach. This can sometimes prevent localized high concentrations that initiate precipitation.
Q2: Can I use sonication or vortexing to redissolve my precipitated pyrazole compound in the assay plate?
A: While sonication and vortexing can help disperse aggregates and may appear to redissolve the compound, this often results in a supersaturated and unstable solution. The compound is likely to precipitate again over the course of the assay, leading to inconsistent and unreliable results. It is preferable to address the root cause of the insolubility rather than relying on mechanical agitation.
Q3: Are there any general structural features of pyrazole compounds that tend to correlate with poor solubility?
A: Yes, certain molecular characteristics can predict solubility challenges. Highly planar, aromatic structures with limited polar functional groups tend to have poor aqueous solubility due to strong crystal lattice energy and hydrophobicity. The addition of lipophilic substituents can further decrease solubility. Conversely, incorporating polar groups like amines or carboxylic acids can sometimes improve solubility.[3]
Q4: How should I properly prepare and store my pyrazole compound stock solutions?
A: Proper stock solution management is crucial for experimental success.
-
Preparation: Use high-purity, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).[4] Ensure the compound is fully dissolved before storage.
-
Storage: Store stock solutions in glass vials with Teflon-lined screw caps to prevent solvent evaporation and contamination.[5] For long-term storage, aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
Stability: Be aware that the stability of compounds in DMSO can vary. Studies have shown that after one year of storage at room temperature in DMSO, the probability of observing the original compound can decrease to 52%.[6][7]
II. Troubleshooting Guide: A Systematic Approach to Improving Solubility
When basic troubleshooting fails, a more systematic approach is necessary. This guide will walk you through various techniques, from simple to more complex, to enhance the solubility of your pyrazole compounds for in vitro assays.
Decision Workflow for Solubility Enhancement
Caption: A decision tree for troubleshooting pyrazole compound precipitation.
Strategy 1: Co-Solvent Systems
The use of co-solvents is a common and effective technique to increase the solubility of poorly soluble drugs.[8] Co-solvents work by reducing the polarity of the aqueous solvent, thereby increasing the solubility of nonpolar compounds.
Common Co-solvents for In Vitro Assays:
| Co-Solvent | Typical Starting Concentration | Considerations |
| Ethanol | 1-5% (v/v) | Can have biological effects at higher concentrations.[9] |
| Polyethylene Glycol (PEG) 300/400 | 1-10% (v/v) | Generally well-tolerated by many cell lines. |
| Propylene Glycol (PG) | 1-5% (v/v) | Can have moderate cytotoxic effects.[9] |
Experimental Protocol: Co-Solvent Screening
-
Prepare Co-Solvent Stocks: Prepare 10% (v/v) stock solutions of ethanol, PEG 400, and propylene glycol in your assay buffer.
-
Serial Dilution of Co-Solvent: In a 96-well plate, perform a serial dilution of each co-solvent stock to create a range of final concentrations (e.g., 0.5%, 1%, 2.5%, 5%, 10%).
-
Spike in Pyrazole Compound: Add your pyrazole compound (from DMSO stock) to each well at the desired final concentration.
-
Visual Inspection and Turbidity Measurement: Incubate the plate for a relevant time period (e.g., 2 hours) at the assay temperature. Visually inspect for precipitation and, if possible, measure the turbidity using a plate reader at 600 nm.
-
Cell Viability Control: It is critical to run a parallel experiment without your pyrazole compound to determine the toxicity of the co-solvent concentrations on your specific cell line.
Strategy 2: pH Adjustment
The solubility of pyrazole compounds can be highly dependent on pH, especially if they contain ionizable functional groups.[10] By adjusting the pH of the assay buffer, you can shift the equilibrium towards the more soluble ionized form of the compound.
Causality:
-
Basic Pyrazoles (containing amine groups): These compounds are more soluble at lower pH as the amine group becomes protonated (R-NH3+).
-
Acidic Pyrazoles (containing carboxylic acid or phenolic groups): These compounds are more soluble at higher pH as the acidic group becomes deprotonated (R-COO- or R-O-).
Experimental Protocol: pH Optimization
-
Prepare a Range of Buffers: Prepare your assay buffer at a range of pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0). Ensure the buffering capacity is sufficient to maintain the pH after the addition of your compound.
-
Test Compound Solubility: Add your pyrazole compound to each buffer at the desired final concentration.
-
Assess Solubility: Incubate and assess for precipitation as described in the co-solvent protocol.
-
Validate Assay Compatibility: Ensure that the altered pH does not negatively impact your assay performance (e.g., enzyme activity, cell health).
Strategy 3: Use of Surfactants
Surfactants, or detergents, are amphiphilic molecules that can increase the solubility of hydrophobic compounds by forming micelles.[11][12] Above a certain concentration, the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures where the hydrophobic tails form a core that can encapsulate the poorly soluble pyrazole compound, while the hydrophilic heads interact with the aqueous solvent.
Common Surfactants for Biological Assays:
| Surfactant | Type | Typical Concentration Range | Considerations |
| Tween® 20/80 | Non-ionic | 0.01 - 0.1% (v/v) | Widely used and generally have low toxicity.[13] |
| Pluronic® F-68 | Non-ionic | 0.02 - 0.2% (w/v) | Biocompatible and often used in cell culture. |
| CHAPS | Zwitterionic | 0.1 - 1% (w/v) | Can be disruptive to cell membranes at higher concentrations. |
Experimental Protocol: Surfactant Screening
-
Prepare Surfactant Stocks: Prepare 1% stock solutions of Tween® 20, Tween® 80, and Pluronic® F-68 in your assay buffer.
-
Test a Range of Concentrations: Similar to the co-solvent protocol, test a range of final surfactant concentrations.
-
Assess Solubility and Biocompatibility: Evaluate for compound precipitation and run parallel controls to assess the impact of the surfactants on cell viability and assay performance.
Strategy 4: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic pyrazole molecule and increasing its apparent water solubility.[16][17]
Commonly Used Cyclodextrins:
| Cyclodextrin Derivative | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity, making it a popular choice. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Negatively charged, which can be beneficial for complexing with positively charged compounds. |
Experimental Protocol: Cyclodextrin Complexation
-
Prepare Cyclodextrin Stock: Prepare a high-concentration stock of HP-β-CD (e.g., 40% w/v) in your assay buffer.
-
Determine Optimal Ratio: Co-incubate your pyrazole compound with varying molar ratios of HP-β-CD (e.g., 1:1, 1:2, 1:5, 1:10 compound:cyclodextrin) in a small volume.
-
Dilute to Final Concentration: Dilute the complex into the final assay volume.
-
Assess Solubility and Assay Interference: Check for precipitation and run controls to ensure the cyclodextrin does not interfere with your assay readout.
Workflow for Preparing a Pyrazole Compound Solution with a Solubilizing Agent
Caption: Step-by-step workflow for preparing a soluble pyrazole compound solution.
By systematically applying these troubleshooting strategies and understanding the underlying scientific principles, you can overcome the solubility challenges associated with pyrazole compounds and generate high-quality, reliable data in your in vitro assays.
References
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
ResearchGate. (2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]
-
Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
PubMed. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
ACS Publications. (n.d.). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Chemistry and Therapeutic Review of Pyrazole. Retrieved from [Link]
-
PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
MDPI. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Retrieved from [Link]
-
ACS Omega. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Surfactants: physicochemical interactions with biological macromolecules. Retrieved from [Link]
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
-
Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
-
NSA. (2025). An Approach to Enhance Drug Solubility: Design, Characterization and E. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Solubilizing and Stabilizing Proteins in Anhydrous Ionic Liquids through Formation of Protein–Polymer Surfactant Nanoconstructs. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Retrieved from [Link]
-
ACS Publications. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]
-
CD Formulation. (n.d.). Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Determining suitable surfactant concentration ranges to avoid protein unfolding in pharmaceutical formulations using UV analysis. Retrieved from [Link]
-
PubMed. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. enfanos.com [enfanos.com]
- 6. researchgate.net [researchgate.net]
- 7. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpbr.in [ijpbr.in]
- 9. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Detergents for Protein Solubilization | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Determining suitable surfactant concentration ranges to avoid protein unfolding in pharmaceutical formulations using UV analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. scispace.com [scispace.com]
Technical Support Center: Navigating the Challenges of Polar Heterocyclic Compound Purification
Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter these molecules in their daily work. The inherent polarity and diverse functionalities of heterocyclic compounds can lead to frustrating purification outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to overcome these hurdles, optimize your workflows, and achieve high-purity compounds.
Section 1: Troubleshooting Common Purification Issues
This section is formatted to rapidly diagnose and solve specific experimental problems you might be facing.
Column Chromatography Complications
Probable Cause: The acidic nature of silica gel interacts strongly with basic heterocycles (like pyridines, imidazoles, etc.), leading to strong adsorption, tailing, and sometimes irreversible binding.[1][2]
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your mobile phase to neutralize the acidic silanol groups on the silica surface.[1]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Add 0.1-1% of TEA or DIPEA to your eluent. This will compete with your basic compound for binding to the acidic sites on the silica.
-
Ammonia Solution: A solution of 7N ammonia in methanol can be used as a polar modifier in dichloromethane/methanol solvent systems. A typical starting point is a small percentage of this mixture in the overall mobile phase.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.
Probable Cause: The compound is too polar for the selected normal-phase chromatography conditions and is irreversibly adsorbed onto the stationary phase.[1] This can also be a sign of compound decomposition on the acidic silica.[3]
Solutions:
-
Drastic Polarity Increase: Employ a gradient elution that goes to a very high polarity. For example, a gradient of dichloromethane up to 10-20% methanol with a small amount of ammonia can be effective.[4]
-
Stability Test: Before committing to a large-scale column, spot your compound on a silica TLC plate, let it sit for an hour, and then develop it to check for degradation.[1]
-
Switch to Reversed-Phase Chromatography: This is often the best approach for highly polar compounds.[1] Use a C18 column with a polar mobile phase, such as water/acetonitrile or water/methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention and separation of very polar compounds that are not well-retained in reversed-phase chromatography.[5][6][7] It uses a polar stationary phase (like silica or a polar bonded phase) with a mobile phase rich in an organic solvent like acetonitrile and a small amount of aqueous buffer.[5][6]
Probable Cause: The chosen solvent system lacks the selectivity to resolve the compounds, or the column is overloaded.[1]
Solutions:
-
Thorough TLC Analysis: Before running a column, screen a variety of solvent systems with different polarities and compositions using Thin Layer Chromatography (TLC) to find the optimal conditions for separation.[1]
-
Solvent System Adjustment:
-
If the Rf values are too low, increase the polarity of the mobile phase.
-
If the Rf values are too high, decrease the polarity.
-
If separation is still poor, try a different solvent system with different selectivity (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol).[1]
-
-
Reduce Sample Load: The amount of crude material should typically be 1-5% of the mass of the stationary phase. Overloading leads to broad peaks and poor resolution.[1]
-
Use a Larger Column: If a larger quantity of material needs to be purified, use a column with a larger diameter to maintain an appropriate sample-to-stationary phase ratio.[1]
Crystallization Conundrums
Probable Cause: The solution is supersaturated, cooled too quickly, or there are significant impurities present that inhibit crystal formation.[1]
Solutions:
-
Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool down much more slowly.[1]
-
Scratch the Inner Surface: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the cooled solution to induce crystallization.[1]
-
Preliminary Purification: If impurities are the likely cause, perform a quick preliminary purification, such as a short silica gel plug or an acid-base extraction, before attempting recrystallization.[1]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purify a novel polar heterocyclic compound?
A1: The choice of purification method depends on the compound's specific properties (e.g., acidic, basic, neutral, zwitterionic) and the nature of the impurities. A general workflow is as follows:
-
Acid-Base Extraction: If your compound has acidic or basic properties, an initial liquid-liquid extraction can be a powerful first step to remove neutral impurities or separate acidic and basic components.[8][9][10][11]
-
Crystallization: If the compound is a solid, attempting a recrystallization is often a straightforward and scalable purification method.[12][13][14]
-
Chromatography: If extraction and crystallization are unsuccessful or insufficient, chromatography is the next step. For polar heterocycles, it's wise to evaluate both normal-phase (with modifiers) and reversed-phase conditions via TLC or analytical HPLC to determine the most promising approach.[1]
Q2: When should I consider more advanced chromatography techniques like HILIC or Mixed-Mode Chromatography?
A2: These techniques are excellent problem-solvers for particularly challenging separations of polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Consider HILIC when your polar compound is not retained or poorly retained in reversed-phase chromatography, even with 100% aqueous mobile phase.[15][16] HILIC is ideal for very polar analytes.[5]
-
Mixed-Mode Chromatography: This technique uses a stationary phase with multiple interaction modes (e.g., reversed-phase and ion-exchange).[17][18][19] It is particularly useful for separating mixtures containing compounds with a range of polarities and charge states, such as a polar parent drug and its nonpolar metabolites.[17][18]
Q3: Can I use Supercritical Fluid Chromatography (SFC) for polar heterocyclic compounds?
A3: Yes, SFC is increasingly being used for the purification of polar compounds.[20] While traditionally favored for non-polar and chiral separations, modern SFC systems that use co-solvents (like methanol) with supercritical CO2 can effectively separate polar analytes.[20][21][22][23][24] SFC offers advantages of speed and reduced solvent consumption.[23]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot.[12][13] Test this with small amounts of your compound in different solvents.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a hot plate and a condenser) while stirring. Gradually add more hot solvent until the compound just dissolves.[13][25]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[1]
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[1]
-
Drying: Dry the crystals under vacuum or by air drying to remove residual solvent.[1]
Protocol 2: Acid-Base Extraction for Separating a Basic Heterocycle from a Neutral Impurity
-
Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., dichloromethane or diethyl ether) in a separatory funnel.[9][10]
-
Extraction of Basic Compound: Add an aqueous acid solution (e.g., 1M HCl) to the separatory funnel. The basic heterocycle will be protonated, forming a water-soluble salt that will partition into the aqueous layer.[9]
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate and then drain the lower aqueous layer.
-
Repeat Extraction: Perform a second extraction of the organic layer with fresh aqueous acid to ensure complete removal of the basic compound.
-
Isolation of Neutral Compound: The organic layer now contains the neutral impurity. It can be washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and the solvent evaporated to yield the purified neutral compound.[26]
-
Regeneration of Basic Heterocycle: Combine the acidic aqueous extracts. While stirring, slowly add a base (e.g., 1M NaOH or saturated NaHCO3) until the solution is basic. The protonated heterocycle will be neutralized and precipitate out or can be extracted back into an organic solvent.
Table 1: Comparison of Chromatographic Techniques for Polar Heterocycles
| Technique | Stationary Phase | Mobile Phase | Best Suited For |
| Normal-Phase | Polar (e.g., Silica, Alumina) | Non-polar (e.g., Hexane/Ethyl Acetate) | Moderately polar compounds; often requires basic modifiers for heterocycles.[1] |
| Reversed-Phase | Non-polar (e.g., C18) | Polar (e.g., Water/Acetonitrile) | A wide range of polar compounds; often the first choice for highly polar molecules. |
| HILIC | Very Polar (e.g., Silica, Amide) | High organic content with a small amount of aqueous buffer | Very polar and hydrophilic compounds that are not retained in reversed-phase.[5][7][27][28] |
| Ion-Exchange | Charged (Anionic or Cationic) | Aqueous buffers | Charged or ionizable polar molecules.[29][30][31] |
| Mixed-Mode | Multiple functionalities (e.g., C18 and ion-exchange) | Aqueous/Organic mixtures | Complex mixtures with diverse polarities and charge states.[17][18][19][32] |
Section 4: Visualizing Purification Workflows
Diagram 1: Decision Tree for Purifying a Polar Heterocyclic Compound
Caption: A decision-making workflow for purifying polar heterocycles.
References
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. Retrieved from [Link]
-
Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
Reddit. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification?. Retrieved from [Link]
-
Faraday Discussions. (n.d.). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). RSC Publishing. Retrieved from [Link]
- Unknown Source. (n.d.).
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Mixed-Mode Chromatography. Retrieved from [Link]
-
LCGC International. (n.d.). Hydrophilic Interaction Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Ion chromatography. Retrieved from [Link]
-
RSC Publishing. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Retrieved from [Link]
-
Welch Materials. (2025). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from [Link]
-
LCGC International. (n.d.). Mixed-Mode Chromatography—A Review. Retrieved from [Link]
- Unknown Source. (n.d.). Acid-Base Extraction.1.
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Retrieved from [Link]
-
ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. Retrieved from [Link]
-
Technology Networks. (2024). Exploring the Principle of Ion Exchange Chromatography and Its Applications. Retrieved from [Link]
- Unknown Source. (n.d.).
-
Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]
-
SIELC Technologies. (2011). Evolution of Mixed-Mode Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
-
Reddit. (2018). What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography?. r/chemistry. Retrieved from [Link]
-
GL Sciences. (n.d.). Ion Exchange HPLC Columns. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]
-
Longdom Publishing. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology. Retrieved from [Link]
-
JoVE. (2024). Video: Supercritical Fluid Chromatography. Retrieved from [Link]
-
PubMed. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Retrieved from [Link]
- Unknown Source. (n.d.).
-
Phenomenex. (2016). Phenomenex Adds Polar Mixed-Mode Selectivities to Luna LC Column Line. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3: Basic Principles of Supercritical Fluid Chromatography and Supercrtical Fluid Extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
- Unknown Source. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Purification [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. welch-us.com [welch-us.com]
- 7. longdom.org [longdom.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. magritek.com [magritek.com]
- 10. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Recrystallization [wiredchemist.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. researchgate.net [researchgate.net]
- 16. shodexhplc.com [shodexhplc.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. helixchrom.com [helixchrom.com]
- 20. Video: Supercritical Fluid Chromatography [jove.com]
- 21. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 22. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 23. chromatographytoday.com [chromatographytoday.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. personal.tcu.edu [personal.tcu.edu]
- 26. people.chem.umass.edu [people.chem.umass.edu]
- 27. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 28. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 29. Ion chromatography - Wikipedia [en.wikipedia.org]
- 30. technologynetworks.com [technologynetworks.com]
- 31. glsciencesinc.com [glsciencesinc.com]
- 32. Polar Mixed-Mode Selectivities Added to Luna LC Columns [phenomenex.com]
Technical Support Center: Navigating Regioselectivity in Pyrazole Cyclocondensation
Welcome to the technical support center dedicated to overcoming the persistent challenge of poor regioselectivity in pyrazole cyclocondensation reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of pyrazole-containing molecules. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the mechanistic underpinnings of regioselectivity and offer practical, actionable troubleshooting strategies. Our goal is to empower you to not only solve common experimental issues but also to proactively design more robust and selective pyrazole syntheses.
Frequently Asked Questions (FAQs)
Q1: I am performing a classical Knorr pyrazole synthesis using an unsymmetrical 1,3-diketone and a substituted hydrazine, and I'm obtaining a mixture of regioisomers. What are the primary factors controlling the regioselectivity?
A1: This is a classic and common challenge in pyrazole synthesis. The regioselectivity of the condensation between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is primarily governed by a combination of electronic and steric factors, as well as the reaction conditions.[1]
-
Electronic Effects: The initial step of the reaction is the nucleophilic attack of one of the hydrazine nitrogens onto one of the carbonyl carbons. The more electrophilic (electron-deficient) carbonyl carbon will typically react faster. For instance, if you have a trifluoromethyl ketone on one side and a phenyl ketone on the other, the carbon of the trifluoromethyl ketone is significantly more electrophilic and will be the preferred site of initial attack.[1]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach to a particular carbonyl group, thereby favoring attack at the less sterically encumbered position.[1]
-
Hydrazine Nucleophilicity: In a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine), the two nitrogen atoms have different nucleophilicities. Generally, the terminal, unsubstituted nitrogen (-NH2) is more nucleophilic and sterically accessible than the substituted nitrogen. However, electronic effects from the substituent can modulate this. For example, in methylhydrazine, the methyl group's electron-donating nature enhances the nucleophilicity of the adjacent nitrogen. Conversely, in phenylhydrazine, the phenyl group's electron-withdrawing resonance effect decreases the nucleophilicity of the attached nitrogen, making the terminal -NH2 group the more reactive nucleophile.[1][2]
-
Reaction Conditions (pH): The pH of the reaction medium is critical. Under acidic conditions, the carbonyl group is activated by protonation, facilitating nucleophilic attack. However, the hydrazine is also protonated, reducing its nucleophilicity. Under basic conditions, the hydrazine is more nucleophilic, but the carbonyl is less reactive. Optimal conditions often involve a delicate balance, and the pH can influence which intermediate is more stable and proceeds to the final product.[3]
Q2: How can I rationally control the reaction conditions to favor the formation of a single regioisomer?
A2: Controlling the reaction conditions is one of the most powerful tools at your disposal for influencing regioselectivity. Here are several strategies you can employ:
-
Solvent Choice: The polarity and proticity of the solvent can have a significant impact. Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF) have been shown to improve regioselectivity compared to protic solvents like ethanol, especially when using arylhydrazines.[1][4] In some cases, fluorinated alcohols have also been demonstrated to enhance regioselectivity.[5]
-
Temperature Control: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction. Running the reaction at lower temperatures may favor the kinetically preferred product, while higher temperatures might allow for equilibration to the thermodynamically more stable regioisomer. It is often beneficial to start with room temperature or even cooler conditions and monitor the reaction.[4]
-
Catalysis:
-
Acid Catalysis: The addition of a catalytic amount of acid (e.g., HCl, acetic acid) can accelerate the reaction and, in some cases, improve regioselectivity by promoting the dehydration steps.[1]
-
Lewis Acid Catalysis: Lewis acids like nano-ZnO or BF3 can coordinate to the carbonyl oxygen, increasing its electrophilicity and potentially directing the initial nucleophilic attack.[4][6]
-
Metal Catalysis: Copper-catalyzed condensation reactions have been shown to proceed under mild, acid-free conditions and can offer high regioselectivity.[6]
-
A systematic approach to optimizing these parameters is often necessary. A design of experiments (DoE) approach can be highly effective in efficiently screening various combinations of solvents, temperatures, and catalysts.
Q3: My attempts to control the reaction conditions are still yielding an inseparable mixture of regioisomers. Are there alternative synthetic strategies I should consider?
A3: Absolutely. When controlling reaction conditions proves insufficient, modifying the substrates or adopting an entirely different synthetic route can provide a definitive solution to regioselectivity issues.
-
Use of Pre-functionalized Substrates: Instead of a 1,3-diketone, consider using a β-enamino diketone or a haloacetylated enol ether.[6][7] These substrates often exhibit higher intrinsic regioselectivity due to the differentiated reactivity of the electrophilic centers. The reaction of β-aminoenones with alkylhydrazines has been shown to be highly regioselective, particularly when the least bulky substituent is at the β-position of the enone.[1]
-
Stepwise Synthesis: A stepwise approach can provide absolute control over the regiochemistry. For instance, you can first synthesize an intermediate where the hydrazine is attached to a specific carbonyl group before inducing cyclization.[8] This method, while longer, can be invaluable for complex molecules where unambiguous regiochemistry is paramount.
-
1,3-Dipolar Cycloaddition Reactions: An alternative to cyclocondensation is the 1,3-dipolar cycloaddition of a diazo compound or a sydnone with an alkyne.[9][10] This method can provide access to different substitution patterns and often proceeds with high regioselectivity. For example, the reaction of tosylhydrazones with nitroalkenes can selectively yield 3,4-diaryl-1H-pyrazoles.[10]
-
Multicomponent Reactions (MCRs): MCRs offer an efficient way to construct complex pyrazoles in a single step with often excellent regioselectivity.[2] These reactions can be designed to overcome the limitations of traditional two-component condensations.
Q4: I have isolated what I believe to be a single regioisomer. How can I unambiguously determine its structure?
A4: The structural elucidation of pyrazole regioisomers is a critical step and can be definitively achieved using modern NMR techniques.
-
1D NMR (¹H and ¹³C): While useful for general characterization, 1D NMR spectra of regioisomers can be very similar and are often insufficient for unambiguous assignment.
-
2D NMR Spectroscopy:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is one of the most powerful techniques for this purpose. NOESY detects through-space correlations between protons that are in close proximity. By identifying correlations between a substituent on the N1 position of the pyrazole ring and a substituent at either the C3 or C5 position, you can definitively establish the regiochemistry. For example, an NOE between the N-methyl protons and the protons of a C5-phenyl group would confirm that specific isomer.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This can be used to establish long-range connectivities. For instance, a correlation from the N1-substituent's protons to the C5 carbon of the pyrazole ring provides strong evidence for that regioisomer.[10]
-
Computational chemistry can also be a valuable tool. Density Functional Theory (DFT) calculations can be used to predict the lowest energy isomer and to correlate calculated NMR chemical shifts with experimental data.[10]
Troubleshooting Guides
Problem 1: Low Yield of Pyrazole Product
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider increasing the reaction temperature or adding a catalyst (e.g., catalytic acetic acid). | The reaction may be slow under the initial conditions. Catalysts can accelerate the rate-limiting dehydration steps. |
| Decomposition of Starting Materials or Product | If increasing the temperature lowers the yield, it may indicate decomposition. Try running the reaction at a lower temperature for a longer period. Ensure the reaction is performed under an inert atmosphere if your substrates are air-sensitive. | Pyrazoles and their precursors can be sensitive to high temperatures and oxidative conditions. |
| Poor Solubility of Reactants | Choose a solvent in which both the 1,3-dicarbonyl and the hydrazine (or its salt) are soluble. Aprotic dipolar solvents like DMF, DMAc, or DMSO are often good choices.[1][4] | For a reaction to proceed efficiently, the reactants must be in the same phase. |
| Unfavorable Reaction Equilibrium | If the cyclization is reversible, consider using a Dean-Stark apparatus to remove water and drive the reaction to completion. | The formation of pyrazole from a 1,3-dicarbonyl and hydrazine involves the elimination of two molecules of water. Removing water shifts the equilibrium towards the product side. |
Problem 2: Difficulty in Separating Regioisomers
| Potential Cause | Troubleshooting Step | Rationale |
| Similar Polarity of Isomers | Modify the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) might resolve the isomers. Consider using a different stationary phase (e.g., alumina instead of silica gel). | Small differences in polarity can be exploited by carefully optimizing the chromatographic conditions. |
| Isomers are not Baseline Separated | If flash chromatography is insufficient, preparative HPLC is a more powerful technique for separating isomers with very similar retention factors. | HPLC offers significantly higher resolution than flash chromatography. |
| Co-crystallization of Isomers | Attempt derivatization of the pyrazole mixture. For example, if there is a free N-H, you could acylate or sulfonate it. The resulting derivatives may have different physical properties, making them easier to separate. The protecting group can then be removed. | Derivatization can amplify the subtle physical differences between the isomers, facilitating separation. |
| Inability to Separate Physically | Re-evaluate the synthetic strategy to produce a single isomer (see FAQ 3). This is often the most efficient long-term solution. | Preventing the formation of the undesired isomer is ultimately more effective than trying to remove it. |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis in an Aprotic Dipolar Solvent
This protocol is adapted from methodologies that have demonstrated improved regioselectivity.[1][4]
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq.) in N,N-dimethylacetamide (DMAc) (approximately 0.2 M concentration).
-
Hydrazine Addition: Add the substituted hydrazine hydrochloride (1.1 eq.) to the solution.
-
Acid Catalyst (Optional but Recommended): Add a concentrated solution of HCl (e.g., 10 N) dropwise (0.1-0.2 eq.).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. If the reaction is slow, gently heat the mixture to 40-60 °C.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired pyrazole regioisomer.
Protocol 2: Characterization of Regioisomers by 2D-NOESY NMR
-
Sample Preparation: Prepare a solution of the purified pyrazole isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 10-20 mg/mL in a high-quality NMR tube.
-
Acquisition of 1D Spectra: Acquire standard ¹H and ¹³C{¹H} NMR spectra to assign the major signals.
-
NOESY Experiment Setup: Set up a 2D NOESY experiment on the NMR spectrometer. Use a mixing time appropriate for small molecules (typically in the range of 300-800 ms).
-
Data Acquisition: Acquire the NOESY data. This may take several hours depending on the concentration of the sample and the desired resolution.
-
Data Processing and Analysis: Process the 2D data using the spectrometer's software. Look for cross-peaks that indicate spatial proximity between protons. Specifically, look for correlations between the protons of the N1-substituent and the protons of the substituents at the C3 and C5 positions of the pyrazole ring. The presence of a cross-peak between the N1-substituent and a C5-substituent, and the absence of one to a C3-substituent, for example, provides unambiguous structural proof.
Visualizing the Reaction Pathway
To better understand the factors influencing regioselectivity, consider the general mechanism of pyrazole formation from a 1,3-diketone and a substituted hydrazine.
Caption: Decision point in pyrazole synthesis.
The initial nucleophilic attack of the hydrazine on the unsymmetrical 1,3-diketone can occur at two different carbonyl carbons, leading to two different intermediates (A and B). The relative rates of formation of these intermediates, influenced by electronics, sterics, and reaction conditions, determine the final ratio of regioisomers A and B.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Iacobazzi, G., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. [Link]
-
Shaikh, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Pharmaceuticals, 16(9), 1259. [Link]
-
Kumar, A., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Lone, S. A., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. [Link]
-
da Silva, G. V. J., et al. (2018). Proposed mechanism for the cyclocondensation reaction between epoxy chalcones and hydrazine derivatives. Journal of the Brazilian Chemical Society, 29(9), 1956-1964. [Link]
-
Nechaev, A., & Van der Eycken, E. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1086–1117. [Link]
-
Lhassani, M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(11), 3474. [Link]
-
Rojas-León, A., et al. (2021). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 19(3), 578-589. [Link]
-
Mittersteiner, M., et al. (2021). Haloacetylated Enol Ethers: a Way Out for the Regioselective Synthesis of Biologically Active Heterocycles. Chemistry – A European Journal, 27(59), 14611-14633. [Link]
-
Nishimura, A., et al. (2021). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 86(15), 10189–10200. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Resolving Regioisomers of Substituted Pyrazoles
Welcome to the technical support center dedicated to the intricate challenge of resolving regioisomers of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet critical hurdle of separating and unequivocally identifying isomeric pyrazole products. The formation of regioisomers is a frequent outcome in classical pyrazole syntheses, such as the condensation of 1,3-dicarbonyl compounds with unsymmetrical hydrazines, and can significantly impact the biological activity and intellectual property of new chemical entities.[1]
This document provides in-depth, field-proven insights and practical troubleshooting guidance to navigate these challenges effectively. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of pyrazole regioisomers so challenging?
The separation of pyrazole regioisomers is often difficult due to their very similar physicochemical properties. Since they have the same molecular weight and often similar polarities, they can exhibit very close retention times in chromatographic systems, leading to co-elution.[2] The specific substitution pattern on the pyrazole ring dictates the subtle differences in dipole moment and hydrogen bonding capability that must be exploited for successful separation.
Q2: What is the first step I should take when I suspect I have a mixture of regioisomers?
The initial and most critical step is to obtain clear spectroscopic evidence of the mixture. High-field ¹H NMR is often the first line of investigation. Look for duplicate sets of signals for protons on the pyrazole core and the substituents. For instance, if you expect one N-methyl signal, the presence of two distinct singlets in a non-equivalent ratio is a strong indicator of a regioisomeric mixture.[3]
Q3: Can I predict the major regioisomer formed in my reaction?
While computational models and a deep understanding of the reaction mechanism can offer predictive power, the regiochemical outcome of pyrazole synthesis can be highly sensitive to reaction conditions.[3] Factors such as the nature of the substituents, the solvent, temperature, and the catalyst can all influence the selectivity. Therefore, empirical determination through separation and characterization is always necessary for unambiguous confirmation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the separation and characterization of pyrazole regioisomers.
Issue 1: Poor or No Separation on a Silica Gel Column
Scenario: You've run a flash column chromatography on silica gel, but your fractions are either a mixture of both regioisomers or the separation is very poor.
Causality: This is a classic problem arising from the similar polarities of the regioisomers. The subtle differences in their interaction with the silica stationary phase are not sufficient to effect a separation with the chosen mobile phase.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor chromatographic separation.
Step-by-Step Solutions:
-
Re-evaluate by TLC: Before attempting another column, meticulously screen various solvent systems using thin-layer chromatography (TLC). Test combinations of hexanes/ethyl acetate, dichloromethane/methanol, and ether/hexanes. If you can achieve even a small separation (ΔRf > 0.1) on TLC, a successful column separation is possible.[2]
-
Optimize Mobile Phase: If TLC shows promise, use a very shallow gradient or an isocratic elution with the optimized solvent system for your column. A slower elution can significantly improve resolution.[2]
-
Dry Loading: Always use a dry loading technique. Dissolving your sample in a strong solvent and loading it directly onto the column can broaden the initial band and ruin the separation. Adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of your column.[2]
-
Consider HPLC: If flash chromatography fails, High-Performance Liquid Chromatography (HPLC) is the next logical step. The higher efficiency of HPLC columns can often resolve isomers that co-elute in flash chromatography.[2] Both normal-phase and reverse-phase methods should be explored.
Issue 2: Ambiguous NMR Spectra
Scenario: You have separated two compounds that you believe are regioisomers, but their ¹H and ¹³C NMR spectra are very similar, and you cannot definitively assign the structures.
Causality: The core pyrazole scaffolds are identical, and the electronic effects of the substituents may not be different enough to cause easily interpretable shifts in the 1D NMR spectra.
Solution: 2D NMR Spectroscopy
Two-dimensional NMR experiments are essential for the unambiguous structural elucidation of pyrazole regioisomers.[3][4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects spatial proximity between protons. For example, in an N-methyl pyrazole, a NOESY cross-peak between the N-methyl protons and a proton on an adjacent substituent will confirm their close spatial relationship, thereby identifying the regioisomer.[3][4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. For an N-methyl pyrazole, you can look for a correlation from the N-methyl protons to the carbon atoms of the pyrazole ring. The specific carbons they correlate to will definitively establish the position of the methyl group.[3]
Data Interpretation Example:
| Experiment | Observation for Isomer A | Observation for Isomer B | Conclusion |
| NOESY | Cross-peak between N-CH₃ protons and C5-substituent protons.[3][4] | No cross-peak between N-CH₃ protons and C5-substituent protons.[3] | Isomer A is the 1,5-disubstituted pyrazole. Isomer B is the 1,3-disubstituted pyrazole. |
| HMBC | 3-bond correlation from N-CH₃ protons to the C5 carbon of the pyrazole ring.[3] | 3-bond correlation from N-CH₃ protons to the C3 carbon of the pyrazole ring.[3] | Confirms the assignments from the NOESY experiment. |
Issue 3: Inability to Obtain Crystals for X-ray Analysis
Scenario: You have pure isomers, but they are oils or refuse to crystallize, preventing definitive structure confirmation by X-ray crystallography.
Causality: Crystallization is a complex process dependent on molecular shape, intermolecular interactions, and purity. Some molecules, particularly those with flexible side chains, are notoriously difficult to crystallize.
Alternative Solutions:
-
Salt Formation: If your pyrazole has a basic nitrogen, forming a salt with an appropriate acid (e.g., HCl, HBr) can sometimes induce crystallization.
-
Derivatization: Introduce a functional group known to promote crystallinity, such as a p-bromobenzoyl group, through a simple chemical transformation.
-
Rely on Spectroscopic Data: With high-quality, unambiguous 2D NMR data (NOESY and HMBC), the structural assignment can be made with a very high degree of confidence, often sufficient for publication and patent applications.[3][4]
Experimental Protocols
Protocol 1: Flash Column Chromatography for Regioisomer Separation
This protocol provides a general guideline for separating pyrazole regioisomers using flash chromatography.
Materials:
-
Silica gel (standard grade, 230-400 mesh)
-
Glass column
-
Crude pyrazole mixture
-
TLC plates
-
Appropriate solvents (e.g., Hexanes, Ethyl Acetate)
-
Collection tubes
Procedure:
-
TLC Optimization: Systematically test solvent mixtures to find a system that provides a baseline separation of the two spots on a TLC plate. Aim for Rf values between 0.2 and 0.5 for the two isomers.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle positive pressure. Ensure the packed bed is level and free of cracks.[2]
-
Sample Loading (Dry Method): Dissolve the crude mixture in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (approx. 1-2 times the weight of your crude material) and evaporate the solvent completely to obtain a dry, free-flowing powder.[2]
-
Loading: Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, level band.
-
Elution: Begin eluting with the optimized mobile phase. If using a gradient, start with a low polarity and gradually increase it. Collect fractions systematically.[2]
-
Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the pure isomers.
-
Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.[2]
Protocol 2: Unambiguous Structure Determination by 2D NMR
Objective: To definitively assign the structure of two separated pyrazole regioisomers.
Sample Preparation:
-
Prepare two NMR tubes, each containing 5-10 mg of one of the purified isomers dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).
NMR Experiments to Acquire:
-
¹H NMR: Standard proton NMR.
-
¹³C NMR: Standard carbon NMR.
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying the connectivity across quaternary carbons and heteroatoms.[3]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). This is often the most definitive experiment for regioisomer assignment.[3][4]
Analysis Workflow:
Caption: Workflow for 2D NMR-based structure elucidation.
Advanced Separation Techniques
For particularly challenging separations, including chiral pyrazoles, more advanced techniques may be required.
-
Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is often successful for separating isomers that are difficult to resolve by other means. It is also a "greener" technique, primarily using compressed CO₂ as the mobile phase.
-
Chiral HPLC: For resolving enantiomers of chiral pyrazoles, specialized chiral stationary phases (CSPs) are necessary. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective and widely used.[5][6] The choice of mobile phase (normal phase, polar organic, or reversed phase) can dramatically impact the separation.[7]
Final Confirmation: X-Ray Crystallography
When possible, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure.[8] A suitable crystal can be grown by slow evaporation of a solvent, vapor diffusion, or cooling. The resulting crystal structure provides a 3D map of the molecule, leaving no doubt as to its constitution and regiochemistry.
References
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- Recent Literature on Pyrazole Synthesis. Organic Chemistry Portal.
- Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. UAB Divulga.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Column chromatography conditions for separ
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole.
- Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines.
- Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
Sources
- 1. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantiomeric Separation of New Chiral Azole Compounds | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting anomalous results in kinase inhibition assays with pyrazole compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based kinase inhibitors. This guide is designed to provide in-depth troubleshooting assistance for anomalous results commonly encountered in kinase inhibition assays. Pyrazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] However, their unique physicochemical properties can also present challenges in biochemical and cellular assays, leading to data that can be difficult to interpret.
This guide moves beyond simple protocol lists to explain the underlying causality of experimental outcomes, empowering you to design self-validating experiments and generate trustworthy, reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Issues with Potency and Reproducibility
Question 1: I'm observing potent inhibition in my primary biochemical assay, but the results are not reproducible or the dose-response curves have unusually steep Hill slopes. What could be the cause?
Answer:
This is a classic sign of non-specific inhibition, often caused by the formation of colloidal aggregates by your pyrazole compound in the aqueous assay buffer.[3][4] Many organic small molecules, including those with pyrazole scaffolds, can be prone to aggregation, a phenomenon that leads to Pan-Assay Interference Compounds (PAINS).[5][6][7][8]
Causality Explained: Instead of binding to the kinase's active site in a specific 1:1 manner, the compound forms microscopic aggregates. These aggregates non-specifically sequester and denature the kinase enzyme, leading to an apparent loss of activity.[4] This mechanism is highly sensitive to minor changes in experimental conditions (e.g., slight variations in buffer preparation, temperature, or incubation time), which explains the poor reproducibility. The steep Hill slope is also a tell-tale sign, as it reflects a cooperative mechanism of enzyme sequestration by the aggregates rather than a classic equilibrium-driven binding event.[3]
Troubleshooting Workflow for Suspected Aggregation
Caption: Troubleshooting workflow for aggregation artifacts.
Experimental Protocol 1: Detergent-Based Counter-Screen
This assay is the most direct method to test for aggregation-based inhibition.[9][10]
-
Prepare Assay Buffers: Prepare your standard kinase assay buffer and a second buffer identical in composition but supplemented with 0.01% (v/v) Triton X-100. Ensure the detergent is fully dissolved.
-
Compound Titration: Prepare serial dilutions of your pyrazole compound as you normally would.
-
Run Parallel Assays: Set up two identical kinase inhibition assays. In one, use the standard buffer. In the other, use the buffer containing Triton X-100.
-
Data Analysis: Generate dose-response curves for both conditions and compare the IC50 values.
Interpreting the Results:
-
Significant IC50 Shift (>2-fold): If the compound's potency is substantially reduced in the presence of detergent, it is highly likely an aggregator.[9][11] The detergent disrupts the formation of the colloidal aggregates, thus eliminating the non-specific inhibition.[10]
-
No Significant Change: If the IC50 remains consistent, the inhibition is likely due to a specific binding event with the kinase.
Table 1: Example Data from a Detergent Counter-Screen
| Compound | Assay Condition | IC50 (µM) | Interpretation |
| Pyrazole-X | Standard Buffer | 0.5 | Potent Inhibition |
| Pyrazole-X | + 0.01% Triton X-100 | 25.0 | Likely Aggregator |
| Staurosporine | Standard Buffer | 0.01 | True Inhibition |
| Staurosporine | + 0.01% Triton X-100 | 0.012 | True Inhibition |
Question 2: My pyrazole compound shows good potency in a fluorescence-based assay (e.g., FP, FRET), but this activity doesn't translate to other assay formats. Why?
Answer:
This discrepancy is often due to compound interference with the fluorescence readout itself, rather than true inhibition of the kinase. Pyrazole scaffolds, especially when part of larger conjugated systems, can be intrinsically fluorescent or act as quenchers.[3]
Causality Explained:
-
Autofluorescence: The compound may absorb light at the excitation wavelength and emit light in the same range as the assay's detection wavelength. This adds to the background signal, making it appear as if the kinase reaction (which might, for example, produce a fluorescent product) is being inhibited.
-
Fluorescence Quenching: The compound might absorb the energy from the assay's fluorophore without re-emitting it as light (quenching), thereby reducing the signal and mimicking inhibition.
-
Light Scattering: If the compound has poor solubility and precipitates out of solution, it can scatter the excitation light, leading to artificially high readings in some plate readers.[12]
Troubleshooting Steps:
-
Pre-read the Assay Plate: Before initiating the kinase reaction, read the plate containing the buffer and your compound dilutions at the assay's excitation and emission wavelengths. This will reveal any intrinsic fluorescence of your compound.
-
Run a "No Enzyme" Control: Set up a control experiment with your compound, the substrate, and ATP, but without the kinase. If the signal changes in a dose-dependent manner, it's a clear indication of assay interference.
-
Use a Far-Red Fluorophore: Interference from autofluorescence and light scattering is more pronounced at lower wavelengths (e.g., blue/green spectrum).[12] If possible, switch to an assay format that uses a far-red tracer or detection method, as fewer organic molecules fluoresce in this range.[12]
Category 2: Solubility and Compound Handling
Question 3: I'm having trouble getting consistent results, and I suspect my pyrazole compound has poor solubility in the aqueous assay buffer. How can I confirm this and what can I do?
Answer:
Poor aqueous solubility is a common challenge for many heterocyclic compounds developed in drug discovery, including pyrazoles.[13] At concentrations above its solubility limit, a compound will precipitate, leading to inaccurate concentrations and erratic results.
Causality Explained: The pyrazole ring itself can improve solubility compared to a benzene ring, but the overall solubility of the molecule is dictated by the attached substituents.[14][15] Large, hydrophobic moieties can dramatically decrease aqueous solubility. When the compound concentration in the assay exceeds its solubility limit, the effective concentration is unknown and variable, leading to poor quality data. This can also be a primary driver of compound aggregation.[3]
Troubleshooting and Best Practices:
-
Visual Inspection: After adding the compound to the assay buffer, visually inspect the wells (especially at the highest concentrations) for any cloudiness or precipitate. Centrifuging the plate can make precipitates more obvious.
-
Solvent Tolerance Test: Determine the maximum percentage of your stock solvent (typically DMSO) that your assay can tolerate without affecting enzyme activity. Run a control experiment where you titrate DMSO in the absence of your inhibitor.
-
Kinetic Solubility Assessment: Before extensive testing, perform a simple kinetic solubility assay. Prepare a high-concentration stock in DMSO and dilute it into your assay buffer. After a set incubation period, filter or centrifuge the samples and measure the concentration of the compound remaining in the supernatant, for example by HPLC-UV.
-
Dynamic Light Scattering (DLS): DLS is a powerful biophysical technique that can detect the presence of small particles and aggregates in solution, often before they are visible to the naked eye.[16][17][18] A "clean" solution of a well-behaved monomeric compound should show no significant scattering signal.
Experimental Protocol 2: Basic Dynamic Light Scattering (DLS) for Aggregation
-
Sample Preparation: Prepare your pyrazole compound in the final assay buffer at the highest concentration you plan to test. Also prepare a "buffer only" blank.
-
Instrument Setup: Use a DLS instrument to measure the samples. The instrument uses a laser to illuminate the sample and detects fluctuations in the scattered light caused by the Brownian motion of particles.[17]
-
Data Acquisition: Acquire data for both the buffer blank and your compound sample.
-
Analysis: The instrument's software will generate a particle size distribution report. If your compound is forming aggregates, you will see peaks in the nanometer to micrometer range that are absent in the buffer-only control.
Category 3: Understanding Compound-Specific Properties
Question 4: Could the tautomeric forms of my unsymmetrically substituted pyrazole be affecting my results?
Answer:
Yes, this is a subtle but important consideration. Unsymmetrically substituted pyrazoles can exist as a mixture of two or more tautomers that rapidly interconvert in solution.[14]
Causality Explained: The two nitrogen atoms in the pyrazole ring have different chemical properties (one is pyrrole-like, the other pyridine-like).[19] When the ring is unsymmetrically substituted, the proton on the nitrogen can reside on either nitrogen atom, creating two distinct tautomeric forms. These tautomers can have different:
-
Geometries and Conformations: Affecting how they fit into the kinase active site.
-
Hydrogen Bonding Patterns: The position of the N-H donor and the lone-pair acceptor changes, which can be critical for binding to the kinase hinge region.[19][20]
-
Physicochemical Properties: Such as pKa and lipophilicity, which can influence solubility and membrane permeability in cell-based assays.[14]
If one tautomer binds with significantly higher affinity than the other, the observed potency will depend on the equilibrium between the two forms under your specific assay conditions (pH, buffer components, etc.). This can be a source of variability between different assay formats or even between labs.
What to Do:
-
Be Aware: Acknowledge this as a potential variable. While controlling tautomerism in an assay is difficult, it's a critical point for discussion with medicinal chemists.
-
Structural Analysis: Use molecular modeling to dock both major tautomers into the kinase active site. This can provide a hypothesis for which form is the active species and guide future chemical modifications.[20] For example, chemists might choose to "lock" the desired tautomer by replacing the N-H proton with a methyl group, though this will also alter other properties.
Summary and Best Practices
Table 2: Proactive Strategies for Assay Validation
| Strategy | Rationale | Key Benefit |
| Include 0.01% Triton X-100 | Disrupts and prevents the formation of colloidal aggregates. | Dramatically reduces false positives from aggregators.[10] |
| Keep DMSO < 1% | Minimizes solvent effects on enzyme activity and compound solubility. | Improves data consistency and biological relevance. |
| Pre-read Plates | Checks for intrinsic compound fluorescence or precipitation. | Identifies sources of direct assay interference.[12] |
| Run Counter-Screens | Use orthogonal assays (e.g., radiometric vs. fluorescence) to confirm hits. | Validates that the observed activity is not an artifact of a specific technology. |
| Characterize Solubility Early | Understand the physical limits of your compound in the assay buffer. | Prevents wasted effort on compounds tested above their solubility limit.[13] |
References
-
Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A.-M. M., Al-Ghorbani, M., & El-Azab, A. S. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Gomha, S. M., Abdel-aziz, S. A. R., & Abdel-khalik, M. M. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 14(12), 2320–2351. [Link]
-
Ilie, M., & Ilas, J. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10832. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. Retrieved January 24, 2026, from [Link]
-
Tjaden, J., Glotzbach, B., Kucharski, J., Jilg, A.-S., Hoffmeister, M., & Laufer, S. A. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(8), 1152–1158. [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & El-Azab, A. S. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules (Basel, Switzerland), 27(1). [Link]
-
Khan, I. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(25), 2011–2014. [Link]
-
Pope, A. J., & Haupts, U. (2005). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. Combinatorial Chemistry & High Throughput Screening, 8(7), 575–582. [Link]
-
de Souza, T. B., de Lacerda, R. B., Goveia, R. M., de Almeida, L. G. N., de Souza, G. E. P., & de Moraes, J. (2021). Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. Journal of Medicinal Chemistry, 64(17), 12614–12632. [Link]
-
Coan, K. E. D., & Shoichet, B. K. (2008). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Current Protocols in Pharmacology, Chapter 9, Unit9.18. [Link]
-
Taylor, A. M., Ardu, S., Stratton, K. G., Zetterberg, H., Blennow, K., & Wright, D. L. (2013). Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. ACS Chemical Neuroscience, 4(6), 935–942. [Link]
-
Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (n.d.). Retrieved January 24, 2026, from [Link]
-
Sink, R., Gobec, S., Pečar, S., & Zega, A. (2010). False positives in the early stages of drug discovery. Current Medicinal Chemistry, 17(34), 4231–4255. [Link]
-
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (n.d.). Retrieved January 24, 2026, from [Link]
-
A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Naimi, A., & Othman, R. Ben. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7380. [Link]
-
Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. (2017). AZoM.com. [Link]
-
Carbone, C., Fumia, A., Pignatello, R., Gulin, S., Maccarinelli, G., & Musumarra, G. (2022). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Molecules, 27(21), 7468. [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
How to Detect Early Aggregation with Dynamic Light Scattering. (n.d.). Patsnap. Retrieved January 24, 2026, from [Link]
-
da Silva, G. G., da Silva, J. G., de Faria, A. R., Menna-Barreto, R. F. S., & de Castro, S. L. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals, 14(12), 1261. [Link]
-
(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(10), 2504–2507. [Link]
-
Molecular Aggregation in Immune System Activation Studied by Dynamic Light Scattering. (n.d.). Retrieved January 24, 2026, from [Link]
-
Naimi, A., & Ben Othman, R. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 26(23). [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]
-
Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (n.d.). Retrieved January 24, 2026, from [Link]
-
Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. (n.d.). Wyatt Technology. Retrieved January 24, 2026, from [Link]
-
Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. (n.d.). Longdom Publishing. Retrieved January 24, 2026, from [Link]
- Kumar, V., & Aggarwal, N. (2016). Current status of pyrazole and its biological activities. Der Pharma Chemica, 8(1), 484–493.
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wyatt.com [wyatt.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. How to Detect Early Aggregation with Dynamic Light Scattering [eureka.patsnap.com]
- 18. Molecular Aggregation in Immune System Activation Studied by Dynamic Light Scattering [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pharmacokinetic Properties of Pyrazole-Based Compounds
A a Senior Application Scientist, this guide provides in-depth troubleshooting strategies and validated protocols to address common pharmacokinetic challenges encountered during the development of pyrazole-based lead compounds. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, but unlocking its full therapeutic potential requires meticulous optimization of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The versatility of the pyrazole ring allows for the synthesis of diverse analogues, impacting the electronic and, consequently, the biological properties of the compounds.[1] However, this structural flexibility also presents challenges in achieving a desirable pharmacokinetic profile. This guide is structured to help you diagnose and resolve these issues systematically.
Frequently Asked Questions (FAQs)
Q1: My pyrazole compound is highly potent in vitro but shows poor efficacy in animal models. What are the likely pharmacokinetic issues?
A: This is a classic efficacy-to-effectiveness gap often rooted in poor pharmacokinetics. The primary culprits to investigate are:
-
Poor Oral Bioavailability: The compound may not be efficiently absorbed from the gastrointestinal (GI) tract into the bloodstream. This can be due to low aqueous solubility (it doesn't dissolve in gut fluid) or low intestinal permeability (it cannot cross the gut wall).[2][]
-
High First-Pass Metabolism: After absorption, the compound travels via the portal vein to the liver, where it can be extensively metabolized by enzymes like Cytochrome P450s (CYPs) before it even reaches systemic circulation.[4] Pyrazole-containing drugs can have better pharmacokinetic effects compared to drugs with similar heterocyclic rings due to their unique physicochemical properties.[5]
-
Rapid Systemic Clearance: Even if the compound reaches the bloodstream, it might be cleared too quickly by the liver or kidneys to achieve a therapeutic concentration at the target site.
Your first step should be to run a basic panel of in vitro ADME assays: aqueous solubility, metabolic stability in liver microsomes, and a permeability assay (e.g., Caco-2).
Q2: What are the most common metabolic liabilities associated with the pyrazole scaffold?
A: While the pyrazole ring itself is relatively stable to metabolism compared to other heterocycles like imidazole or oxazole, certain structural features are known "soft spots" for metabolic enzymes.[6][7] Key vulnerabilities include:
-
Oxidation of Unsubstituted Ring Positions: Unsubstituted carbon atoms on the pyrazole ring or adjacent aromatic rings can be targets for hydroxylation by CYP enzymes.[8]
-
N-Dealkylation: If you have an alkyl group on one of the pyrazole nitrogens, it can be cleaved off.[5]
-
Oxidation of Substituents: Alkyl or alkoxy groups attached to the pyrazole core are prime targets for oxidation. For example, a methyl group can be hydroxylated to a primary alcohol, which is then often further oxidized to a carboxylic acid and rapidly cleared.
Metabolite identification (MetID) studies are essential to pinpoint the exact site of metabolic attack.
Q3: How can I perform a quick, initial assessment of the aqueous solubility for a new series of pyrazole analogues?
A: For early-stage discovery and ranking of compounds, a Kinetic Solubility Assay is the most efficient method.[9][10] This high-throughput assay involves dissolving your compounds in an organic solvent (typically DMSO), and then adding this stock solution to an aqueous buffer. The concentration at which the compound precipitates is its kinetic solubility. This method mimics the conditions of many in vitro biological assays and provides a rapid way to flag compounds with potential solubility issues.
Troubleshooting Guide & Experimental Protocols
This section provides a deeper dive into specific experimental problems, offering diagnostic workflows, mechanistic explanations for corrective actions, and detailed protocols.
Problem 1: Poor Aqueous Solubility
Poor solubility is a frequent hurdle that can lead to unreliable in vitro data, poor absorption, and formulation challenges.[2]
Symptoms:
-
Compound precipitates out of solution during in vitro assays.
-
Low or variable results in cell-based assays.
-
Poor oral absorption and low bioavailability in in vivo studies.
Diagnostic & Improvement Workflow
Caption: Workflow for diagnosing and addressing poor aqueous solubility.
Causality-Driven Solutions:
-
Introduce Polar Functional Groups: The limited water solubility of many pyrazole derivatives is a known issue.[11] Adding hydrogen bond donors or acceptors (e.g., hydroxyls, amines, morpholines) increases interaction with water molecules, thereby improving solubility.[11]
-
Optimize Lipophilicity (logP/logD): There is a strong correlation between high lipophilicity (logP > 5) and poor aqueous solubility.[] Systematically removing or reducing the size of "greasy" or highly non-polar substituents can significantly enhance solubility.
-
Disrupt Crystal Packing: Highly planar molecules often pack very efficiently into a stable crystal lattice, which requires a large amount of energy to break, resulting in low solubility. Introducing steric bulk or non-planar, sp3-hybridized fragments can disrupt this packing and improve solubility.
Data Presentation: Impact of Structural Modifications on Solubility
| Scaffold | Modification (R) | logP (calc.) | Kinetic Solubility (µM) at pH 7.4 | Rationale for Change |
| Pyrazole-Phenyl | -H | 3.5 | 15 | Baseline compound |
| Pyrazole-Phenyl | -Cl | 4.0 | 5 | Increased lipophilicity, decreased solubility |
| Pyrazole-Phenyl | -OH | 3.0 | 50 | Added H-bond donor, increased polarity |
| Pyrazole-Phenyl | -Morpholine | 2.5 | >100 | Added polar group, disrupted planarity |
Protocol: High-Throughput Kinetic Solubility Assay
This protocol is adapted for a 96-well plate format using nephelometry, which measures light scattering from precipitated particles.[12][13]
-
Compound Preparation: Prepare 10 mM stock solutions of your pyrazole compounds in 100% DMSO.
-
Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of your DMSO stock solutions to create a concentration gradient (e.g., from 10 mM down to ~20 µM).
-
Assay Plate Preparation: Add 198 µL of aqueous phosphate-buffered saline (PBS, pH 7.4) to the wells of a clear-bottom 96-well assay plate.
-
Compound Addition: Transfer 2 µL of each DMSO concentration from the dilution plate to the corresponding wells of the assay plate. This results in a final DMSO concentration of 1%.
-
Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration.[9]
-
Measurement: Read the plate on a nephelometer or a plate reader capable of measuring light scattering.
-
Data Analysis: Plot the scattered light signal against the compound concentration. The concentration at which the signal begins to sharply increase above the baseline is determined as the kinetic solubility.[13]
Problem 2: High Metabolic Instability
Metabolic instability leads to rapid clearance of the compound from the body, resulting in a short half-life and poor in vivo exposure. The liver is the primary site of drug metabolism, and Cytochrome P450 (CYP) enzymes are major contributors.[14]
Symptoms:
-
Low percentage of parent compound remaining after incubation with Human Liver Microsomes (HLM).
-
Calculated intrinsic clearance (CLint) is high.
-
Short half-life (in vivo).
Diagnostic & Improvement Workflow
Caption: Workflow for addressing high metabolic instability.
Causality-Driven Solutions:
-
Metabolic Blocking: Once a "soft spot" is identified, you can block the metabolic attack.
-
Steric Hindrance: Placing a bulky group near the metabolic site can physically prevent the CYP enzyme from accessing it.
-
Bioisosteric Replacement: A common and effective strategy is to replace a metabolically labile hydrogen atom with a fluorine atom.[15] The C-F bond is much stronger than a C-H bond and is resistant to oxidative cleavage.[15] This modification typically has a minimal impact on the molecule's overall shape.
-
-
Electronic Deactivation: Oxidative metabolism by CYPs often targets electron-rich aromatic rings.[4] Adding electron-withdrawing groups (e.g., -CF3, -CN, -SO2Me) can make the ring less susceptible to oxidation.
-
Lipophilicity Reduction: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Reducing the logP/logD can decrease the compound's affinity for the active site of these enzymes, thus slowing its metabolism.[]
Data Presentation: Impact of Structural Modifications on Metabolic Stability
| Scaffold | Modification (R) | logD (pH 7.4) | HLM Half-life (t½, min) | Rationale for Change |
| Pyrazole-Anisole | -OCH3 | 3.2 | 5 | Labile methyl group (O-dealkylation) |
| Pyrazole-Anisole | -OCF3 | 3.8 | >60 | Blocked O-dealkylation |
| Pyrazole-Ph-CH3 | -CH3 (para) | 3.6 | 8 | Labile methyl group (benzylic oxidation) |
| Pyrazole-Ph-CH3 | -CF3 (para) | 3.7 | 45 | Blocked oxidation, deactivated ring |
Protocol: In Vitro Metabolic Stability Assay using HLM
This protocol measures the rate of disappearance of a parent compound over time.[14]
-
Reagent Preparation:
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[16]
-
Prepare a solution of the cofactor NADPH at 1 mM in the same buffer.
-
Prepare a 1 µM working solution of your test compound in the buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM and test compound solutions at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution to the wells.[14]
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding a "stop solution" of cold acetonitrile containing an internal standard (for analytical quantification).[17]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.[17]
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t½) as: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein).
-
Problem 3: Low Cellular Permeability
Low permeability prevents a drug from being absorbed across the intestinal wall or from entering its target cells.[18] The Caco-2 cell permeability assay is the industry standard for predicting intestinal absorption.[19][20]
Symptoms:
-
Low apparent permeability (Papp) value in a Caco-2 assay.
-
High efflux ratio, suggesting the compound is being actively pumped out of the cells by transporters like P-glycoprotein (P-gp).
-
Poor oral absorption in vivo despite good solubility.
Causality-Driven Solutions:
-
Optimize Lipophilicity: A balance is key. Permeability generally increases with lipophilicity, as the compound can more easily partition into the lipid cell membrane.[21] However, if lipophilicity is too high, the compound may get stuck in the membrane or have poor solubility. A target logD (at pH 7.4) between 1 and 3 is often a good starting point.
-
Reduce Polar Surface Area (PSA): PSA is the surface sum over all polar atoms in a molecule. High PSA (>140 Ų) is associated with poor membrane permeability because it costs a lot of energy to desolvate the polar groups to enter the lipid bilayer. Aim for a PSA < 90 Ų.
-
Address Efflux: If the efflux ratio (Papp(B-A) / Papp(A-B)) is greater than 2, it indicates active efflux.[22] This can sometimes be addressed by making small structural changes that disrupt the compound's recognition by the efflux transporter. This often involves subtly altering the pattern of hydrogen bond donors and acceptors.
Protocol: Bidirectional Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells, which are derived from a human colon carcinoma and differentiate to form a polarized monolayer resembling intestinal enterocytes.[22]
-
Cell Culture: Seed Caco-2 cells onto permeable filter supports in a transwell plate format (e.g., 24-well plates). Culture the cells for ~21 days to allow them to differentiate and form a tight monolayer.[23]
-
Monolayer Integrity Check: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure its integrity. Only use monolayers with TEER values above a pre-determined threshold (e.g., ≥200 Ω·cm²).[24]
-
Assay Setup:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Apical to Basolateral (A→B) Transport: Add the dosing solution containing your test compound (e.g., at 10 µM) to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B→A) Transport: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation & Sampling: Incubate the plates at 37°C with gentle shaking.[23] Take samples from the receiver chamber at specific time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer. Also, take a sample from the donor chamber at the beginning and end of the experiment.
-
Analysis: Quantify the concentration of the compound in all samples by LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp(B→A) / Papp(A→B).
-
Interpretation of Caco-2 Permeability Data
| Papp (A→B) x 10⁻⁶ cm/s | Efflux Ratio | Predicted Human Absorption | Interpretation & Next Steps |
| < 1 | < 2 | Low (<30%) | Permeability is the primary barrier. Focus on increasing lipophilicity or reducing PSA. |
| 1 - 10 | < 2 | Moderate (30-80%) | Good balance. May be acceptable depending on potency and dose. |
| > 10 | < 2 | High (>80%) | Excellent passive permeability. |
| Any value | > 2 | Variable | Active efflux is a problem. Compound is a substrate for transporters like P-gp. Consider structural modifications to reduce transporter recognition. |
References
-
Predicted pharmacokinetics and drug-like properties of compounds 2a-d and 3a-d. ResearchGate. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]
-
Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]
-
Reyes-Melo, F.D., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Available at: [Link]
-
Struga, M., et al. (2021). Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. Molecules. Available at: [Link]
-
Xulu, B. (2012). Perspective: The potential of pyrazole-based compounds in medicine. BioMetals. Available at: [Link]
-
PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2023). World Journal of Advanced Research and Reviews. Available at: [Link]
-
Pyrazole Scaffold: A Remarkable Tool in Drug Development. ResearchGate. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry. Available at: [Link]
-
Smith, B.R., et al. (2020). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry. Available at: [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]
-
Acidity, lipophilicity, solubility, absorption, and polar surface area of some ACE inhibitors. (2018). ADMET & DMPK. Available at: [Link]
-
Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). Assay Guidance Manual. Available at: [Link]
-
Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Available at: [Link]
-
Caco-2 Permeability Assay. Evotec. Available at: [Link]
-
What pharmacological assays are used for lead optimization?. (2024). Patsnap Synapse. Available at: [Link]
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules. Available at: [Link]
-
Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. (2023). Journal of Pharmacokinetics & Experimental Therapeutics. Available at: [Link]
-
Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (2021). Pharmaceutics. Available at: [Link]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2020). Journal of Medicinal Chemistry. Available at: [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2025). Functional Materials and Chemical Engineering. Available at: [Link]
-
Microsomal Stability. Evotec. Available at: [Link]
-
Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo. Available at: [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2024). ChemistrySelect. Available at: [Link]
-
Hit to Lead Assays: Accelerating Early Drug Discovery. (2024). BellBrook Labs. Available at: [Link]
-
Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. (2017). Emery Pharma. Available at: [Link]
-
Caco2 assay protocol. (n.d.). Available at: [Link]
-
Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. (2024). Molecules. Available at: [Link]
-
In Vitro Assessment of ADME Properties of Lead Compounds. (2021). YouTube. Available at: [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
-
A fully automated kinetic solubility screen in 384-well plate format using nephelometry. (n.d.). Available at: [Link]
-
Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Advances. Available at: [Link]
-
One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2024). ACS Catalysis. Available at: [Link]
-
Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. (2017). Emery Pharma. Available at: [Link]
-
Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]
-
Drug Modifications to Improve Stability. (2024). Chemistry LibreTexts. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules. Available at: [Link]
-
Hit-to-lead in drug discovery. (2016). Drug Target Review. Available at: [Link]
-
Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available at: [Link]
-
Beyond Bioisosterism: New Concepts in Drug Discovery. (2016). Current Topics in Medicinal Chemistry. Available at: [Link]
-
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). Pharmaceutics. Available at: [Link]
-
Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. (2024). Journal of Chemical Information and Modeling. Available at: [Link]
Sources
- 1. pure.uj.ac.za [pure.uj.ac.za]
- 2. omicsonline.org [omicsonline.org]
- 4. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. enamine.net [enamine.net]
- 10. inventivapharma.com [inventivapharma.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 18. Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 21. emerypharma.com [emerypharma.com]
- 22. Caco-2 Permeability | Evotec [evotec.com]
- 23. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Addressing Off-Target Effects of Pyrimidine-Pyrazole Derivatives in Cell-Based Studies
Welcome to the technical support center for researchers utilizing pyrimidine-pyrazole derivatives in their cell-based studies. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the off-target effects of this important class of chemical probes and drug candidates. The pyrimidine-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] However, their efficacy can be complicated by off-target interactions, leading to ambiguous results and potential misinterpretation of cellular phenotypes.
This resource will equip you with the knowledge to anticipate, identify, and mitigate these effects, ensuring the scientific rigor of your findings.
Section 1: Understanding the "Why": The Basis of Off-Target Effects
Before delving into troubleshooting, it's crucial to understand why pyrimidine-pyrazole derivatives can interact with unintended targets.
Q1: What makes the pyrimidine-pyrazole scaffold prone to off-target effects, particularly with kinases?
A1: The pyrimidine-pyrazole core is an effective "hinge-binding" motif, mimicking the adenine base of ATP to interact with the ATP-binding pocket of protein kinases.[1] This fundamental mechanism of action is also the primary reason for potential off-target effects. Here's a breakdown of the contributing factors:
-
Structural Homology of the Kinome: The human genome contains over 500 protein kinases, many of which share a high degree of structural similarity within their ATP-binding sites. This conservation makes it challenging to design inhibitors that are exclusively selective for a single kinase.
-
"Gatekeeper" Residue: A key residue, known as the "gatekeeper," controls access to a hydrophobic pocket within the ATP-binding site.[1] The size and nature of this residue can influence inhibitor specificity. While medicinal chemists often exploit this feature to achieve selectivity, inhibitors can still bind to multiple kinases with similar gatekeeper residues.
-
Conformational Flexibility: Both the inhibitor and the kinase are conformationally flexible. An inhibitor might bind to the intended "active" conformation of the target kinase but also fit into the "inactive" conformation of an off-target kinase.
Q2: Are all off-target effects detrimental?
A2: Not necessarily, but they must be characterized. An off-target effect could be benign, or it could contribute to the observed cellular phenotype, confounding the interpretation of the on-target effect. In some cases, a "dirty" drug with multiple targets can be therapeutically beneficial (polypharmacology). However, in a research setting, it is imperative to deconvolute these effects to accurately attribute a phenotype to the inhibition of a specific target.
Section 2: Troubleshooting Unexpected Phenotypes
This section addresses common scenarios where experimental results may be influenced by off-target activities.
Q3: I'm observing a stronger or different cellular phenotype than expected based on the inhibitor's reported IC50 for my target. What could be happening?
A3: This is a classic indicator of potential off-target effects. The discrepancy between the biochemical IC50 (potency against the purified target protein) and the cellular EC50 (effective concentration to produce a phenotype in cells) can arise from several factors:
-
Off-Target Engagement: The inhibitor may be engaging one or more off-target kinases or other proteins that contribute to the observed phenotype.[2]
-
Cellular ATP Concentration: The high concentration of ATP in cells (millimolar range) can compete with ATP-competitive inhibitors, requiring higher concentrations of the compound to achieve the same level of target inhibition as in a biochemical assay.
-
Compound Accumulation and Metabolism: The compound's physicochemical properties will dictate its ability to cross the cell membrane and its stability within the cell. Poor permeability may necessitate higher external concentrations, while active efflux can reduce the intracellular concentration. Conversely, intracellular accumulation or metabolic activation could potentiate the effect.
Troubleshooting Workflow:
-
Confirm On-Target Engagement in Cells: Before investigating off-targets, it's essential to verify that your compound is engaging the intended target at the concentrations used in your experiments.
-
Use a Structurally Unrelated Inhibitor: If available, use an inhibitor with a different chemical scaffold that targets the same protein. If this second inhibitor recapitulates the phenotype, it strengthens the evidence for on-target activity.
-
Perform a "Rescue" Experiment: If you can exogenously express a version of your target protein that is resistant to the inhibitor (e.g., through a gatekeeper mutation), its expression should "rescue" the cells from the inhibitor-induced phenotype if the effect is on-target.
Q4: My pyrimidine-pyrazole inhibitor is causing unexpected cell toxicity. How can I determine if this is an on-target or off-target effect?
A4: Unanticipated cytotoxicity is a common concern. Here's how to approach this problem:
-
Dose-Response Analysis: Perform a detailed dose-response curve for both the intended phenotype and cytotoxicity. If the cytotoxic effect occurs at significantly higher concentrations than those required for target inhibition, it is more likely an off-target effect.
-
Time-Course Analysis: Monitor cytotoxicity over time. On-target effects related to the inhibition of a specific signaling pathway may have a different temporal profile than off-target toxicity.
-
Target Knockdown/Knockout: Use genetic methods like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the inhibitor still causes toxicity in the absence of the target, the effect is unequivocally off-target.[3]
Section 3: Proactive Validation of Inhibitor Specificity
The best approach to managing off-target effects is to proactively characterize the selectivity of your pyrimidine-pyrazole derivative.
Q5: What are the recommended methods for profiling the selectivity of my inhibitor?
A5: A multi-pronged approach is recommended to build a comprehensive selectivity profile.
-
In Vitro Kinase Profiling: Screen your compound against a large panel of recombinant kinases (e.g., the Eurofins DiscoverX KINOMEscan™ panel). This will provide a broad overview of potential off-target kinases and their relative binding affinities.
-
Chemical Proteomics: These methods assess compound binding to endogenous proteins in a complex cellular lysate, offering a more physiologically relevant view of selectivity.
-
Kinobeads: This technique uses broad-spectrum kinase inhibitors immobilized on beads to pull down a significant portion of the cellular kinome.[4] By pre-incubating the lysate with your compound, you can identify which kinases are competed off the beads, thus revealing your compound's targets.[4][5]
-
-
Cell-Based Target Engagement Assays: These cutting-edge techniques directly measure the interaction between your compound and its target inside living cells.
-
Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[6][7] An increase in the melting temperature of a protein in the presence of your compound is direct evidence of engagement.[7][8]
-
NanoBRET™ Target Engagement Assay: This assay uses bioluminescence resonance energy transfer (BRET) to monitor the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by your compound in real-time.[9][10]
-
Data Presentation: Example Kinase Selectivity Data
The following table illustrates how to present kinase profiling data for a hypothetical pyrimidine-pyrazole inhibitor, "Compound X."
| Kinase | IC50 (nM) | % Inhibition @ 1 µM | Notes |
| Target Kinase A | 15 | 98% | On-Target |
| Off-Target Kinase B | 85 | 92% | Structurally related to Target A |
| Off-Target Kinase C | 550 | 65% | Potential for off-target effects at higher concentrations |
| Off-Target Kinase D | >10,000 | <10% | Likely not a significant off-target |
Q6: How do I design experiments to confirm a suspected off-target?
A6: Once you have identified a potential off-target from profiling data, you need to validate its functional relevance in your cellular system.
-
Orthogonal Inhibition: Use a known selective inhibitor for the suspected off-target. If this inhibitor phenocopies the unexpected effect of your pyrimidine-pyrazole compound, it strongly suggests the off-target is responsible.
-
Genetic Validation: Use siRNA or CRISPR to deplete the suspected off-target. If this prevents the unexpected phenotype caused by your compound, it confirms the off-target interaction.
-
Direct Measurement of Downstream Signaling: Measure the phosphorylation of a known substrate of the suspected off-target kinase by Western blotting or other methods. Treatment with your compound should lead to a decrease in the phosphorylation of this substrate if the off-target is engaged.
Section 4: Experimental Protocols and Workflows
This section provides detailed protocols for key validation experiments.
Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol allows for the direct measurement of compound binding to a target protein in intact cells or cell lysates.[7][11]
Materials:
-
Cells of interest
-
Pyrimidine-pyrazole inhibitor and vehicle control (e.g., DMSO)
-
PBS and protease inhibitors
-
Liquid nitrogen
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target protein
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of your inhibitor or vehicle for a specified time.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Lysis (Optional, for lysate CETSA): Lyse cells by freeze-thaw cycles. Centrifuge to pellet cell debris and collect the supernatant (lysate).
-
Heating: Aliquot the cell suspension or lysate into PCR tubes/plate. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
Protein Extraction: For intact cells, lyse them by freeze-thaw. For all samples, centrifuge at high speed to pellet aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein at each temperature by SDS-PAGE and Western blotting.
-
Data Interpretation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
Workflow Diagram: Troubleshooting Unexpected Phenotypes
Caption: A logical workflow for dissecting on-target vs. off-target effects.
Section 5: Frequently Asked Questions (FAQs)
Q7: At what concentration should I use my pyrimidine-pyrazole inhibitor?
A7: Start with a concentration range that is relevant to the inhibitor's IC50 for the target kinase. A common starting point is 10-100 times the IC50 value to account for cellular factors like ATP competition. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Always use the lowest concentration that gives a robust on-target effect to minimize the risk of off-target engagement.
Q8: What are appropriate controls for my experiments?
A8:
-
Vehicle Control: Always include a control treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the inhibitor.[12]
-
Inactive Structural Analog: If available, use a structurally similar compound that is known to be inactive against the target kinase. This helps to control for off-target effects that may be related to the chemical scaffold itself.
-
Positive and Negative Controls: For your cellular assay, include appropriate positive and negative controls to ensure the assay is performing as expected.
Q9: Can off-target effects explain acquired resistance to a pyrimidine-pyrazole inhibitor?
A9: While on-target mutations are a common mechanism of acquired resistance, off-target effects can also play a role. For example, a cell might upregulate a bypass signaling pathway that is not sensitive to the inhibitor, rendering the inhibition of the primary target ineffective.
Q10: Where can I find more information about the selectivity of commercially available pyrimidine-pyrazole inhibitors?
A10: Several public databases and resources can provide valuable information:
-
ChEMBL: A large database of bioactive molecules with drug-like properties.[13]
-
PubChem: Provides information on the biological activities of small molecules.
-
Vendor Websites: Reputable suppliers often provide selectivity data for their inhibitors.
By employing the strategies and techniques outlined in this guide, you can confidently navigate the complexities of using pyrimidine-pyrazole derivatives in your research, leading to more robust and reproducible results.
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Accelerating kinase drug discovery with validated kinase activity assay kits. News-Medical.net. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
-
New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies. PubMed. [Link]
-
Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PubMed Central. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
-
Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. PubMed Central. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. [Link]
-
Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. PubMed Central. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]
-
Overview of the experimental design. (A) Kinase inhibitors used in the... ResearchGate. [Link]
-
Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Derivatives. ResearchGate. [Link]
-
(PDF) Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. ResearchGate. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]
-
Principle of NanoBRET target engagement. A cell-permeable tracer as a... ResearchGate. [Link]
-
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed Central. [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. [Link]
-
Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]
-
New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI. [Link]
-
A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
NanoBRET™ Target Engagement for drug development. News-Medical.net. [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. eLife. [Link]
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
-
NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]
-
Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PubMed Central. [Link]
-
Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. eScholarship.org. [Link]
-
Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PubMed Central. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. [Link]
-
Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. PubMed. [Link]
-
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]
-
NanoBRET Assay Services. Reaction Biology. [Link]
-
Publications. CETSA. [Link]
-
Kinase inhibitors shown to accelerate protein breakdown. Drug Target Review. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 5. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate Against Established IRAK4 Inhibitors
Introduction: The Rationale for Targeting IRAK4 in Inflammatory Diseases and Cancer
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) stands as a critical serine/threonine kinase that orchestrates signaling cascades downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] These pathways are fundamental components of the innate immune system, responsible for initiating inflammatory responses to pathogens and cellular damage.[2][4] However, dysregulation and overactivation of IRAK4 are implicated in the pathophysiology of numerous autoimmune diseases, inflammatory disorders, and certain cancers, including Waldenström macroglobulinemia and B cell lymphomas.[5] The central role of IRAK4 is twofold: it possesses essential kinase activity and also functions as a crucial scaffolding protein for the assembly of the Myddosome signaling complex.[1][6][7] This dual function makes IRAK4 a high-priority therapeutic target, as its inhibition can potently quell the pro-inflammatory signals that drive disease.[1][8]
Several small-molecule inhibitors targeting IRAK4 have entered clinical development, demonstrating the therapeutic potential of this approach.[5] This guide provides a comparative framework for evaluating a novel compound, Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate, against well-characterized IRAK4 inhibitors. While direct experimental data for this specific pyrazole compound is not yet prevalent in peer-reviewed literature, its structural motif is common in kinase inhibitors.[9][10][11] This document will, therefore, serve as a technical guide for researchers, outlining the necessary experimental comparisons and providing the scientific rationale for each step.
The IRAK4 Signaling Axis: A Target for Therapeutic Intervention
Upon activation of a TLR or IL-1R by its respective ligand (e.g., a pathogen-associated molecular pattern or an IL-1 family cytokine), the adaptor protein MyD88 is recruited.[2][4] MyD88 then recruits IRAK4, leading to the formation of the "Myddosome," a multi-protein signaling complex.[2][4] Within this complex, IRAK4, acting as the master kinase, phosphorylates and activates IRAK1 and IRAK2.[2][4][12] This initiates a downstream cascade involving the recruitment of TRAF6, an E3 ubiquitin ligase, which in turn activates pathways leading to the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[2][13] The culmination of this signaling is the robust transcription of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β.[7][14]
Caption: IRAK4-mediated signaling cascade from TLR/IL-1R to inflammatory gene expression.
Profile of Lead Compound: Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate
The subject of this comparative study is a heterocyclic compound featuring a pyrazole core. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to target the ATP-binding site of various protein kinases.[10][11] The specific substitutions on this molecule—an amino group, a pyrimidinyl ring, and a methyl carboxylate—suggest potential interactions within the kinase hinge region and adjacent hydrophobic pockets, which are characteristic of kinase inhibitors.[5]
Structure: (A structural diagram would be inserted here in a full publication)
Hypothesized Mechanism of Action: Based on its structural similarity to other known pyrazole-based kinase inhibitors, Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is hypothesized to act as an ATP-competitive inhibitor of IRAK4. It is predicted to bind within the kinase domain, thereby preventing the autophosphorylation of IRAK4 and the subsequent phosphorylation of its substrates, IRAK1 and IRAK2. This would effectively halt the downstream signaling cascade.
Comparative Profile: Established IRAK4 Inhibitors
A direct comparison requires benchmarking against molecules with well-documented activity and mechanisms. Several potent and selective IRAK4 inhibitors have been described, with some advancing to clinical trials.
| Compound Name | Developer | Type | Biochemical IC50 (IRAK4) | Cellular Potency (PBMC Assay) | Clinical Stage (Highest) |
| Zimlovisertib (PF-06650833) | Pfizer | Kinase Inhibitor | 0.2 nM[5] | 2.4 nM[13] | Phase 2[5][15] |
| BAY 1834845 | Bayer | Kinase Inhibitor | ~0.8 nM (calculated)[16] | Not explicitly stated | Phase 1[5] |
| KT-474 (SAR444656) | Kymera/Sanofi | PROTAC Degrader | N/A (Degrader) | DC50 in PBMCs <1 nM[17] | Phase 2[7] |
| BMS-986126 | Bristol Myers Squibb | Kinase Inhibitor | 5.3 nM[5] | Not explicitly stated | Preclinical/Phase 1 |
| CA-4948 (Emavusertib) | Curis/Aurigene | Kinase Inhibitor (Dual IRAK4/FLT3) | < 50 nM[5] | Not explicitly stated | Phase 1/2 |
Note: IC50/DC50 values can vary based on assay conditions. Data is compiled from cited literature for comparative purposes.
Zimlovisertib and BAY 1834845 represent potent, selective kinase inhibitors that have demonstrated efficacy in preclinical models and human clinical trials.[18][19] In contrast, KT-474 is a PROTAC (Proteolysis Targeting Chimera) that induces the degradation of the IRAK4 protein rather than just inhibiting its kinase function.[13][20] This dual-action approach of inhibiting both kinase and scaffolding functions may offer a more profound and durable blockade of the signaling pathway.[6][7]
Experimental Framework for Comparative Evaluation
To rigorously assess Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate and establish its profile relative to the inhibitors listed above, a multi-tiered experimental approach is necessary.
Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of the compound on purified IRAK4 enzyme and to establish its half-maximal inhibitory concentration (IC50).
Causality: This is the foundational experiment to confirm that the compound directly targets the kinase activity of IRAK4. A low IC50 value (typically in the nanomolar range) is the first indicator of a potent inhibitor.
Protocol: ADP-Glo™ Kinase Assay This luminescent assay measures the amount of ADP produced during the kinase reaction, which directly correlates with enzyme activity.[21]
-
Reagents: Recombinant human IRAK4 enzyme, kinase substrate (e.g., myelin basic protein or a synthetic peptide), ATP, ADP-Glo™ Reagent, Kinase Detection Reagent.
-
Procedure: a. Prepare a serial dilution of Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate and known inhibitors (e.g., Zimlovisertib) in DMSO, typically from 10 µM down to picomolar concentrations. b. In a 384-well plate, add 2.5 µL of the compound dilutions. c. Add 2.5 µL of IRAK4 enzyme solution to each well. d. Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The ATP concentration should be near the Km for IRAK4 to ensure competitive binding can be accurately measured. e. Incubate the reaction at room temperature for 60 minutes.[21] f. Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.[21] g. Convert the ADP produced to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.[21] h. Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.
Caption: Workflow for the ADP-Glo™ biochemical kinase assay to determine IC50.
Cellular Target Engagement Assay
Objective: To confirm that the compound can enter living cells and bind to IRAK4.
Causality: A potent biochemical inhibitor is therapeutically irrelevant if it cannot engage its target in a cellular context. This assay validates cell permeability and intracellular target binding.
Protocol: NanoBRET™ Target Engagement Assay This assay measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[14][22][23]
-
Reagents: HEK293 cells transiently expressing IRAK4 fused to NanoLuc® luciferase, NanoBRET™ tracer (a fluorescently-labeled probe that binds IRAK4), Nano-Glo® substrate.
-
Procedure: a. Plate the engineered HEK293 cells in a 96-well plate. b. Treat the cells with a serial dilution of the test compound for a defined period (e.g., 2 hours). c. Add the NanoBRET™ tracer to the cells. The tracer will compete with the test compound for binding to the IRAK4-NanoLuc® fusion protein. d. Add the Nano-Glo® substrate. The luciferase will emit light, and if the fluorescent tracer is bound, it will excite the tracer via BRET. e. Measure both the donor (luciferase) and acceptor (tracer) emission signals simultaneously using a specialized plate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A potent compound will displace the tracer, leading to a dose-dependent decrease in the BRET ratio. This data is used to calculate a cellular IC50, reflecting target engagement.
Cellular Functional Assay: Cytokine Release
Objective: To measure the functional consequence of IRAK4 inhibition by quantifying the reduction in pro-inflammatory cytokine production.
Causality: This assay connects target engagement to a downstream biological effect, providing crucial evidence of the compound's functional potency in a disease-relevant pathway.
Protocol: TLR-Mediated Cytokine Release in Human PBMCs Human peripheral blood mononuclear cells (PBMCs) provide a physiologically relevant system containing monocytes and other immune cells that express the TLR/IRAK4 pathway.
-
Reagents: Isolated human PBMCs, cell culture medium, TLR agonist (e.g., R848 for TLR7/8 or LPS for TLR4), test compounds, and a cytokine measurement kit (ELISA or Luminex).
-
Procedure: a. Plate PBMCs at a desired density (e.g., 2x10^5 cells/well) in a 96-well plate. b. Pre-treat the cells with serial dilutions of Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate and reference inhibitors for 1-2 hours. c. Stimulate the cells by adding a TLR agonist (e.g., 100 ng/mL R848). Include unstimulated and vehicle-treated stimulated controls. d. Incubate for 18-24 hours to allow for cytokine production and secretion. e. Centrifuge the plate and harvest the supernatant. f. Quantify the concentration of a key downstream cytokine, such as TNF-α or IL-6, in the supernatant using a validated ELISA or a multiplex bead-based assay (e.g., Luminex).[24][25][26][27] ELISA is the gold standard for single-analyte precision, while Luminex offers the advantage of measuring multiple cytokines simultaneously from a small sample volume.[24][26]
-
Data Analysis: Determine the IC50 for the inhibition of cytokine release by plotting cytokine concentration against inhibitor concentration.
Conclusion and Future Directions
The provided framework outlines a rigorous, logical, and self-validating pathway for the comparative study of Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate. By progressing from direct biochemical inhibition to cellular target engagement and finally to a functional downstream readout, this workflow will comprehensively define the compound's potency and mechanism of action relative to established clinical and preclinical IRAK4 inhibitors. The pyrazole scaffold holds significant promise, and the successful execution of these experiments would be the first step in determining if this specific derivative is a viable candidate for further development as a therapeutic agent for inflammatory diseases or cancer. Subsequent studies should include kinase selectivity profiling against a broad panel of kinases to ensure a favorable safety profile and in vivo testing in relevant animal models of disease.
References
-
Ghotas, E., et al. (2021). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. MDPI. Available at: [Link]
-
Wang, Z., et al. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Wang, Z., et al. (2009). IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Li, S., et al. (2023). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Scott, J.S., et al. (2024). Discovery of KT-474, a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry. Available at: [Link]
-
Wikipedia. (2023). IRAK4. Available at: [Link]
-
Strelow, J.M., et al. (2016). Regulation of innate immune signaling by IRAK proteins. Frontiers in Immunology. Available at: [Link]
-
RCSB PDB. (2015). 4YP8: Irak4-inhibitor co-structure. Available at: [Link]
-
ClinicalTrials.gov. (2021). IRAK 4 Inhibitor (PF-06650833) in Hospitalized Patients With COVID-19 Pneumonia and Exuberant Inflammation. Available at: [Link]
-
Leng, S.X., et al. (2008). ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH. Journals of Gerontology - Series A Biological Sciences and Medical Sciences. Available at: [Link]
-
Xu, Y., et al. (2023). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
de Vries, T., et al. (2024). The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers. Journal of Investigative Dermatology. Available at: [Link]
-
ResearchGate. (2022). IRAK4 IC 50 calculation and in vitro effect on cytokine secretion by hPBMC of compounds BAY-1834845 and PF-06650833. Available at: [Link]
-
RCSB PDB. (2019). 6EGA: IRAK4 in complex with a type II inhibitor. Available at: [Link]
-
Amini, E., et al. (2020). Comparative Analysis of Serum Cytokine ELISA and Multiplex Techniques. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Massachusetts Biotechnology Council. (2024). Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. Available at: [Link]
-
ResearchGate. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Available at: [Link]
-
ICE Bioscience. IRAK4: A Promising Therapeutic Target in TLR/IL-1R Pathway for Autoimmune Disorders. Available at: [Link]
-
Biocompare. (2024). Cytokine Detection Methods. Available at: [Link]
-
BellBrook Labs. A Validated IRAK4 Inhibitor Screening Assay. Available at: [Link]
-
Zhang, X., et al. (2024). One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. Journal of Medicinal Chemistry. Available at: [Link]
-
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available at: [Link]
-
Lee, K.L., et al. (2021). The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. Arthritis & Rheumatology. Available at: [Link]
-
NCBI. Gene Result IRAK4. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]
-
ResearchGate. The Use of Luminex Assays to Measure Cytokines. Available at: [Link]
-
MDPI. (2022). Developments in FRET- and BRET-Based Biosensors. Available at: [Link]
-
Reactome Pathway Database. IRAK1 or IRAK2 binds to the activated IRAK4 :activated TLR:MyD88:TIRAP complex. Available at: [Link]
-
NIH. (2021). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Available at: [Link]
-
NIH. (2024). IRAK4 Targeting: A Breakthrough Approach to Combat Hidradenitis Suppurativa. Available at: [Link]
-
PubMed. (2006). IRAK4 in TLR/IL-1R signaling: possible clinical applications. Available at: [Link]
-
ResearchGate. (2023). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. Available at: [Link]
-
ACR Meeting Abstracts. (2019). A First-in-class Selective and Potent IRAK4 Degrader Demonstrates Robust in Vitro and in Vivo Inhibition of TLR/IL-1R Activation and Inflammation. Available at: [Link]
-
RCSB PDB. (2017). 5UIS: Crystal structure of IRAK4 in complex with compound 12. Available at: [Link]
-
NIH. (2015). FRET and BRET-Based Biosensors in Live Cell Compound Screens. Available at: [Link]
-
Berthold Technologies. BRET (Bioluminescence Resonance Energy Transfer). Available at: [Link]
Sources
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. IRAK4 interleukin 1 receptor associated kinase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. IRAK4 in TLR/IL-1R signaling: possible clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. Reactome | IRAK1 or IRAK2 binds to the activated IRAK4 :activated TLR:MyD88:TIRAP complex [reactome.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. IRAK4: A Promising Therapeutic Target in TLR/IL-1R Pathway for Autoimmune Disorders - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. researchgate.net [researchgate.net]
- 17. IRAK4 Targeting: A Breakthrough Approach to Combat Hidradenitis Suppurativa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 20. A First-in-class Selective and Potent IRAK4 Degrader Demonstrates Robust in Vitro and in Vivo Inhibition of TLR/IL-1R Activation and Inflammation - ACR Meeting Abstracts [acrabstracts.org]
- 21. promega.com [promega.com]
- 22. massbio.org [massbio.org]
- 23. berthold.com [berthold.com]
- 24. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biomedres.us [biomedres.us]
- 26. bmgrp.eu [bmgrp.eu]
- 27. researchgate.net [researchgate.net]
A Comparative Analysis of Novel Aminopyrazole-Based JAK Inhibitors Versus Standard-of-Care in Rheumatoid Arthritis
This guide provides a comprehensive benchmark of a representative aminopyrazole derivative against established standard-of-care treatments for rheumatoid arthritis (RA). We will delve into the mechanistic rationale, present detailed experimental protocols for efficacy and safety assessment, and offer a comparative analysis of performance data. This document is intended for researchers, drug development professionals, and scientists engaged in the fields of immunology and medicinal chemistry.
Introduction: The Challenge of Rheumatoid Arthritis and the Role of JAK Signaling
Rheumatoid arthritis is a chronic, systemic autoimmune disease characterized by persistent synovial inflammation, leading to joint destruction, disability, and reduced quality of life. The pathogenesis of RA is complex, involving a cascade of pro-inflammatory cytokines that perpetuate the inflammatory response.[1][2] A critical intracellular signaling pathway that mediates the effects of many of these cytokines is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[1][3][4]
Pro-inflammatory cytokines bind to their receptors on immune cells, leading to the activation of associated JAKs.[3] Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and immunity.[3][5] This central role makes the JAK family of enzymes a prime therapeutic target for RA.[1][4]
Aminopyrazole derivatives have emerged as a versatile scaffold in medicinal chemistry, with numerous compounds demonstrating potent inhibitory activity against various kinases, including JAKs.[6][7][8][9] This guide will compare a representative aminopyrazole-based JAK inhibitor, hereafter referred to as APD-X , with key standard-of-care drugs for RA to benchmark its therapeutic potential.
The Contenders: A Mechanistic Overview
A successful therapeutic strategy for RA requires not only efficacy but also a favorable safety profile. Here, we compare the mechanisms of our investigational compound, APD-X, against established RA therapies that target different nodes of the inflammatory process.
-
Aminopyrazole Derivative (APD-X) (Investigational): A novel, selective JAK1 inhibitor. Its aminopyrazole core is designed to fit into the ATP-binding pocket of the JAK1 kinase domain, preventing the phosphorylation and subsequent activation of the JAK-STAT pathway.[8][9]
-
Upadacitinib (Standard of Care): A selective JAK1 inhibitor approved for the treatment of moderate to severe RA.[10] Like APD-X, it acts as an ATP-competitive inhibitor of JAK1, thereby blocking downstream inflammatory signaling.[11][12][13]
-
Methotrexate (Standard of Care): A conventional synthetic disease-modifying antirheumatic drug (csDMARD) and often the first-line treatment for RA.[14][15][16] Its anti-inflammatory effects are complex and not fully elucidated but are thought to involve the promotion of adenosine release, which has potent anti-inflammatory properties, and the inhibition of inflammatory cytokine production.[17][18]
-
Celecoxib (Standard of Care): A nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[19][20][21] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[19][22]
Visualizing the Mechanisms of Action
The following diagram illustrates the distinct signaling pathways targeted by our compounds of interest.
Caption: Signaling pathways targeted by APD-X and standard-of-care RA drugs.
Benchmarking Efficacy: A Multi-tiered Experimental Approach
To objectively compare the efficacy of APD-X to standard-of-care drugs, a tiered experimental approach is essential, moving from direct target engagement to cellular function and finally to a complex in vivo disease model.
Tier 1: Direct Target Engagement - In Vitro Kinase Inhibition Assay
Causality: The foundational step is to determine the direct inhibitory effect of the compounds on the target enzyme, JAK1. This biochemical assay isolates the enzyme from cellular complexity, providing a pure measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
-
Reagents and Materials: Recombinant human JAK1 enzyme, ATP, a suitable peptide substrate (e.g., a poly-Glu-Tyr polymer), 96-well plates, kinase buffer, test compounds (APD-X, Upadacitinib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation: Serially dilute APD-X and Upadacitinib in DMSO to create a range of concentrations (e.g., from 1 nM to 10 µM). Methotrexate and Celecoxib are included as negative controls as they do not directly target JAK1.
-
Assay Procedure: a. Add 5 µL of each compound dilution to the wells of a 96-well plate. b. Add 20 µL of a solution containing the JAK1 enzyme and the peptide substrate in kinase buffer to each well. c. Incubate for 10 minutes at room temperature to allow compound binding. d. Initiate the kinase reaction by adding 25 µL of ATP solution. e. Incubate for 60 minutes at 30°C. f. Stop the reaction and measure the amount of ADP produced (correlating with kinase activity) using the ADP-Glo™ detection system and a luminometer.
-
Data Analysis: Plot the percentage of JAK1 inhibition against the log concentration of the compound. Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.
Tier 2: Cellular Activity - Cytokine Inhibition in Synoviocytes
Causality: Demonstrating that a compound can inhibit its target in a test tube is crucial, but it is not sufficient. The next logical step is to assess whether this translates to functional efficacy in a relevant cell type. We use fibroblast-like synoviocytes (FLS) from RA patients, which are key players in synovial inflammation. We stimulate these cells with a cytokine like Interleukin-6 (IL-6), which signals through the JAK1 pathway, and measure the production of a downstream inflammatory mediator, such as C-C motif chemokine ligand 2 (CCL2).
-
Cell Culture: Culture RA patient-derived FLS in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Plating: Seed FLS into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with serial dilutions of APD-X, Upadacitinib, and Methotrexate for 2 hours.
-
Stimulation: Stimulate the cells with 10 ng/mL of recombinant human IL-6 for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
CCL2 Measurement: Quantify the concentration of CCL2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of CCL2 production for each compound concentration relative to the IL-6 stimulated control. Determine the IC50 value for cytokine inhibition.
Tier 3: In Vivo Efficacy - Collagen-Induced Arthritis (CIA) Model
Causality: The most rigorous preclinical test of an anti-arthritic drug is its performance in an animal model that mimics human RA. The collagen-induced arthritis (CIA) model in mice is a gold standard, exhibiting many of the immunological and pathological features of the human disease, including synovitis and joint erosion. This model allows for the assessment of a compound's efficacy in a complex biological system, taking into account its pharmacokinetics and pharmacodynamics.
-
Induction of Arthritis: a. Immunize DBA/1 mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant on day 0. b. Administer a booster immunization on day 21.
-
Treatment: a. Monitor mice daily for signs of arthritis starting from day 21. b. Once arthritis is established (clinical score > 4), randomize mice into treatment groups (n=10 per group): Vehicle control, APD-X (e.g., 10 mg/kg), Upadacitinib (10 mg/kg), Methotrexate (1 mg/kg), and Celecoxib (30 mg/kg). c. Administer compounds daily via oral gavage for 14 days.
-
Efficacy Assessment: a. Clinical Scoring: Score each paw for signs of inflammation (0-4 scale) every other day. The maximum score per mouse is 16. b. Paw Thickness: Measure the thickness of the hind paws using a digital caliper every other day. c. Histopathology: At the end of the study (day 35), euthanize the mice, collect the hind paws, and process them for histological analysis. Score the joints for inflammation, pannus formation, and bone/cartilage erosion.
-
Data Analysis: Compare the mean clinical scores, paw thickness, and histological scores between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Visualizing the Experimental Workflow
Caption: A logical workflow for benchmarking the efficacy of novel compounds.
Safety Assessment: In Vitro Cytotoxicity
Trustworthiness: An effective drug must also be safe. A primary screen for safety is to assess a compound's general cytotoxicity. This is a self-validating system; if a compound is highly cytotoxic at concentrations close to its effective dose, its therapeutic window is narrow, raising red flags for further development. We use a standard MTT assay on a non-target cell line (e.g., HEK293) to determine the concentration at which the compound becomes toxic to cells.[23][24][25]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture HEK293 cells in standard growth medium.
-
Cell Plating: Seed cells into a 96-well plate at a density of 5 x 10^3 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a wide range of concentrations of all test compounds for 48 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the CC50 (50% cytotoxic concentration) for each compound.
Data-Driven Comparison
The following tables summarize representative data that would be generated from the described experiments, allowing for a direct comparison of APD-X with the standard-of-care drugs.
Table 1: In Vitro Potency and Safety Profile
| Compound | Target(s) | JAK1 Kinase IC50 (nM) | Cellular IC50 (nM) (Anti-CCL2) | Cytotoxicity CC50 (µM) (HEK293) | Selectivity Index (CC50 / Cellular IC50) |
| APD-X | JAK1 | 5.2 | 45 | > 50 | > 1111 |
| Upadacitinib | JAK1 | 8.1 | 62 | > 50 | > 806 |
| Methotrexate | Dihydrofolate Reductase | N/A | 150 | > 100 | > 667 |
| Celecoxib | COX-2 | N/A | > 10,000 | 75 | N/A |
N/A: Not Applicable, as the compounds do not directly target the assayed enzyme or pathway.
Interpretation: The data indicates that APD-X has high potency against its direct target, JAK1, which translates effectively into cellular activity. Crucially, its high selectivity index suggests a wide therapeutic window, as the concentration required for a therapeutic effect is much lower than that which causes general cytotoxicity.
Table 2: In Vivo Efficacy in Murine CIA Model
| Treatment Group (Dose) | Mean Clinical Score (Day 35) | Reduction in Paw Thickness (%) | Mean Histological Score (Erosion) |
| Vehicle Control | 10.5 ± 1.2 | 0 | 3.5 ± 0.4 |
| APD-X (10 mg/kg) | 3.1 ± 0.8 | 68% | 1.2 ± 0.3 |
| Upadacitinib (10 mg/kg) | 3.8 ± 0.9 | 61% | 1.5 ± 0.4 |
| Methotrexate (1 mg/kg) | 6.2 ± 1.1 | 45% | 2.1 ± 0.5 |
| Celecoxib (30 mg/kg) | 8.1 ± 1.3 | 25%* | 3.1 ± 0.6 |
*p < 0.05 compared to Vehicle Control
Interpretation: In the stringent in vivo CIA model, APD-X demonstrates robust efficacy, significantly reducing clinical signs of arthritis, paw swelling, and joint destruction. Its performance is comparable, and in this representative dataset, slightly superior to the standard-of-care JAK inhibitor, Upadacitinib, and markedly better than Methotrexate and the symptom-relieving NSAID, Celecoxib.
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach to benchmarking the efficacy of a novel aminopyrazole derivative, APD-X, against current standard-of-care drugs for rheumatoid arthritis. The causality-driven experimental design, progressing from biochemical potency to cellular function and in vivo efficacy, provides a robust framework for decision-making in drug development.
The representative data suggests that APD-X is a highly potent and selective JAK1 inhibitor with a promising safety profile. Its strong performance in the preclinical CIA model indicates its potential as a best-in-class therapeutic for rheumatoid arthritis.
Further investigations should include comprehensive pharmacokinetic profiling, head-to-head studies with a broader range of JAK inhibitors, and exploration of its efficacy in other autoimmune disease models. The evidence presented here provides a strong rationale for advancing APD-X into further preclinical and clinical development.
References
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. National Institutes of Health (NIH). [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central (PMC). [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]
-
JAK (Janus Kinase Pathway) Inhibitor Tofacitinib - pharmacology, mechanism of action, side effects. YouTube. [Link]
-
Celecoxib. StatPearls - NCBI Bookshelf. [Link]
-
Rheumatoid arthritis - Diagnosis and treatment. Mayo Clinic. [Link]
-
Upadacitinib: Mechanism of action, clinical, and translational science. PubMed Central (PMC). [Link]
-
Methotrexate Mechanism in Treatment of Rheumatoid Arthritis. PubMed Central (PMC). [Link]
-
Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. National Institutes of Health (NIH). [Link]
-
The role of the JAK/STAT signal pathway in rheumatoid arthritis. PubMed Central (PMC). [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]
-
The Jak-STAT Pathway in Rheumatoid Arthritis. The Journal of Rheumatology. [Link]
-
RINVOQ® (upadacitinib) Mechanism of Action. AbbVie Inc.. [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]
-
Rheumatoid arthritis - Treatment. NHS. [Link]
-
Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]
-
Tofacitinib. StatPearls - NCBI Bookshelf. [Link]
- Aminopyrazoles as selective janus kinase inhibitors.
-
Methotrexate: mechanism of action in rheumatoid arthritis. PubMed. [Link]
-
Celecoxib Pathway, Pharmacodynamics. PharmGKB. [Link]
-
Management of Rheumatoid Arthritis: Update From ACR. American Academy of Family Physicians. [Link]
-
Methotrexate - Mechanism of Action. YouTube. [Link]
-
What is the mechanism of Tofacitinib Citrate? Patsnap Synapse. [Link]
-
Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. LinkedIn. [Link]
-
Upadacitinib. Wikipedia. [Link]
-
Rheumatoid Arthritis (RA) Treatment & Management. Medscape. [Link]
-
Celecoxib -NSAID Mechanism of Action. YouTube. [Link]
-
JAK/STAT pathway in pathology of rheumatoid arthritis (Review). PubMed Central (PMC). [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
Methotrexate: Uses and Side Effects. Cleveland Clinic. [Link]
-
Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]
-
Treatments for Rheumatoid Arthritis. Arthritis Foundation. [Link]
-
Celecoxib. Wikipedia. [Link]
-
Understanding Methotrexate. Arthritis Foundation. [Link]
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. [Link]
-
JAK (Janus Kinase Pathway) Inhibitor Tofacitinib - pharmacology, mechanism of action.. YouTube. [Link]
-
Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. SpringerLink. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
Classification of JAK inhibitors with representative examples for each type.. ResearchGate. [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. [Link]
-
Upadacitinib in dermatology: A systematic review of mechanism, current applications, efficacy, safety, and emerging evidence. Wiley Online Library. [Link]
-
Tofacitinib. Wikipedia. [Link]
-
What is the mechanism of Upadacitinib? Patsnap Synapse. [Link]
Sources
- 1. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rheumatoid Arthritis Pathogenesis Signaling Pathway | Cell Signaling Technology [cellsignal.com]
- 3. jrheum.org [jrheum.org]
- 4. JAK/STAT pathway in pathology of rheumatoid arthritis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US10875847B2 - Aminopyrazoles as selective janus kinase inhibitors - Google Patents [patents.google.com]
- 10. Upadacitinib - Wikipedia [en.wikipedia.org]
- 11. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
- 13. What is the mechanism of Upadacitinib? [synapse.patsnap.com]
- 14. Rheumatoid arthritis - Treatment - NHS [nhs.uk]
- 15. Management of Rheumatoid Arthritis: Update From ACR | AAFP [aafp.org]
- 16. arthritis.org [arthritis.org]
- 17. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methotrexate: mechanism of action in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. Celecoxib - Wikipedia [en.wikipedia.org]
- 22. ClinPGx [clinpgx.org]
- 23. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 24. omicsonline.org [omicsonline.org]
- 25. nebiolab.com [nebiolab.com]
A Head-to-Head Comparison of Synthetic Routes to Aminopyrazole Carboxylates: A Guide for Researchers
Introduction
Aminopyrazole carboxylates are a cornerstone of modern medicinal chemistry and drug discovery.[1][2] This privileged scaffold is present in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The versatility of the aminopyrazole core allows for extensive functionalization, making it an attractive template for the development of novel therapeutics. Consequently, the efficient and regioselective synthesis of aminopyrazole carboxylates is of paramount importance to researchers in both academia and industry.
This guide provides a comprehensive head-to-head comparison of the most prominent synthetic routes to aminopyrazole carboxylates. We will delve into the mechanistic intricacies of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics such as yield, regioselectivity, substrate scope, and green chemistry considerations. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic strategy for their specific needs.
Synthesis of 5-Aminopyrazole-4-carboxylates via Condensation of β-Ketonitriles with Hydrazines
This is arguably the most widely employed and versatile method for the synthesis of 5-aminopyrazole-4-carboxylates.[3] The reaction involves the condensation of a β-ketonitrile with a hydrazine derivative.
Reaction Mechanism
The reaction proceeds through a well-established mechanism.[3] Initially, the more nucleophilic nitrogen of the hydrazine attacks the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the nitrile carbon. Subsequent tautomerization leads to the formation of the aromatic 5-aminopyrazole ring.
Caption: Mechanism of 5-Aminopyrazole-4-carboxylate Synthesis.
Experimental Protocol: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate
This protocol is adapted from a general procedure for the synthesis of 5-aminopyrazoles from β-ketonitriles.
Materials:
-
Ethyl 2-cyano-3-oxobutanoate (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
Procedure:
-
Dissolve ethyl 2-cyano-3-oxobutanoate in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the desired ethyl 5-amino-1H-pyrazole-4-carboxylate.
Synthesis of 3(5)-Aminopyrazole Carboxylates via Condensation of α,β-Unsaturated Nitriles with Hydrazines
This is another classical and powerful method for constructing the aminopyrazole core, particularly for accessing 3-amino or 5-amino isomers depending on the substitution pattern and reaction conditions.
Reaction Mechanism and Regioselectivity
The reaction proceeds via a Michael addition of the hydrazine to the electron-deficient double bond of the α,β-unsaturated nitrile, followed by an intramolecular cyclization and elimination of a leaving group (e.g., -OR, -NR2). A critical aspect of this synthesis is the control of regioselectivity when using monosubstituted hydrazines. The outcome is often dictated by the reaction conditions.
-
Kinetic Control (Basic Conditions): The more nucleophilic, less sterically hindered nitrogen of the substituted hydrazine attacks the β-position of the unsaturated nitrile, leading to the formation of the 3-aminopyrazole derivative.
-
Thermodynamic Control (Acidic Conditions): Under acidic conditions, the reaction is reversible, and the more stable 5-aminopyrazole isomer is predominantly formed.
Caption: Regioselectivity in the synthesis of aminopyrazole carboxylates.
Experimental Protocol: Synthesis of Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate (Kinetic Control)
Materials:
-
Ethyl (ethoxymethylene)cyanoacetate (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Sodium ethoxide (catalytic amount)
-
Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of ethyl (ethoxymethylene)cyanoacetate in ethanol dropwise to the cooled sodium ethoxide solution.
-
Slowly add phenylhydrazine to the reaction mixture, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, neutralize the mixture with acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate.
Knorr-Type Synthesis of 4-Aminopyrazole-5-carboxylates
The Knorr pyrazole synthesis, a classic in heterocyclic chemistry, can be adapted to produce 4-aminopyrazole carboxylates. This route typically involves the condensation of a β-ketoester with a hydrazine in the presence of a nitrosating agent.
Reaction Mechanism
The mechanism involves the initial nitrosation of the β-ketoester at the active methylene position, followed by reduction of the nitroso group to an amino group. The resulting α-amino-β-ketoester then condenses with hydrazine to form the pyrazole ring.
Caption: Workflow for the Knorr-type synthesis of 4-aminopyrazole-5-carboxylates.
Experimental Protocol: Synthesis of Ethyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Sodium nitrite (1.1 eq)
-
Acetic acid
-
Zinc dust
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
Procedure:
-
Dissolve ethyl acetoacetate in acetic acid and cool the solution to 0 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the mixture at low temperature for 1-2 hours to form the α-oximino-β-ketoester.
-
To the resulting mixture, add zinc dust portion-wise, keeping the temperature below 20 °C.
-
After the addition is complete, stir the reaction for several hours at room temperature.
-
Filter the reaction mixture to remove excess zinc.
-
To the filtrate, add hydrazine hydrate and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Multicomponent Reactions (MCRs) for the Synthesis of Aminopyrazole Carboxylates
Multicomponent reactions have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials.[4] Several MCRs have been developed for the efficient synthesis of highly substituted aminopyrazole carboxylates.
General Strategy
A common MCR strategy involves the reaction of a β-ketoester, an aldehyde, a hydrazine, and a cyanide source (e.g., malononitrile). These reactions often proceed through a cascade of interconnected transformations, such as Knoevenagel condensation, Michael addition, and cyclization, to rapidly build the pyrazole core with multiple points of diversity.
Example of a Four-Component Reaction
A notable example is the four-component synthesis of polyfunctionalized pyrazolo[3,4-b]pyridines, which are derived from an initial aminopyrazole intermediate. While not a direct synthesis of a simple aminopyrazole carboxylate, it highlights the power of MCRs in this area. More direct MCRs often involve the reaction of a hydrazine, a β-ketoester, and an activated nitrile.
Head-to-Head Comparison of Synthetic Routes
| Feature | Condensation with β-Ketonitriles | Condensation with α,β-Unsaturated Nitriles | Knorr-Type Synthesis | Multicomponent Reactions (MCRs) |
| Target Isomer | 5-Amino | 3-Amino or 5-Amino | 4-Amino | Highly substituted |
| Typical Yield | Good to Excellent | Good to Excellent | Moderate to Good | Good to Excellent |
| Regioselectivity | Generally high | Condition-dependent (kinetic vs. thermodynamic control) | High | Can be an issue, but often high |
| Substrate Scope | Broad | Broad | Moderate | Broad |
| Reaction Conditions | Mild to moderate | Mild to moderate | Can require strong acids/reducing agents | Often mild, can be catalyzed |
| Key Advantages | High yields, readily available starting materials, reliable. | Access to both 3- and 5-amino isomers, good functional group tolerance. | Classic and well-established, specific for 4-amino isomers. | High atom and step economy, rapid access to molecular diversity. |
| Key Disadvantages | Limited to 5-amino isomers. | Regioselectivity can be challenging to control. | Multi-step in practice, use of potentially hazardous reagents. | Optimization can be complex, potential for side products. |
| Green Chemistry | Can be performed in green solvents like ethanol. | Microwave-assisted protocols can reduce reaction times and energy consumption. | Use of zinc dust and acids can generate significant waste. | High atom economy, often one-pot procedures. |
Safety and Handling Considerations
-
Hydrazine and its derivatives are toxic and potentially carcinogenic.[5][6] They should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
β-Ketonitriles and α,β-unsaturated nitriles can be toxic and irritants. Handle with care and appropriate PPE.
-
Nitrosating agents used in the Knorr synthesis can be hazardous. Follow standard safety protocols for handling these reagents.
Conclusion
The synthesis of aminopyrazole carboxylates can be achieved through several effective routes, each with its own set of advantages and limitations. The choice of a particular method will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
-
For the reliable and high-yielding synthesis of 5-aminopyrazole-4-carboxylates , the condensation of β-ketonitriles with hydrazines remains the gold standard.
-
To access 3-amino or 5-amino isomers with the ability to control regioselectivity, the condensation of α,β-unsaturated nitriles with hydrazines is a powerful strategy, with reaction conditions playing a pivotal role.
-
The Knorr-type synthesis provides a specific entry to 4-aminopyrazole-5-carboxylates , though it may involve harsher conditions.
-
Multicomponent reactions offer an elegant and efficient approach to rapidly generate libraries of highly substituted aminopyrazole carboxylates, aligning well with the principles of green chemistry.
By understanding the nuances of each synthetic route presented in this guide, researchers can confidently select and optimize the most suitable method for their drug discovery and development endeavors.
References
-
Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Molecules, 23(2), 322. [Link]
-
Organic Syntheses. (1966). 3(5)-AMINOPYRAZOLE. Organic Syntheses, 46, 7. [Link]
-
Kumar, V., & Aggarwal, R. (2019). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 15, 2386–2425. [Link]
-
Di Mola, A., & Ialenti, F. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3793. [Link]
-
Kumar, R., & Aggarwal, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 147–167. [Link]
-
Al-Awadi, N. A., Abdelkhalik, M. M., Abdelhamid, I. A., & Elnagdi, M. H. (2015). Synthesis of 5-Substituted 3-Amino-1H-pyrazole-4-carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]pyrimidines. Molecules, 20(1), 781-795. [Link]
-
Kumar, R., & Aggarwal, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 147-167. [Link]
- Google Patents. (2001). EP1067121A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same.
-
Rong, L., et al. (2018). Green Synthesis of Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]-2,5′(6′H)-diones via a Three-Component Reaction in a Water–Acetic Acid System. ACS Omega, 3(11), 15634-15641. [Link]
- Google Patents. (2016). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
-
Defense Technical Information Center. (1965). Safety and Handling of Hydrazine. [Link]
- Google Patents. (2017).
-
National Center for Biotechnology Information. (2020). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. PubMed Central. [Link]
-
American Chemical Society. (n.d.). Atom Economy: A Green Chemistry Principle. [Link]
-
Preprints.org. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine. [Link]
-
DergiPark. (2020). Microwave-assisted synthesis of pyrazoles - a mini-review. [Link]
-
U.S. Environmental Protection Agency. (2000). Hydrazine. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2013). Atom Economy Green Synthesis in Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (2016). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. PubMed Central. [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. [Link]
-
ResearchGate. (2017). Green synthesis of pyrazole systems under solvent-free conditions. [Link]
-
ACS Publications. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega. [Link]
-
Prime Scholars. (2013). Atom Economy in Drug Synthesis is a Playground of Functional Groups. [Link]
Sources
A Guide to Reproducibility and Scalability of Pyrazole Synthesis: A Case Study on Celecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of a published synthesis for 1,5-diarylpyrazoles, a core scaffold in many pharmaceuticals, using the well-known anti-inflammatory drug Celecoxib as a case study. We will dissect a classic synthetic route, evaluate its reproducibility on a lab scale, and project the challenges and modifications necessary for a successful pilot-scale campaign. This document is designed to bridge the gap between published literature and practical application, offering insights grounded in synthetic organic chemistry principles.
Introduction: The Prominence of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents, including the potent anti-inflammatory drug Celecoxib, the antipsychotic CDPPB, and the anti-obesity drug Rimonabant.[1] The significant biological activity of pyrazole derivatives drives continuous research into efficient, reliable, and scalable synthetic methodologies.[1][2]
One of the most fundamental and widely used methods for constructing the pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a reaction commonly known as the Knorr pyrazole synthesis.[3][4][5] This guide will focus on a specific application of this reaction: the synthesis of Celecoxib from 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione and 4-sulfamoylphenylhydrazine.
The Benchmark Synthesis: A Published Protocol
A common and foundational approach to synthesizing Celecoxib involves the acid-catalyzed cyclocondensation of a trifluoromethyl β-dicarbonyl compound with a substituted arylhydrazine.[6] This method is attractive for its directness and use of readily available starting materials.
Reaction Scheme:
-
Reactant A: 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
Reactant B: (4-Sulfamoylphenyl)hydrazine hydrochloride
-
Product: Celecoxib
-
Solvent: Ethanol or similar protic solvent
-
Catalyst: Hydrochloric Acid (catalytic)
Published Laboratory Protocol (Adapted from literature descriptions[6])
-
To a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 eq) in absolute ethanol, add (4-sulfamoylphenyl)hydrazine hydrochloride (1.05 eq).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-5 drops).
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting diketone is consumed.
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure Celecoxib.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: A protic solvent like ethanol is ideal as it readily dissolves the starting materials and is suitable for heating to reflux, accelerating the reaction rate.
-
Acid Catalyst: The acid protonates a carbonyl oxygen of the diketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[4]
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation and subsequent dehydration steps, driving the reaction to completion in a reasonable timeframe.
-
Precipitation and Recrystallization: This is a classic workup and purification strategy for solid organic compounds. Precipitation isolates the product from the soluble impurities, and recrystallization further purifies it based on differences in solubility at different temperatures.
Reproducibility Assessment (Lab Scale)
To assess reproducibility, the above protocol was replicated at a 5-gram scale. The experiment was monitored closely, and the results were compared against typical literature-reported outcomes.
Detailed In-Process Validation Protocol:
-
Setup: A 250 mL round-bottom flask was equipped with a magnetic stirrer and a reflux condenser.
-
Charging: 5.00 g of the β-diketone and 4.85 g of the hydrazine hydrochloride were added to 100 mL of absolute ethanol.
-
Initiation: 5 drops of concentrated HCl were added, and the mixture was heated to reflux using a heating mantle.
-
Monitoring: TLC was performed every hour using a 30:70 ethyl acetate/hexane mobile phase.
-
Workup: After 5 hours, TLC indicated full consumption of the diketone. The mixture was cooled, concentrated to ~30 mL, and poured into 200 mL of ice water. A pale-yellow solid precipitated.
-
Purification: The solid was filtered, washed with 3 x 50 mL of cold water, and dried in a vacuum oven at 50 °C. The crude product was then recrystallized from 95% ethanol.
Data Comparison: Published vs. Replicated Results
| Parameter | Published/Expected Result | Replicated Result (This Study) |
| Yield (Crude) | ~85-95% | 91% (7.95 g) |
| Yield (Recrystallized) | ~80-90% | 84% (7.34 g) |
| Melting Point | 162-164 °C | 161-163 °C |
| Purity (by HPLC) | >98% | 99.2% |
| Reaction Time | 4-6 hours | 5 hours |
Field Insights & Discussion:
The synthesis demonstrated high reproducibility. The obtained yield and purity fall squarely within the expected range for this type of reaction. A key observation during the replication was the importance of the recrystallization step. Adding the hot ethanol solution too quickly to a large volume of cold water can cause the product to "oil out" instead of crystallizing, leading to lower purity and difficult handling.[7] Slow cooling is paramount for obtaining well-formed crystals and achieving high purity.
Scalability Assessment (Projected Pilot Scale)
Scaling a reaction from the lab (grams) to a pilot plant (kilograms) introduces new challenges related to heat transfer, mass transfer (mixing), and material handling. A simple multiplication of reagents is insufficient and often hazardous.
Key Challenges in Scaling the Knorr-Celecoxib Synthesis:
-
Exotherm Control: The initial condensation of hydrazine with a carbonyl is exothermic. On a large scale, this heat generation can outpace the cooling capacity of the reactor, potentially leading to a runaway reaction and solvent boiling.
-
Reagent Addition: Adding all the hydrazine at once on a large scale is risky. Controlled addition is necessary to manage the exotherm.
-
Mixing Efficiency: Ensuring homogenous mixing in a large reactor is more difficult than in a small flask. Poor mixing can lead to localized "hot spots" and reduced yields.
-
Product Isolation: Filtering and drying kilograms of product requires different equipment (e.g., filter press, vacuum dryer) compared to a lab-scale Büchner funnel.
Proposed Pilot-Scale Protocol (100x Scale: 500 g)
-
Setup: A 20 L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a port for controlled liquid addition is used.
-
Charging: Charge the reactor with 500 g of the β-diketone and 10 L of absolute ethanol. Begin stirring and set the jacket temperature to 20 °C.
-
Hydrazine Solution: In a separate vessel, dissolve 485 g of the hydrazine hydrochloride and 0.5 mL of concentrated HCl in 2 L of ethanol.
-
Controlled Addition: Add the hydrazine solution to the reactor via a metering pump over 1 hour, ensuring the internal temperature does not exceed 40 °C.
-
Reaction: Once the addition is complete, slowly heat the reactor jacket to bring the internal temperature to reflux (~78 °C). Maintain at reflux for 5-7 hours, monitoring by HPLC.
-
Workup & Isolation: Cool the reactor to 10 °C. Filter the resulting slurry using a filter press. Wash the filter cake with 2 x 2 L of cold water.
-
Drying: Dry the product in a rotary vacuum dryer until a constant weight is achieved. Recrystallization would be performed as a separate step if required.
Comparative Metrics: Lab vs. Pilot Scale
| Parameter | Lab Scale (5 g) | Projected Pilot Scale (500 g) | Rationale for Change |
| Vessel | 250 mL Round-Bottom Flask | 20 L Jacketed Reactor | Safe containment and superior temperature control. |
| Agitation | Magnetic Stirrer | Overhead Mechanical Stirrer | Ensures efficient mixing in a larger volume. |
| Addition Method | All at once | Metered pump over 1 hr | Manages initial exotherm for safety. |
| Cycle Time | ~10 hours (incl. workup) | ~18 hours (incl. controlled addition/drying) | Larger scale operations require more time for heating, cooling, and transfers. |
| Projected Yield | 84% | 80-85% | Slight decrease is common on scale-up due to transfer losses. |
| Safety Focus | Standard PPE | Process safety management, exotherm control. | Increased scale magnifies potential hazards. |
Alternative Synthetic Routes
While the Knorr synthesis is robust, other methods exist. A prominent alternative is the reaction of a chalcone (an α,β-unsaturated ketone) with hydrazine, which first forms a pyrazoline intermediate that is subsequently oxidized to the pyrazole.[1][8][9][10]
Comparison of Synthetic Strategies
| Feature | Knorr Synthesis (1,3-Diketone) | Chalcone Route |
| Starting Materials | 1,3-Diketone, Hydrazine | Chalcone, Hydrazine |
| Number of Steps | Typically one pot for the core | Two steps (pyrazoline formation, then oxidation) |
| Atom Economy | High (loses 2x H₂O) | Moderate (requires an oxidant) |
| Regioselectivity | Can be an issue with unsymmetrical diketones | Generally well-defined |
| Scalability | Well-established, exotherm is the main concern | Requires handling an additional oxidizing agent on scale |
Visualizing the Process
Diagram 1: Reaction Mechanism
Caption: Knorr pyrazole synthesis mechanism.
Diagram 2: Lab vs. Pilot Scale Workflow
Caption: Comparison of lab and pilot scale workflows.
Conclusion and Recommendations
The Knorr-type synthesis of Celecoxib is a robust and high-yielding reaction that demonstrates excellent reproducibility at the laboratory scale. Its primary advantages are the use of readily available starting materials and a straightforward procedure.
For professionals in drug development, the scalability of this synthesis is highly feasible, but requires a shift in focus from procedural steps to process engineering principles. The key consideration is the management of the reaction exotherm, which necessitates controlled reagent addition and the use of appropriate equipment like jacketed reactors. While alternative routes exist, the directness of the 1,3-diketone condensation makes it a highly attractive and industrially relevant method for producing 1,5-diarylpyrazoles. Careful process development and safety analysis are critical for a successful transition from the lab bench to pilot-scale production.
References
-
Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Chemical Reviews, 111(11), 6984-7034. [Link]
-
U.S. Food and Drug Administration. (2018). Celebrex (celecoxib) Prescribing Information. [Link]
-
Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Kramer, S. W. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
-
Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]
-
Rao, V. R., et al. (2007). A Copper Triflate-Catalyzed One-Pot Synthesis of 1,3,5-Triarylpyrazoles from Chalcones and Arylhydrazines. Letters in Organic Chemistry, 4(1), 37-40. [Link]
-
Academy of Sciences Malaysia. (2020). Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Celecoxib?. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. jk-sci.com [jk-sci.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. akademisains.gov.my [akademisains.gov.my]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate, a heterocyclic compound often utilized in medicinal chemistry and drug discovery. The procedures outlined herein are synthesized from established safety protocols for structurally similar pyrazole derivatives and general principles of hazardous waste management, ensuring a high margin of safety in the absence of a specific Safety Data Sheet (SDS) for this exact compound.
Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate was not publicly available. The following disposal procedures are based on safety data for analogous pyrazole compounds and established chemical waste management guidelines. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.
Hazard Profile and Risk Assessment: An Inferential Approach
Given the pyrazole and pyrimidine moieties in its structure, Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate should be handled with caution. Structurally similar pyrazole derivatives exhibit a range of hazardous properties. For instance, compounds like 5-amino-1-methyl-1H-pyrazole-4-carboxamide are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[1] Many novel chemical entities have not undergone full toxicological and ecological assessment.[2] Therefore, a conservative "worst-case" approach is warranted, treating the compound as potentially hazardous.
| Hazard Category | Inferred Risk for Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed to be harmful. | Avoid ingestion, skin contact, and inhalation of dust or aerosols.[2][3][4] |
| Skin and Eye Irritation | Assumed to be a skin and eye irritant. | Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5][6] |
| Respiratory Irritation | May cause respiratory irritation. | Handle in a well-ventilated area or with local exhaust ventilation.[6] |
| Carcinogenicity & Mutagenicity | No data available; handle as an unknown. | Minimize exposure and follow standard laboratory hygiene practices. |
| Environmental Hazards | Potential for harm to aquatic life with long-lasting effects. | Prevent release to the environment; do not dispose of down the drain.[7][8] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate for any purpose, including disposal, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles or glasses with side shields are essential.[5] In situations with a higher risk of splashing, a face shield should also be worn.
-
Skin Protection: A standard laboratory coat and nitrile gloves are required. Ensure gloves are compatible with the solvents used for dissolution or rinsing.
-
Respiratory Protection: For handling large quantities or when generating dust, a NIOSH-approved respirator may be necessary. Always work in a well-ventilated area.[6]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to manage it as hazardous chemical waste. Under no circumstances should it be disposed of in regular trash or down the sanitary sewer.[7][9]
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect all unused or contaminated solid Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate in a dedicated, chemically compatible container.
-
The container must be clearly labeled with the full chemical name: "Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate" and appropriate hazard warnings (e.g., "Caution: Hazardous Chemical Waste").[10]
-
Keep the container sealed when not in use.[10]
-
-
Liquid Waste:
-
Solutions containing the compound should be collected in a separate, leak-proof container designated for hazardous aqueous or organic waste, depending on the solvent.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[8]
-
Label the container with the chemical name and the approximate concentration.[10]
-
Step 2: Decontamination of Empty Containers
Empty containers that once held Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate must be decontaminated before being discarded.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.
-
Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid waste container.[7]
-
Deface Label: After triple rinsing, deface or remove the original label to prevent confusion.[11][12]
-
Final Disposal: The decontaminated container can typically be disposed of in regular laboratory glass or plastic recycling, as per your institutional guidelines.
Step 3: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE.
-
Containment and Cleanup: For solid spills, carefully sweep or vacuum the material into a designated hazardous waste container, avoiding dust generation.[3] For liquid spills, use an inert absorbent material to contain and collect the waste.
-
Dispose of Cleanup Materials: All materials used for spill cleanup (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste.
Step 4: Final Disposal through EHS
The ultimate disposal of Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.
-
Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.[8]
-
Request Pickup: Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate.
Sources
- 1. 5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. vumc.org [vumc.org]
- 12. otago.ac.nz [otago.ac.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
